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  • Product: 3-Methyl-1H-pyrazol-5-amine
  • CAS: 113402-89-4

Core Science & Biosynthesis

Foundational

The Aminopyrazole Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Abstract The aminopyrazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutic agents. This in-depth technical guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyrazole scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutic agents. This in-depth technical guide provides a comprehensive overview of the aminopyrazole core, intended for researchers, scientists, and drug development professionals. We will traverse the historical landscape of its discovery, delve into the fundamental synthetic methodologies, explore its remarkable rise as a pharmacophore, particularly in the realm of kinase inhibition, and provide detailed, field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices and the structure-activity relationships that have guided the development of potent and selective aminopyrazole-based drugs.

A Historical Perspective: From Pyrazoles to a Privileged Pharmacophore

The journey of the aminopyrazole begins with the broader discovery of the pyrazole ring system. In 1883, the German chemist Ludwig Knorr reported the first synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[1][2] This seminal work, now known as the Knorr pyrazole synthesis, laid the groundwork for the vast field of pyrazole chemistry.[1][2][3] While Knorr's initial discovery was not an aminopyrazole, his method of condensing a 1,3-dicarbonyl compound with a hydrazine derivative established a fundamental principle that would later be adapted for the synthesis of aminopyrazoles.[2][3][4]

The direct synthesis of aminopyrazoles evolved from this foundational chemistry. The most versatile and widely adopted method involves the condensation of β-ketonitriles with hydrazines.[5] This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, yielding the 5-aminopyrazole ring system.[5] The accessibility of diverse β-ketonitriles and hydrazines has made this a powerful route for generating a wide array of substituted aminopyrazoles, fueling their exploration in drug discovery.[5][6]

The Synthetic Cornerstone: Accessing the Aminopyrazole Scaffold

The enduring relevance of aminopyrazoles in medicinal chemistry is intrinsically linked to their synthetic tractability. The ability to readily synthesize a diverse library of analogs is paramount for systematic structure-activity relationship (SAR) studies.

The Preeminent Route: Condensation of β-Ketonitriles with Hydrazines

As mentioned, the reaction between a β-ketonitrile and a hydrazine is the most common and robust method for the preparation of 5-aminopyrazoles.[5] The causality behind this choice lies in the electrophilicity of both the ketone and nitrile functionalities, which are susceptible to nucleophilic attack by the hydrazine.

The general mechanism involves two key steps:

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate.

  • Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the nitrile carbon to form the five-membered pyrazole ring.

The choice of reaction conditions, such as solvent and catalyst (acidic or basic), can influence the reaction rate and, in the case of substituted hydrazines, the regioselectivity of the final product.

Experimental Protocol: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from established literature procedures and serves as a representative example of aminopyrazole synthesis.[7]

Materials:

  • 3-Oxo-3-phenylpropanenitrile

  • Hydrazine hydrate

  • Dioxane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-oxo-3-phenylpropanenitrile (1 equivalent) in dioxane, add hydrazine hydrate (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold dioxane or ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The expected spectral data should be compared with literature values.[7]

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile Start Start Reactants 3-Oxo-3-phenylpropanenitrile + Hydrazine Hydrate in Dioxane Start->Reactants Reaction Reflux for 4-6 hours Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Product Precipitates Cooling->Precipitation Filtration Collect Solid by Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product 3-Amino-5-phenyl-1H- pyrazole-4-carbonitrile Drying->Product

Caption: Synthetic workflow for a representative aminopyrazole.

The Rise of Aminopyrazoles in Medicinal Chemistry: A Kinase Inhibitor Powerhouse

The aminopyrazole scaffold has emerged as a "privileged structure" in drug discovery, particularly in the development of protein kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition. The amino group and the pyrazole nitrogens act as hydrogen bond donors and acceptors, respectively, effectively mimicking the adenine region of ATP.

Mechanism of Kinase Inhibition

The general mechanism of action for many aminopyrazole-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase. The planar aminopyrazole core fits snugly into the adenine-binding region, and the substituents on the pyrazole ring can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity for a specific kinase.

Visualization of Kinase Inhibition

G cluster_inhibition Mechanism of Aminopyrazole-Based Kinase Inhibition Kinase Kinase Active Site Kinase->Binding Kinase->Inhibition ATP ATP ATP->Binding Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->Inhibition Phosphorylation Substrate Phosphorylation Binding->Phosphorylation Normal Function NoPhosphorylation No Substrate Phosphorylation Inhibition->NoPhosphorylation Inhibition

Caption: Competitive inhibition of a kinase by an aminopyrazole.

Notable Aminopyrazole-Based Kinase Inhibitors

The versatility of the aminopyrazole scaffold is evident in the number of successful kinase inhibitors that incorporate this core. The table below highlights a few key examples.

Drug/CompoundTarget Kinase(s)Therapeutic Area
Pirtobrutinib Bruton's tyrosine kinase (BTK)Oncology (Mantle Cell Lymphoma)
Tozasertib (VX-680) Aurora KinasesOncology (Leukemia)
AT7519 Cyclin-dependent kinases (CDKs)Oncology
Gandotinib (LY2784544) Janus kinase 2 (JAK2)Oncology
Structure-Activity Relationship (SAR) Insights

The development of potent and selective aminopyrazole-based inhibitors is a testament to the power of medicinal chemistry and SAR studies. Key insights include:

  • Substitution at the N1 position: This position is often substituted with an aryl or heteroaryl group, which can occupy a hydrophobic pocket and contribute significantly to potency and selectivity.

  • Substitution at the C3 and C4 positions: These positions are crucial for fine-tuning the inhibitor's properties. Bulky substituents can be introduced to probe for additional binding interactions or to modulate physicochemical properties such as solubility and metabolic stability.

  • The Amino Group: While essential for hinge binding, the amino group can also be a site for modification to improve pharmacokinetic properties or to introduce additional interactions with the target kinase.

Case Study: The Drug Discovery Funnel for an Aminopyrazole Kinase Inhibitor

The journey of an aminopyrazole from a library compound to a clinical candidate follows a rigorous drug discovery and development process.

Visualization of the Drug Discovery Funnel

G cluster_funnel Drug Discovery Funnel HTS High-Throughput Screening (Aminopyrazole Library) Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In vivo Efficacy & Safety) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: A typical drug discovery funnel for an aminopyrazole.

This funnel illustrates the progressive and stringent filtering process. An initial high-throughput screen of a diverse aminopyrazole library identifies "hits" with activity against the target kinase. These hits then undergo extensive SAR studies to generate more potent and selective "leads." The lead compounds are further optimized for their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. Promising candidates then advance to preclinical and, ultimately, clinical development.

Conclusion and Future Directions

The aminopyrazole core has solidified its position as a highly valuable scaffold in drug discovery. Its synthetic accessibility, coupled with its ability to engage in key interactions with biological targets, has led to the development of numerous life-saving medicines. The future of aminopyrazole chemistry will likely focus on the development of even more selective inhibitors, the exploration of novel biological targets beyond kinases, and the application of new synthetic methodologies to expand the accessible chemical space of aminopyrazole derivatives. The rich history and proven track record of this remarkable heterocycle ensure its continued prominence in the field of medicinal chemistry for years to come.

References

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Knorr Pyrazole Synthesis. Organic Chemistry Portal. [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

Sources

Exploratory

physical and chemical properties of 3-Methyl-1H-pyrazol-5-amine

An In-depth Technical Guide to 3-Methyl-1H-pyrazol-5-amine Foreword: This document provides a comprehensive technical overview of 3-Methyl-1H-pyrazol-5-amine (CAS No: 31230-17-8), a pivotal heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-1H-pyrazol-5-amine

Foreword: This document provides a comprehensive technical overview of 3-Methyl-1H-pyrazol-5-amine (CAS No: 31230-17-8), a pivotal heterocyclic building block in contemporary chemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of facts. It aims to deliver field-proven insights into the compound's behavior, causality behind its reactivity, and practical considerations for its application. The structure is designed to be intuitive, following a logical progression from fundamental properties to practical applications, ensuring scientific integrity and immediate utility in a research and development context.

Strategic Importance and Molecular Overview

3-Methyl-1H-pyrazol-5-amine is a substituted pyrazole, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[1] Its value stems from the pyrazole core's inherent biological activity and its synthetic versatility.[1][2] The molecule features a five-membered aromatic ring with two adjacent nitrogen atoms, a nucleophilic amine group at the 5-position, and a methyl group at the 3-position. This specific arrangement of functional groups provides multiple reactive sites, making it an ideal starting material for constructing diverse molecular libraries and complex drug candidates, particularly in the synthesis of fused heterocyclic systems like pyrazolopyrimidines.[3]

  • Systematic Name: 5-Methyl-1H-pyrazol-3-amine

  • Common Names: 3-Amino-5-methylpyrazole, 3-Methyl-5-aminopyrazole[4]

  • CAS Number: 31230-17-8[5]

  • Molecular Formula: C₄H₇N₃[6][7]

  • Molecular Weight: 97.12 g/mol [6][7]

  • Canonical SMILES: CC1=CC(=NN1)N[6]

  • InChI Key: FYTLHYRDGXRYEY-UHFFFAOYSA-N[5][6]

Diagram: Annotated Structure of 3-Methyl-1H-pyrazol-5-amine

Caption: Molecular structure with standard IUPAC numbering.

Physicochemical Data and Handling

The physical properties of a reagent are paramount for its storage, handling, and use in designing reaction conditions. Below is a summary of key data for 3-Methyl-1H-pyrazol-5-amine.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder/solid[4][5]
Melting Point 42-47 °C[3]
Boiling Point 212-213 °C (at 14 mmHg)[3][4]
Flash Point >110 °C (>230 °F)[3][4][5]
Solubility Soluble in Dichloromethane and Methanol[3]
Topological Polar Surface Area 54.7 Ų[6][7]
XLogP3 0.3[6][7]

Expertise & Experience: The low melting point indicates that this compound may exist as a waxy solid at ambient temperatures, particularly in warmer climates. It is designated as air-sensitive and should be stored under an inert gas (e.g., argon or nitrogen) at recommended temperatures, often -20°C for long-term stability, to prevent degradation.[3] Its solubility in common organic solvents like dichloromethane and methanol makes it straightforward to use in a variety of reaction media.

Chemical Reactivity and Synthetic Profile

The chemical behavior of 3-Methyl-1H-pyrazol-5-amine is dominated by the nucleophilic character of the exocyclic amine group and the aromatic pyrazole core.

Tautomerism: A Critical Consideration

A fundamental property of this molecule is its existence as a mixture of tautomers. The amine group can be positioned at either the 3- or 5-position relative to the methyl group, leading to an equilibrium between 5-methyl-1H-pyrazol-3-amine and 3-methyl-1H-pyrazol-5-amine. While often named interchangeably, this equilibrium is crucial as it can influence regioselectivity in subsequent reactions.

struct1 [label=<

5-Methyl-1H-pyrazol-3-amine

];

struct2 [label=<

3-Methyl-1H-pyrazol-5-amine

];

struct1 -> struct2 [dir=both, label=" H⁺ shift "]; }

Caption: A common synthetic route utilizing the subject compound.

Experimental Protocol: HPLC Purity Assessment

Trustworthiness: Every analytical protocol must be a self-validating system. This procedure for determining the purity of 3-Methyl-1H-pyrazol-5-amine by High-Performance Liquid Chromatography (HPLC) includes system suitability checks to ensure the validity of the results.

Causality Behind Experimental Choices: A reverse-phase C18 column is selected due to the compound's polar nature, providing good retention and peak shape. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good solubility, achieve efficient elution, and provide sharp, symmetrical peaks by protonating the amine and minimizing tailing. UV detection at 254 nm is appropriate as the pyrazole ring is a strong chromophore.

Step-by-Step Methodology:

  • Reagent and Solution Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of 3-Methyl-1H-pyrazol-5-amine reference standard and dissolve in 100.0 mL of Diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-12 min: Ramp linearly from 5% to 95% B

      • 12-14 min: Hold at 95% B

      • 14.1-17 min: Return to 5% B and equilibrate.

  • System Suitability (Self-Validation):

    • Inject the Standard Solution five times consecutively.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main analyte must be ≤ 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5. This validates that the system is performing with adequate precision and efficiency.

  • Analysis Procedure:

    • Once system suitability is established, inject the Sample Solution in duplicate.

    • Calculate the purity by area percent, assuming all impurities have a similar response factor at 254 nm.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Safety and Hazard Profile

As a laboratory chemical, 3-Methyl-1H-pyrazol-5-amine must be handled with appropriate precautions.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4][5][7]* Precautionary Measures:

    • Handle only in a well-ventilated area or chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid breathing dust. Wash hands thoroughly after handling.

References

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. [Link]

  • 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry - PharmaCompass.com. [Link]

  • 3-(3-methylphenyl)-1H-pyrazol-5-amine - PubChem . [Link]

  • 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR] - Chemical - SpectraBase . [Link]

  • 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem . [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate . [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem . [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook . [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications . [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI . [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook . [Link]

  • US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google P
  • 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem . [Link]

  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone . [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central . [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - Future Medicinal Chemistry . [Link]

  • A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation - ResearchGate . [Link]

  • Synthesis of 5-substituted 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-ones - Sci-Hub . [Link]

Sources

Foundational

spectroscopic data for 3-Methyl-1H-pyrazol-5-amine characterization

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1H-pyrazol-5-amine For Researchers, Scientists, and Drug Development Professionals Abstract 3-Methyl-1H-pyrazol-5-amine is a pivotal heterocyc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-pyrazol-5-amine is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its precise structural elucidation is a prerequisite for any downstream application, from high-throughput screening to lead optimization. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required for the unambiguous characterization of this compound. We move beyond a simple recitation of data, offering field-proven insights into experimental design, the causality behind spectroscopic observations, and the integrated analysis of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each protocol is designed as a self-validating system, ensuring researchers can confidently verify the identity, purity, and structure of their material.

The Structural Context: Tautomerism in Aminopyrazoles

A critical aspect of characterizing 3-Methyl-1H-pyrazol-5-amine is understanding its potential for tautomerism. The molecule exists in a dynamic equilibrium between two primary tautomeric forms: the amine and the imine. This equilibrium can be influenced by the solvent, temperature, and pH, which has direct implications for the interpretation of spectroscopic data, particularly NMR.

The amine form (3-methyl-1H-pyrazol-5-amine) is generally the more stable and predominant tautomer. However, recognizing the potential presence of the imine form (3-methyl-2H-pyrazol-5-imine) is crucial for a complete structural assignment.

Caption: Tautomeric equilibrium of 3-Methyl-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Experiments should be conducted in a deuterated solvent capable of dissolving the analyte, such as DMSO-d₆ or Methanol-d₄.[1] The choice of solvent is critical, as protic solvents can lead to the exchange of labile amine (NH₂) and pyrazole (NH) protons, causing them to broaden or disappear from the spectrum.

¹H NMR Spectroscopy

Causality and Interpretation: The ¹H NMR spectrum provides a direct map of the proton environments. In the predominant amine tautomer, we expect four distinct signals. The chemical shifts are influenced by the electron-withdrawing and donating effects of the heterocyclic ring and its substituents.

  • Methyl Protons (-CH₃): These protons appear as a sharp singlet, typically in the upfield region (δ 2.0-2.3 ppm). Their isolation from other protons prevents splitting.

  • Pyrazole Ring Proton (C4-H): This proton also appears as a singlet, located further downfield (δ 5.3-5.8 ppm). Its chemical shift is a hallmark of the pyrazole ring's electronic environment.

  • Amine Protons (-NH₂): These protons present as a broad singlet. Their chemical shift is highly variable (δ 4.5-6.0 ppm) and concentration-dependent due to hydrogen bonding and exchange with trace water in the solvent.

  • Pyrazole NH Proton: This proton is also broad and its visibility depends heavily on the solvent and concentration. In many cases, it may exchange completely.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of 3-Methyl-1H-pyrazol-5-amine in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher spectrometer. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[2]

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative proton ratios.

Data Summary: ¹H NMR

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ ~2.15 Singlet 3H
-NH₂ ~4.90 (variable) Broad Singlet 2H
C4-H ~5.35 Singlet 1H
Ring N-H Highly variable / often not observed Broad Singlet 1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Causality and Interpretation: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For 3-Methyl-1H-pyrazol-5-amine, four signals are expected. The positions of the pyrazole ring carbons are particularly diagnostic.

  • Methyl Carbon (-CH₃): Appears at the highest field (δ ~12-15 ppm).

  • Pyrazole Ring Carbons (C3, C4, C5): These carbons resonate in the aromatic/olefinic region. C4 typically appears around δ 85-95 ppm. C3 and C5 are significantly downfield due to their attachment to nitrogen atoms, appearing in the δ 140-160 ppm range.[3][4] The specific assignments can be confirmed with advanced 2D NMR experiments like HMBC.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be needed due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a proton-decoupled pulse sequence. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).[2]

  • Data Acquisition: A larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Data Summary: ¹³C NMR

Signal Assignment Expected Chemical Shift (δ, ppm)
-CH₃ ~14.0
C4 ~86.5
C3 ~148.0
C5 ~155.0

Note: Chemical shifts are approximate and can vary based on solvent.

Infrared (IR) Spectroscopy

Causality and Interpretation: IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for confirming the presence of the amine group and the heterocyclic core. The key is to identify the characteristic stretching and bending vibrations.

  • N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). The ring N-H stretch will appear as a broader band in a similar region.[5]

  • C-H Stretching: Aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹, while any aromatic-like C-H stretch from the ring will be just above 3000 cm⁻¹.[6]

  • C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds, which give rise to a series of characteristic absorptions in the fingerprint region, typically between 1500 and 1650 cm⁻¹.[7][8]

  • N-H Bending: The scissoring motion of the -NH₂ group usually results in a strong absorption around 1600-1650 cm⁻¹, which can sometimes overlap with the ring stretching bands.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Summary: IR Spectroscopy

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Amine) 3450 - 3300 (two bands) Medium
N-H Stretch (Ring) ~3200 Medium, Broad
C-H Stretch (Methyl) 2950 - 2850 Medium
N-H Bend (Amine) 1650 - 1600 Strong

| C=N / C=C Stretch (Ring) | 1600 - 1500 | Medium-Strong |

Mass Spectrometry (MS)

Causality and Interpretation: Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For a compound like 3-Methyl-1H-pyrazol-5-amine, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.[9][10]

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular formula is C₄H₇N₃, giving an exact mass of approximately 97.06 Da.[11] In ESI-MS, this will be observed as the protonated molecule [M+H]⁺ at m/z 98. In Electron Ionization (EI) used in GC-MS, the molecular ion [M]⁺ will be at m/z 97.

  • Fragmentation Pattern: Pyrazole rings have characteristic fragmentation pathways. Common fragmentation includes the expulsion of neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da), which helps confirm the heterocyclic core.[12][13]

G M [M]⁺ m/z = 97 M_minus_HCN [M - HCN]⁺ m/z = 70 M->M_minus_HCN - HCN M_minus_N2 [M - H - N₂]⁺ m/z = 68 M->M_minus_N2 - H, - N₂ Other Other Fragments M_minus_HCN->Other M_minus_N2->Other

Caption: A plausible fragmentation pathway for 3-Methyl-1H-pyrazol-5-amine.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrument Setup: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source operating in positive ion mode.

  • Data Acquisition: Infuse the sample directly or perform a chromatographic separation. Acquire mass spectra over a range of m/z 50-500.

  • Data Processing: Identify the [M+H]⁺ peak to confirm the molecular weight. If MS/MS data is collected, analyze the fragment ions.

Data Summary: Mass Spectrometry (ESI+)

Ion Expected m/z Interpretation
[M+H]⁺ 98.07 Protonated Molecular Ion

| Fragments | Varies | Confirms structural features |

Integrated Spectroscopic Analysis Workflow

G cluster_input cluster_analysis Spectroscopic Analysis cluster_data Sample 3-Methyl-1H-pyrazol-5-amine (Unknown Purity/Identity) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS_Data Molecular Weight (97.12 Da) Fragmentation Pattern MS->MS_Data IR_Data Functional Groups (-NH₂, N-H, C=N) IR->IR_Data NMR_Data C-H Framework Connectivity NMR->NMR_Data Conclusion Unambiguous Structure Confirmation Identity & Purity Verified MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Integrated workflow for spectroscopic characterization.

By following this workflow, a researcher can confidently move from a synthesized compound to a fully characterized molecule. The MS confirms the correct molecular weight, the IR confirms the presence of key functional groups, and the NMR confirms the precise arrangement of atoms in the molecular framework. Together, they provide a self-validating system for the structural elucidation of 3-Methyl-1H-pyrazol-5-amine.

References

  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • PubMed. (1998). Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

  • science24.com. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Spectroscopic studies of the associations of heterocyclic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of the [M-NO2]+ of methyl-1-nitropyrazoles 25-27. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-tricyclo[3.3.1.1(3,7)]dec-1-yl-. Retrieved from [Link]

  • SciSpace. (1998). Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubMed. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • Oxford Academic. (n.d.). Quantitative Analysis of Six Heterocyclic Aromatic Amines in Mainstream Cigarette Smoke Condensate Using Isotope Dilution Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

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  • ACS Publications. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies. Retrieved from [Link]

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Exploratory

A Technical Guide to the Tautomeric Landscape of 3-Methyl-1H-pyrazol-5-amine

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: 3-Methyl-1H-pyrazol-5-amine is a critical heterocyclic building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Methyl-1H-pyrazol-5-amine is a critical heterocyclic building block in medicinal chemistry and a known impurity in active pharmaceutical ingredients such as Edaravone. Its chemical behavior and biological activity are intrinsically linked to its complex tautomeric nature. This guide provides an in-depth analysis of the tautomerism of 3-Methyl-1H-pyrazol-5-amine, synthesizing theoretical principles with practical, field-proven experimental and computational methodologies. We will explore the structural nuances of its primary tautomers, the factors governing their equilibrium, and the analytical techniques essential for their characterization. This document serves as a comprehensive resource for researchers aiming to understand, control, and leverage the tautomeric properties of this important molecule in drug discovery and development.

The Principle of Tautomerism in Pyrazole Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone concept in heterocyclic chemistry.[1][2] In pyrazole derivatives, this phenomenon dictates reactivity, physicochemical properties, and molecular recognition patterns. For substituted aminopyrazoles, two primary forms of prototropic tautomerism are of paramount importance:

  • Annular Tautomerism: This involves the migration of a proton between the two vicinal nitrogen atoms (N1 and N2) of the pyrazole ring.[3][4][5] This is a rapid, low-energy process that profoundly influences the molecule's hydrogen bonding capacity and electronic distribution.

  • Amino-Imino Tautomerism: This is a side-chain tautomerism involving the exocyclic amine group, where a proton shifts from the nitrogen to a ring carbon or nitrogen, resulting in an imine form. While generally less favored for simple aminopyrazoles, its potential contribution to the equilibrium cannot be disregarded.[2]

The relative stability and abundance of these tautomers are not fixed but are delicately balanced by the interplay of substituent effects, solvent polarity, temperature, and physical state.[3][6][7]

The Tautomeric Landscape of 3-Methyl-1H-pyrazol-5-amine

3-Methyl-1H-pyrazol-5-amine primarily exists as an equilibrium between two key annular tautomers. The presence of both an electron-donating amino group (-NH₂) and a methyl (-CH₃) group makes the energetic landscape particularly sensitive to the environment.[1][3]

The principal species in equilibrium are:

  • Tautomer A (5-Amino-3-methyl-1H-pyrazole): The proton resides on the nitrogen adjacent to the methyl-substituted carbon.

  • Tautomer B (3-Amino-5-methyl-1H-pyrazole): The proton resides on the nitrogen adjacent to the amino-substituted carbon.

  • Tautomer C (Imino form): A less stable imino tautomer, 3-methyl-1,2-dihydro-5H-pyrazol-5-imine, may also exist, although it is generally a minor contributor for C-aminopyrazoles.[8]

Theoretical and computational studies, often employing Density Functional Theory (DFT), predict that the 3-amino tautomer (Tautomer B) is generally more stable in the gas phase.[1] This is attributed to the stabilizing effect of electron-donating groups like -NH₂ at the C3 position.[1] However, the energy difference is often small, and the equilibrium can be readily shifted.[1]

Tautomers Tautomer_A 5-Amino-3-methyl-1H-pyrazole (Tautomer A) Tautomer_B 3-Amino-5-methyl-1H-pyrazole (Tautomer B) Tautomer_A->Tautomer_B Annular Tautomerism Tautomer_C 3-Methyl-1H-pyrazol-5(4H)-imine (Tautomer C) Tautomer_A->Tautomer_C Amino-Imino Tautomerism

Caption: Primary tautomeric equilibria for 3-Methyl-1H-pyrazol-5-amine.

Experimental and Computational Elucidation

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is required for a definitive characterization of the tautomeric equilibrium.

The Critical Role of the Solvent

The choice of solvent is arguably the most significant external factor influencing tautomeric preference in solution.[6][7]

  • Nonpolar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular interactions dominate, and the equilibrium tends to reflect the intrinsic, gas-phase stability. The less polar tautomer is often favored.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can engage in hydrogen bonding and stabilize more polar tautomers. For 4-substituted aminopyrazoles, polar solvents like DMSO have been shown to increase the stability of the more polar 5-amino tautomer.[9]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors, potentially creating complex solvation shells and lowering the energy barrier for proton transfer, leading to rapid exchange.[3]

Spectroscopic Characterization

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[8][10] Key nuclei (¹H, ¹³C, ¹⁵N) provide distinct signatures for each tautomer.

In many pyrazole systems, proton exchange is fast on the NMR timescale, resulting in averaged signals for the C3 and C5 carbons.[3][11] However, in some cases, particularly in dipolar aprotic solvents like DMSO-d₆, this exchange can be slowed, allowing for the observation of distinct signals for each tautomer.[9][[“]] Low-temperature NMR studies can further decelerate this interconversion, resolving the individual species.[3]

Table 1: Representative ¹³C NMR Chemical Shifts for Tautomer Identification

Tautomer C3 Chemical Shift (ppm) C5 Chemical Shift (ppm) Rationale
5-Amino-3-methyl-1H-pyrazole ~150-155 ~140-145 The C3 carbon, attached to the sp² nitrogen and methyl group, is typically downfield. The C5 carbon, attached to the amino group, is relatively upfield.
3-Amino-5-methyl-1H-pyrazole ~140-145 ~150-155 The C3 carbon, now attached to the amino group, is shifted upfield. The C5 carbon, attached to the methyl group, is shifted downfield.

Note: These are illustrative values. Actual shifts depend heavily on solvent and concentration.

3.2.2 Infrared (IR) Spectroscopy

IR spectroscopy, especially when combined with matrix isolation techniques, provides valuable information about the vibrational modes of different tautomers, corroborating computational predictions.[1] Key regions of interest include the N-H and C=N stretching frequencies, which differ between the amino and imino forms.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[4][13] The crystal structure reveals the precise location of the hydrogen atoms and the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer.[14] For many aminopyrazoles, the solid state consists of a single, dominant tautomer, which may or may not be the most stable form in solution.[4][9]

Protocol: NMR-Based Determination of Tautomeric Ratio

This protocol outlines a self-validating system for quantifying the tautomeric equilibrium of 3-Methyl-1H-pyrazol-5-amine in solution.

Objective: To determine the molar ratio of the 5-amino-3-methyl and 3-amino-5-methyl tautomers in DMSO-d₆ at a controlled temperature.

4.1 Causality Behind Methodological Choices:

  • Solvent (DMSO-d₆): Chosen for its ability to slow proton exchange through hydrogen bonding, potentially allowing resolution of distinct tautomer signals.[9] Its high boiling point also permits variable temperature experiments.

  • Temperature Control: Tautomeric equilibria are temperature-dependent. Maintaining a constant, recorded temperature (e.g., 298 K) is crucial for reproducibility.

  • Concentration Series: Running spectra at multiple concentrations helps to identify and rule out concentration-dependent aggregation effects that could influence the equilibrium.

  • ¹H and ¹³C Spectra: ¹³C NMR is often more reliable for quantification as the chemical shift dispersion is greater and peak integration is less affected by relaxation phenomena compared to ¹H NMR.

4.2 Step-by-Step Protocol:

  • Sample Preparation: Prepare a series of solutions of 3-Methyl-1H-pyrazol-5-amine in high-purity DMSO-d₆ (e.g., 5 mg/mL, 15 mg/mL, 30 mg/mL).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Allow the instrument to equilibrate to the target temperature (298 K).

  • ¹H Spectrum Acquisition: Acquire a standard ¹H spectrum to confirm sample identity and purity.

  • Quantitative ¹³C{¹H} Spectrum Acquisition:

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the carbons being integrated (typically 30-60 seconds) to ensure full magnetization recovery.

    • Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), ensuring that peak integrals are directly proportional to the number of nuclei.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the peaks of interest).

  • Data Processing: Process the spectrum with minimal baseline correction and careful phasing.

  • Integration and Analysis:

    • Identify the well-resolved signals corresponding to the C3 and C5 carbons of each tautomer.

    • Integrate the corresponding peaks for Tautomer A and Tautomer B.

    • Calculate the molar ratio using the formula: Ratio (A:B) = Integral(A) / Integral(B).

    • Repeat for all concentrations to verify that the ratio is independent of concentration.

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

Computational Modeling Workflow

Computational chemistry provides indispensable insights into the relative energies and properties of tautomers, complementing experimental data.[15][16]

Objective: To calculate the relative Gibbs free energies of the tautomers of 3-Methyl-1H-pyrazol-5-amine in the gas phase and in solution using DFT.

G cluster_0 Computational Workflow A 1. Build Tautomer Structures (Tautomer A, B, C) B 2. Geometry Optimization (Gas Phase) (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm minima, obtain ZPE) B->C D 4. Solvation Model Calculation (e.g., PCM/SMD in DMSO) C->D E 5. Analyze Results (ΔG, ΔE, Dipole Moments) D->E F 6. Predict NMR Spectra (GIAO Method) E->F

Caption: Workflow for DFT analysis of pyrazole tautomerism.

5.1 Causality Behind Methodological Choices:

  • Method (DFT, B3LYP): The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a robust balance of accuracy and computational cost for studying such systems.[1][17]

  • Frequency Calculation: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. It also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.

  • Solvation Model (PCM/SMD): A Polarizable Continuum Model (PCM) is essential for simulating the bulk electrostatic effects of a solvent like DMSO, providing a more realistic prediction of tautomer stability in solution.[9][18]

  • NMR Prediction (GIAO): The Gauge-Including Atomic Orbital (GIAO) method allows for the prediction of NMR chemical shifts, which can be directly compared with experimental data to aid in peak assignment and validate the computational model.[19]

Implications for Drug Development

The specific tautomer present can dramatically alter a molecule's properties:

  • Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and shape profiles, leading to significant differences in binding affinity and biological activity.

  • Physicochemical Properties: Tautomerism affects pKa, solubility, lipophilicity (logP), and membrane permeability, all of which are critical parameters in drug design and formulation.

  • Analytical Control: For quality control (QC) purposes, it is essential to know which tautomer(s) exist and to have validated analytical methods capable of distinguishing them, ensuring batch-to-batch consistency of the drug substance.

Conclusion

The tautomerism of 3-Methyl-1H-pyrazol-5-amine is a complex but manageable phenomenon. A thorough understanding, achieved through the synergistic application of high-resolution NMR spectroscopy, X-ray crystallography, and validated computational modeling, is not merely an academic exercise. For researchers in drug discovery and development, this knowledge is fundamental to designing molecules with optimal efficacy, controlling their synthesis and formulation, and ensuring the scientific integrity of their results.

References

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Foundational

CAS number and molecular structure of 3-Methyl-1H-pyrazol-5-amine

An In-depth Technical Guide to 3-Methyl-1H-pyrazol-5-amine Abstract: 3-Methyl-1H-pyrazol-5-amine (CAS: 31230-17-8) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-1H-pyrazol-5-amine

Abstract: 3-Methyl-1H-pyrazol-5-amine (CAS: 31230-17-8) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a reactive amine and a versatile pyrazole core, renders it an invaluable synthon for constructing a diverse array of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into its core molecular properties, prevalent synthetic methodologies with mechanistic insights, characteristic chemical reactivity, and its application in the synthesis of pharmaceutically relevant scaffolds. Furthermore, this document details essential analytical characterization techniques and outlines critical safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Chapter 1: Core Molecular Profile

3-Methyl-1H-pyrazol-5-amine is a stable, crystalline solid under standard conditions, typically appearing as a white to light yellow powder.[1] Its structural simplicity belies a rich and complex chemical nature, making a thorough understanding of its fundamental properties essential for its application.

Nomenclature and Chemical Identifiers

Precise identification is critical in research and development. The following table summarizes the key identifiers for 3-Methyl-1H-pyrazol-5-amine.

IdentifierValue
CAS Number 31230-17-8[2][3][4]
Molecular Formula C₄H₇N₃[2][3][5][6]
Molecular Weight 97.12 g/mol [3][5][6]
IUPAC Name 3-Methyl-1H-pyrazol-5-amine
Common Synonyms 5-Amino-3-methylpyrazole, 3-Amino-5-methylpyrazole[3][7]
InChI Key FYTLHYRDGXRYEY-UHFFFAOYSA-N[5][6][7]
Canonical SMILES Cc1cc(N)[nH]n1[5][6]
Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification strategies.

PropertyValueSource
Appearance White to light yellow crystalline powder[1]
Boiling Point 213 °C (at 14 mmHg)[1]
Density 1.221 g/cm³[1]
Flash Point >110 °C (>230 °F)[1]
Solubility Soluble in Dichloromethane and Methanol[7]
Molecular Structure and Tautomerism

A key feature of aminopyrazoles is their existence as tautomeric mixtures. 3-Methyl-1H-pyrazol-5-amine predominantly exists in the amine form, but it is in equilibrium with its imine tautomer. This dynamic equilibrium is crucial as it can influence the regioselectivity of subsequent reactions. The amine form is generally more stable and is the structure typically depicted.

Caption: Tautomeric equilibrium of 3-Methyl-1H-pyrazol-5-amine.

Chapter 2: Synthesis and Mechanistic Insights

The synthesis of 3-Methyl-1H-pyrazol-5-amine is well-established, with the most common and industrially scalable method involving the condensation of a β-ketonitrile with a hydrazine source.

Primary Synthetic Route: Condensation of Cyanoacetone with Hydrazine

This method is efficient and utilizes readily available starting materials.[8] The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl of cyanoacetone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring.

synthesis_mechanism cyanoacetone Cyanoacetone step1 Nucleophilic Attack hydrazine Hydrazine (H₂N-NH₂) hydrazone Hydrazone Intermediate step2 Intramolecular Cyclization (Attack on Nitrile) hydrazone->step2 cyclized Cyclized Intermediate step3 Tautomerization & Dehydration cyclized->step3 product 3-Methyl-1H-pyrazol-5-amine step1->hydrazone step2->cyclized step3->product

Caption: Synthetic workflow for 3-Methyl-1H-pyrazol-5-amine.

Detailed Laboratory Protocol

This protocol is a representative procedure based on established methods.[8]

Materials:

  • Cyanoacetone (or its sodium salt)

  • Hydrazine hydrate or Hydrazine sulfate

  • Ethanol or Water (as solvent)

  • Mineral acid (e.g., HCl, if using hydrazine hydrate)

  • Base for neutralization (e.g., NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the cyanoacetone starting material in a suitable solvent like ethanol.

  • Reagent Addition: Slowly add a stoichiometric equivalent of the hydrazine source to the solution. If using hydrazine hydrate, the reaction may be initiated by the addition of an acid.[8] The reaction is often exothermic and may require cooling.

  • Reaction: Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If an acid was used, neutralize the mixture with an appropriate base.

  • Isolation: The product may precipitate upon cooling or neutralization. If not, the solvent can be removed under reduced pressure. The crude product can then be isolated by filtration.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-Methyl-1H-pyrazol-5-amine.

Chapter 3: Chemical Reactivity and Applications in Synthesis

The synthetic utility of 3-Methyl-1H-pyrazol-5-amine stems from its identity as a 1,3-binucleophile.[9] The N1 nitrogen of the pyrazole ring and the exocyclic C5-amine can both participate in reactions, though they exhibit different nucleophilicities. This allows for the construction of various fused heterocyclic systems, which are privileged structures in medicinal chemistry.[10]

Synthesis of Pyrazolo[1,5-a]pyrimidines

This class of compounds is of significant interest due to their diverse biological activities. They are readily synthesized by reacting 3-Methyl-1H-pyrazol-5-amine with 1,3-dielectrophiles such as β-dicarbonyl compounds or their equivalents.

pyrazolopyrimidine_synthesis aminopyrazole 3-Methyl-1H-pyrazol-5-amine process Condensation/ Cyclization aminopyrazole->process dielectrophile 1,3-Dielectrophile (e.g., Acetylacetone) dielectrophile->process product Substituted Pyrazolo[1,5-a]pyrimidine process->product

Caption: General scheme for Pyrazolo[1,5-a]pyrimidine synthesis.

Other Key Reactions
  • Pyrazolo[3,4-b]pyridines: Reaction with α,β-unsaturated carbonyl compounds or their equivalents leads to the formation of the pyrazolo[3,4-b]pyridine scaffold, another important pharmacophore.[1]

  • N-Acylation/Sulfonamidation: The exocyclic amine group can be selectively functionalized via acylation or sulfonamidation reactions, providing a handle for further molecular elaboration or for modulating the compound's physicochemical properties.[1][11]

Chapter 4: Spectroscopic and Analytical Characterization

Unambiguous characterization is paramount. The following data are typical for confirming the structure and purity of 3-Methyl-1H-pyrazol-5-amine.

TechniqueExpected Observations
¹H NMR - Signal for the pyrazole C4-H (singlet, ~5.4 ppm).- Signal for the methyl group (singlet, ~2.1 ppm).- Broad signals for the amine (NH₂) and pyrazole (NH) protons, which are exchangeable with D₂O.
¹³C NMR - Signals for the three pyrazole ring carbons (C3, C4, C5).- Signal for the methyl carbon (~10-15 ppm).
IR (cm⁻¹) - N-H stretching bands (amine and pyrazole) in the region of 3100-3400 cm⁻¹.- C=N and C=C stretching bands in the fingerprint region (1500-1650 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) corresponding to its molecular weight (97.12 g/mol ).

Chapter 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

Hazard Identification

3-Methyl-1H-pyrazol-5-amine is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation.[1][4][12]

  • H319: Causes serious eye irritation.[1][4][12]

  • H335: May cause respiratory irritation.[1][4]

  • Signal Word: Warning.[4][12]

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[13][14]

  • Ventilation: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[13][15]

  • Storage: The compound is noted to be air-sensitive.[7] Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15] For long-term storage, keeping it under a dry, inert gas atmosphere (e.g., nitrogen or argon) at reduced temperatures (-20°C) is recommended.[7]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[1][13]

Conclusion

3-Methyl-1H-pyrazol-5-amine is a foundational element in the synthetic chemist's toolkit. Its straightforward synthesis, combined with its versatile reactivity profile, secures its role as a high-value intermediate for generating novel chemical entities. A comprehensive understanding of its properties, synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in the pursuit of new therapeutics and advanced materials.

References

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. [Online] Available at: [Link]

  • SpringerLink. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Online] Available at: [Link]

  • PharmaCompass. 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Online] Available at: [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Online] Available at: [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Online] Available at: [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Online] Available at: [Link]

  • Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • SpectraBase. 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR] - Chemical. [Online] Available at: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Online] Available at: [Link]

  • PubChem. 3-(3-methylphenyl)-1H-pyrazol-5-amine. [Online] Available at: [Link]

  • ResearchGate. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Online] Available at: [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Online] Available at: [Link]

  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Online] Available at: [Link]

  • Google Patents. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Ningbo Inno Pharmchem Co.,Ltd. High-Purity 1-Methyl-3-phenyl-1H-pyrazol-5-amine: Sourcing & Applications. [Online] Available at: [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Online] Available at: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Online] Available at: [Link]

Sources

Exploratory

Foreword: The Aminopyrazole Core - A Privileged Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Fundamental Reactivity of the Aminopyrazole Core The aminopyrazole ring system stands as a cornerstone in contemporary medicinal and materials chemistry.[1][2] This five-membered aromat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Aminopyrazole Core

The aminopyrazole ring system stands as a cornerstone in contemporary medicinal and materials chemistry.[1][2] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms and an amino substituent, is not merely a structural motif but a highly versatile and reactive scaffold. Its prevalence in a vast array of biologically active molecules, from kinase inhibitors in oncology to anti-inflammatory and anti-infective agents, underscores its significance.[1][2][3] The recent FDA approval of Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is a testament to the therapeutic power harnessed within the aminopyrazole framework.[1][2]

This guide deviates from a conventional, templated approach to offer a narrative grounded in chemical principles. It is designed for the practicing researcher and drug development professional, providing not just protocols, but a deep understanding of the causality behind the reactivity of this remarkable core. We will explore its synthesis, the subtle interplay of its multiple reactive sites, the logic of regiochemical control, and its application as a powerful synthon for constructing complex molecular architectures.

Architectural Blueprint: Synthesis of the Aminopyrazole Core

The construction of the aminopyrazole ring is most classically achieved through the condensation of a hydrazine derivative with a 1,3-dielectrophilic precursor, typically one bearing a nitrile group. Understanding these foundational syntheses is critical, as the choice of reactants and conditions dictates the very nature of the resulting core.

The Knorr-Type Cyclization: Condensation with β-Ketonitriles

One of the most robust and widely employed methods involves the reaction of hydrazines with β-ketonitriles.[4] The reaction proceeds through a well-defined mechanism that offers a clear example of intramolecular nucleophilic attack and cyclization.

Mechanism Causality: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto the more electrophilic carbonyl carbon of the β-ketonitrile. This forms a hydrazone intermediate. The subsequent and decisive step is the intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization A R1-C(=O)-CH2-CN (β-Ketonitrile) C R1-C(=N-NH-R2)-CH2-CN (Hydrazone Intermediate) A->C Nucleophilic Attack on Carbonyl B H2N-NH-R2 (Hydrazine) B->C D R1-C(=N-NH-R2)-CH2-CN E 5-Aminopyrazole Core D->E Attack on Nitrile + Tautomerization

Caption: General workflow for aminopyrazole synthesis via β-ketonitrile condensation.

Regioselectivity in Synthesis: The Substituted Hydrazine Dilemma

When using a monosubstituted hydrazine (e.g., phenylhydrazine), a critical question of regioselectivity arises. Which nitrogen atom attacks the carbonyl first? The outcome determines whether a 1,3-disubstituted or a 1,5-disubstituted aminopyrazole is formed. This is governed by a delicate balance of kinetic and thermodynamic control.[5][6]

  • Kinetic Control: Under basic conditions (e.g., NaOEt), the reaction favors the attack of the more nucleophilic, sterically accessible terminal nitrogen, often leading to the 3-amino isomer.[6]

  • Thermodynamic Control: Under neutral or acidic conditions (e.g., AcOH), the reaction can equilibrate, favoring the formation of the more thermodynamically stable 5-amino isomer.[6]

This regiodivergent behavior is a powerful tool, allowing chemists to selectively synthesize the desired isomer by simply tuning the reaction conditions.

The Heart of Reactivity: A Multi-Nucleophilic System

The fundamental reactivity of the aminopyrazole core is defined by the presence of three distinct nucleophilic centers: the exocyclic amino group (at C3, C4, or C5), the endocyclic N1 nitrogen, and the electron-rich C4 carbon.[4][7] The specific position of the amino group (3, 4, or 5) significantly influences the electronic properties and reactivity of the entire ring system. This guide will focus primarily on the well-studied and medicinally relevant 3- and 5-aminopyrazoles.

Caption: Nucleophilic centers of the 5-aminopyrazole core and their typical reactivities.

The Exocyclic Amino Group: The Primary Nucleophile

In many reactions, the exocyclic amino group is the most nucleophilic and sterically accessible site. It readily participates in a wide range of transformations.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides proceeds smoothly to form the corresponding amides and sulfonamides. This is a common strategy for introducing diverse side chains in drug discovery programs.

  • N-Arylation and N-Alkylation: While the endocyclic nitrogens can also be arylated, palladium-catalyzed Buchwald-Hartwig coupling often selectively targets the exocyclic amino group, providing a direct route to N-aryl aminopyrazoles.

The Endocyclic Nitrogens: A Tale of Two Rings

The two endocyclic nitrogen atoms provide another dimension to the core's reactivity. The N1 nitrogen, being part of an enamine-like system, is a potent nucleophile.

  • Ullmann Coupling: In contrast to palladium catalysis, copper-catalyzed Ullmann coupling conditions often show a preference for arylating the endocyclic N1 nitrogen over the exocyclic amino group. This complementary reactivity is a crucial tool for achieving selective functionalization.

  • Alkylation: Alkyl halides will readily react with the N1 position, particularly after deprotonation with a suitable base.

The Aromatic Core: C4 Electrophilic Substitution

The pyrazole ring itself is electron-rich and susceptible to electrophilic aromatic substitution, with the C4 position being the most activated site.

  • Halogenation: Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) cleanly introduce bromine or iodine at the C4 position. These halogenated intermediates are invaluable handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).

  • Metal-Catalyzed C-H Functionalization: Modern synthetic methods have enabled the direct arylation and olefination at the C4 position, bypassing the need for pre-halogenation and offering a more atom-economical approach to diversification.

The Aminopyrazole as a Synthon for Fused Heterocycles

Perhaps the most powerful application of the aminopyrazole core's fundamental reactivity is its use as a binucleophile to construct fused heterocyclic systems.[8][9][10] By reacting with 1,3-dielectrophiles, complex and medicinally relevant scaffolds can be assembled in a single, often regioselective, step.

Synthesis of Pyrazolo[1,5-a]pyrimidines

When a 5-aminopyrazole reacts with a β-dicarbonyl compound or its equivalent, the reaction typically proceeds via nucleophilic attack of the endocyclic N1 nitrogen, followed by cyclization involving the exocyclic amino group. This pathway leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold.[11]

Synthesis of Pyrazolo[3,4-b]pyridines

Alternatively, reacting a 5-aminopyrazole with an α,β-unsaturated carbonyl compound (often generated in situ) can lead to the formation of pyrazolo[3,4-b]pyridines.[8][11] This transformation involves a Michael addition at the nucleophilic C4 position, followed by cyclization of the exocyclic amino group onto the carbonyl.[11]

G cluster_0 Pathway A cluster_1 Pathway B Start 5-Aminopyrazole (C,N-Binucleophile) A2 Nucleophilic attack via Endocyclic N1 and Exocyclic NH2 Start->A2 [N1, N(exo)] Reactivity B2 Nucleophilic attack via C4 and Exocyclic NH2 Start->B2 [C4, N(exo)] Reactivity A1 1,3-Dielectrophile (e.g., β-Diketone) A1->A2 A3 Pyrazolo[1,5-a]pyrimidine A2->A3 B1 1,3-Dielectrophile (e.g., Enone) B1->B2 B3 Pyrazolo[3,4-b]pyridine B2->B3

Caption: Divergent synthesis of fused heterocycles from the 5-aminopyrazole core.

Validated Experimental Protocols

The following protocols are representative of the core transformations discussed and serve as a practical guide for the laboratory scientist.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

This protocol describes a classic Knorr-type condensation to form a 5-aminopyrazole.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Malononitrile

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol

  • Diethyl ether

  • Ice bath

Procedure:

  • Step 1 (Not isolated): To a solution of sodium ethoxide (prepared from 2.3 g of Na in 50 mL of absolute EtOH), add a mixture of ethyl acetoacetate (13 g, 0.1 mol) and malononitrile (8.4 g, 0.1 mol) while cooling in an ice bath.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Step 2: Add phenylhydrazine (10.8 g, 0.1 mol) to the reaction mixture.

  • Reflux the mixture for 4 hours. The product will begin to precipitate.

  • After cooling, pour the reaction mixture into ice-cold water (200 mL).

  • Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Recrystallize the crude product from ethanol to yield pure 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Causality: The use of sodium ethoxide facilitates the initial Claisen-type condensation to form the β-ketonitrile precursor in situ. The subsequent addition of phenylhydrazine and heating drives the cyclization to the thermodynamically favored 1,5-disubstituted product.

Protocol 2: C4-Bromination of an N-Substituted 5-Aminopyrazole

This protocol demonstrates a selective electrophilic aromatic substitution at the C4 position.

Materials:

  • 3-Methyl-1-phenyl-1H-pyrazol-5-amine (1.73 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)

  • Acetonitrile (50 mL)

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine in acetonitrile in a 100 mL round-bottom flask.

  • Add N-bromosuccinimide (NBS) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine.

Causality: The aminopyrazole ring is highly activated towards electrophilic substitution. The C4 position is the most electron-rich and sterically accessible, leading to highly regioselective bromination with a mild electrophilic bromine source like NBS.

Conclusion and Future Outlook

The aminopyrazole core is a privileged structure due to its synthetic accessibility and its tunable, multi-faceted reactivity. A deep understanding of the factors that control its reactivity—the interplay between its three key nucleophilic sites and the conditions that favor kinetic versus thermodynamic pathways—is essential for its effective use. This knowledge allows chemists to selectively functionalize each position on the scaffold and to strategically employ it as a building block for more complex, fused heterocyclic systems. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and photocatalysis, the potential to unlock new reactivity patterns and build novel aminopyrazole-containing molecules will only expand, ensuring its continued prominence in the future of drug discovery and materials science.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). [No Source Provided].
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (n.d.). PMC - PubMed Central.
  • The synthesis route of 5-aminopyrazole derivatives 2a–g. (n.d.). ResearchGate.
  • A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. (n.d.). Benchchem.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (n.d.). Semantic Scholar.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. (n.d.). [No Source Provided].
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH.
  • Recent developments in aminopyrazole chemistry. (n.d.). arkat usa.
  • Recent developments in aminopyrazole chemistry. (2025). ResearchGate.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (n.d.). OUCI.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). [No Source Provided].
  • Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. (n.d.). ResearchGate.
  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). Australian Journal of Chemistry.
  • Regioselective synthesis of 3- and 5-aminopyrazoles. (2015). The Heterocyclist.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). PMC - NIH.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI.

Sources

Foundational

solubility of 3-Methyl-1H-pyrazol-5-amine in common lab solvents

An In-Depth Technical Guide to the Solubility of 3-Methyl-1H-pyrazol-5-amine in Common Laboratory Solvents Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the solubility charact...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Methyl-1H-pyrazol-5-amine in Common Laboratory Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 3-Methyl-1H-pyrazol-5-amine (CAS No: 31230-17-8), a crucial heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] An understanding of its solubility is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, effective purification, and viable formulation strategies. This document moves beyond a simple data sheet, offering insights into the physicochemical principles that govern its solubility and providing robust, field-tested protocols for empirical determination.

Physicochemical Profile of 3-Methyl-1H-pyrazol-5-amine

The solubility of a compound is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 3-Methyl-1H-pyrazol-5-amine are summarized below. These values provide the foundational data needed to predict and interpret its behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₄H₇N₃PubChem[2]
Molecular Weight 97.12 g/mol PubChem[2]
Appearance White to light yellow crystalline powderLife-Chem Pharma[3]
Melting Point Not explicitly available; related pyrazoles are solids at room temperature.-
Boiling Point 213 °C (at 14 mmHg)Life-Chem Pharma[3]
Density 1.221 g/cm³Life-Chem Pharma[3]
pKa (Predicted) The amine group imparts basicity; precise experimental pKa is not readily available.-
LogP (Octanol/Water Partition Coefficient) 0.002 (Crippen Method, for 1-methyl-5-aminopyrazole)Cheméo[4]
Water Solubility (Calculated) log10WS = -2.16 (mol/L for 1-methyl-5-aminopyrazole)Cheméo[4]

Note: Some data points, like LogP and water solubility, are for the closely related isomer 1-methyl-5-aminopyrazole and serve as a strong proxy for predicting the behavior of 3-Methyl-1H-pyrazol-5-amine.

Solubility in Common Laboratory Solvents: A Qualitative and Quantitative Overview

The general rule of "like dissolves like" provides a preliminary framework for assessing solubility.[5] 3-Methyl-1H-pyrazol-5-amine possesses both a polar heterocyclic ring with hydrogen-bonding capabilities (amine and N-H groups) and a nonpolar methyl group. This amphiphilic nature results in a varied solubility profile. Pyrazole derivatives generally exhibit good solubility in organic solvents.[6]

Solvent ClassSolventQualitative SolubilityRationale & Expert Insight
Polar Protic WaterLimited / LowThe molecule can form hydrogen bonds with water via its -NH₂ and ring N-H groups. However, the overall non-polar character contributed by the methyl group and the pyrazole ring itself limits high solubility.[1] The calculated log10WS of -2.16 for a related isomer suggests a solubility of approximately 0.0069 mol/L or ~0.67 g/L.[4]
MethanolSolubleMethanol is an excellent solvent due to its ability to act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups of the pyrazole. The small alkyl chain offers compatibility with the methyl group.
EthanolSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capabilities lead to good solubility.[6]
Polar Aprotic AcetoneSolubleAcetone's carbonyl group can act as a hydrogen bond acceptor for the amine and N-H protons, while its methyl groups interact favorably with the nonpolar part of the solute.[6]
Acetonitrile (ACN)SolubleThe polar nitrile group allows for dipole-dipole interactions, leading to good solvation.[6]
Dimethylformamide (DMF)SolubleDMF is a powerful polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds, making it highly effective for dissolving many pyrazole derivatives.[6]
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, often used to dissolve poorly soluble compounds for biological screening.[6][7]
Nonpolar Dichloromethane (DCM)SolubleWhile less polar than the solvents above, DCM can engage in dipole-dipole interactions and is effective at solvating moderately polar organic molecules.[6]
HexaneInsoluble / Poorly SolubleThe significant difference in polarity between the highly polar solute and nonpolar hexane results in weak solute-solvent interactions, leading to poor solubility.
Aqueous Acid/Base 5% Hydrochloric Acid (HCl)SolubleThe basic amine group is protonated by the acid to form a pyrazolium salt. This ionic salt is significantly more polar than the neutral molecule, leading to high aqueous solubility.[8][9]
5% Sodium Hydroxide (NaOH)Insoluble / Poorly SolubleThe pyrazole N-H is weakly acidic, but typically not acidic enough to be deprotonated by a dilute base like NaOH. Therefore, solubility is not significantly enhanced.

The "Why": Causality Behind the Solubility Profile

Understanding the intermolecular forces at play is critical for rational solvent selection and for troubleshooting solubility challenges. The solubility of 3-Methyl-1H-pyrazol-5-amine is a direct consequence of the competition between solute-solute, solvent-solvent, and solute-solvent interactions.

Key Intermolecular Interactions

The structure of 3-Methyl-1H-pyrazol-5-amine allows for several types of interactions:

  • Hydrogen Bonding: The primary amine (-NH₂) and the pyrazole ring N-H are potent hydrogen bond donors. The nitrogen atoms in the ring can also act as hydrogen bond acceptors.[10] This is the dominant interaction in polar protic solvents like water and alcohols.

  • Dipole-Dipole Interactions: The molecule has a net dipole moment due to the electronegative nitrogen atoms. These dipoles interact favorably with polar aprotic solvents like acetone and DMF.

  • London Dispersion Forces: These weak, temporary forces are present in all molecules and are the primary mode of interaction with nonpolar solvents like hexane. They are also significant for the methyl group of the solute.

The following diagram illustrates how 3-Methyl-1H-pyrazol-5-amine interacts with different solvent types.

G Intermolecular Interactions Driving Solubility cluster_solute 3-Methyl-1H-pyrazol-5-amine cluster_solvents Solvent Types solute Pyrazole Ring -NH2 (H-bond donor) -NH- (H-bond donor) -N= (H-bond acceptor) -CH3 (Nonpolar) water Water (H₂O) Polar Protic solute->water Strong H-Bonding (Limited by nonpolar part) dmf DMF Polar Aprotic solute->dmf H-Bond Accepting Strong Dipole-Dipole hexane Hexane Nonpolar solute->hexane Weak Dispersion Forces (Mismatch in Polarity)

Caption: Key intermolecular forces between the solute and representative solvents.

The Critical Role of pH

As an amine, the compound's aqueous solubility is highly dependent on pH. In acidic conditions (pH < pKa of the conjugate acid), the amine group is protonated, forming a water-soluble salt. This principle is fundamental in drug formulation and extraction processes.

R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)

This equilibrium shift is why the compound is soluble in 5% HCl but not significantly more soluble in 5% NaOH.[9]

Self-Validating Protocol for Equilibrium Solubility Determination

This section details the Shake-Flask method, a gold-standard technique for determining equilibrium solubility. The protocol is designed to be self-validating by ensuring that equilibrium has been reached and that quantification is accurate.

Materials and Reagents
  • 3-Methyl-1H-pyrazol-5-amine (solid)

  • Selected solvents (e.g., Water, Ethanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[11][12]

Experimental Workflow

The following diagram outlines the step-by-step process for determining solubility.

G start Start prep Step 1: Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->prep equilibrate Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate phase_sep Step 3: Phase Separation Allow vials to stand. Filter supernatant through a 0.22 µm syringe filter. equilibrate->phase_sep quantify Step 4: Quantification Dilute the clear filtrate and analyze concentration via HPLC or GC-MS. phase_sep->quantify data Step 5: Data Analysis Calculate solubility (mg/mL or mol/L) from the measured concentration. quantify->data end End data->end

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of 3-Methyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Foreword 3-Methyl-1H-pyrazol-5-amine is a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. Its versatile str...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Methyl-1H-pyrazol-5-amine is a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. Its versatile structure, featuring both nucleophilic centers and opportunities for diverse functionalization, has made it a sought-after precursor in the synthesis of a wide array of biologically active molecules.[1][2] The inherent reactivity that makes this compound a valuable synthon also predisposes it to potential degradation, impacting its purity, stability, and ultimately, the integrity of downstream applications. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the stability and optimal storage conditions for 3-Methyl-1H-pyrazol-5-amine. By understanding its chemical liabilities, scientists can ensure the quality and reliability of this crucial starting material.

Physicochemical Properties and Tautomerism

3-Methyl-1H-pyrazol-5-amine (CAS No: 31230-17-8) is a solid, typically appearing as a white to light yellow crystalline powder, with a molecular weight of 97.12 g/mol .[3] An important structural characteristic of 3(5)-substituted pyrazoles is the phenomenon of annular prototropic tautomerism. 3-Methyl-1H-pyrazol-5-amine can exist in two tautomeric forms: 3-methyl-1H-pyrazol-5-amine and 5-methyl-1H-pyrazol-3-amine. The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents.[4][5] For N-unsubstituted pyrazoles, the 3-substituted tautomer is often found to be more stable.[6] Understanding this tautomeric equilibrium is crucial as it can affect the compound's reactivity and spectroscopic characterization.

Recommended Storage and Handling

To maintain the integrity of 3-Methyl-1H-pyrazol-5-amine, adherence to proper storage and handling protocols is paramount. The compound is known to be sensitive to air and moisture, and incompatible with strong oxidizing agents, acids, and acid chlorides.[3][7]

Parameter Recommended Condition Rationale
Temperature Store in a cool, dark place. For long-term storage, -20°C is recommended.[7]Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).[7]The amino group is susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen.
Container Keep in a tightly sealed, opaque container.Prevents exposure to light and moisture, both of which can promote degradation.
Incompatibilities Store away from strong oxidizing agents, acids, and acid chlorides.[3]These substances can react with the amine functionality and the pyrazole ring, leading to degradation.

Handling Precautions:

  • Use personal protective equipment (PPE), including gloves and safety glasses.

  • Handle in a well-ventilated area to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Potential Degradation Pathways

The chemical structure of 3-Methyl-1H-pyrazol-5-amine, featuring an electron-rich pyrazole ring and a primary amino group, presents several potential pathways for degradation under stress conditions. A systematic approach to understanding these pathways is through forced degradation studies, which involve subjecting the compound to harsh conditions to accelerate its decomposition.[8][9]

cluster_stress Stress Conditions cluster_degradation Potential Degradation Pathways Acid/Base Hydrolysis Acid/Base Hydrolysis Hydrolysis of Amine Hydrolysis of Amine Acid/Base Hydrolysis->Hydrolysis of Amine Oxidation Oxidation Oxidative Coupling (Azo Dimer) Oxidative Coupling (Azo Dimer) Oxidation->Oxidative Coupling (Azo Dimer) Photolysis Photolysis Photochemical Reactions Photochemical Reactions Photolysis->Photochemical Reactions Thermal Stress Thermal Stress Ring Opening/Rearrangement Ring Opening/Rearrangement Thermal Stress->Ring Opening/Rearrangement 3-Methyl-1H-pyrazol-5-amine 3-Methyl-1H-pyrazol-5-amine 3-Methyl-1H-pyrazol-5-amine->Acid/Base Hydrolysis 3-Methyl-1H-pyrazol-5-amine->Oxidation 3-Methyl-1H-pyrazol-5-amine->Photolysis 3-Methyl-1H-pyrazol-5-amine->Thermal Stress

Caption: Overview of potential degradation pathways for 3-Methyl-1H-pyrazol-5-amine under various stress conditions.

Oxidative Degradation

The primary amine group in aminopyrazoles is susceptible to oxidation.[10] Studies on related aminopyrazoles have shown that oxidation can lead to the formation of azo compounds through N-N coupling.[8][9] This oxidative dehydrogenative coupling can be mediated by various oxidizing agents. Therefore, a likely degradation product of 3-Methyl-1H-pyrazol-5-amine under oxidative stress is the corresponding azo dimer.

Hydrolytic Degradation

While the pyrazole ring is generally stable to hydrolysis, the amino group can be susceptible to hydrolytic degradation under strongly acidic or basic conditions, potentially leading to the formation of the corresponding hydroxyl-pyrazole derivative. The stability of pyrazole derivatives to hydrolysis can be structure-dependent.[11]

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in heterocyclic compounds.[12] The specific degradation products will depend on the wavelength of light and the presence of photosensitizers. For pyrazole-containing compounds, photodegradation can involve complex rearrangements or ring-opening reactions.

Thermal Degradation

At elevated temperatures, organic molecules can undergo thermal decomposition. For pyrazole derivatives, this can involve ring cleavage and the formation of smaller, volatile fragments.[13][14] The thermal stability of substituted pyrazoles is influenced by the nature and position of the substituents.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation products and to develop a stability-indicating analytical method. The following protocol outlines a general procedure for conducting such a study on 3-Methyl-1H-pyrazol-5-amine.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare stock solution of 3-Methyl-1H-pyrazol-5-amine Prepare stock solution of 3-Methyl-1H-pyrazol-5-amine Aliquot into separate reaction vessels Aliquot into separate reaction vessels Prepare stock solution of 3-Methyl-1H-pyrazol-5-amine->Aliquot into separate reaction vessels Acid Hydrolysis (e.g., 0.1M HCl) Acid Hydrolysis (e.g., 0.1M HCl) Aliquot into separate reaction vessels->Acid Hydrolysis (e.g., 0.1M HCl) Base Hydrolysis (e.g., 0.1M NaOH) Base Hydrolysis (e.g., 0.1M NaOH) Aliquot into separate reaction vessels->Base Hydrolysis (e.g., 0.1M NaOH) Oxidation (e.g., 3% H2O2) Oxidation (e.g., 3% H2O2) Aliquot into separate reaction vessels->Oxidation (e.g., 3% H2O2) Photolysis (ICH Q1B) Photolysis (ICH Q1B) Aliquot into separate reaction vessels->Photolysis (ICH Q1B) Thermal (e.g., 80°C) Thermal (e.g., 80°C) Aliquot into separate reaction vessels->Thermal (e.g., 80°C) Neutralize (for acid/base samples) Neutralize (for acid/base samples) Acid Hydrolysis (e.g., 0.1M HCl)->Neutralize (for acid/base samples) Base Hydrolysis (e.g., 0.1M NaOH)->Neutralize (for acid/base samples) Analyze by Stability-Indicating HPLC-UV/MS Analyze by Stability-Indicating HPLC-UV/MS Oxidation (e.g., 3% H2O2)->Analyze by Stability-Indicating HPLC-UV/MS Photolysis (ICH Q1B)->Analyze by Stability-Indicating HPLC-UV/MS Thermal (e.g., 80°C)->Analyze by Stability-Indicating HPLC-UV/MS Neutralize (for acid/base samples)->Analyze by Stability-Indicating HPLC-UV/MS Characterize Degradants (MS, NMR) Characterize Degradants (MS, NMR) Analyze by Stability-Indicating HPLC-UV/MS->Characterize Degradants (MS, NMR)

Caption: Experimental workflow for a forced degradation study of 3-Methyl-1H-pyrazol-5-amine.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 3-Methyl-1H-pyrazol-5-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60-80°C for a specified time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60-80°C for a specified time.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15] A control sample should be kept in the dark.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-105°C) for a specified time.

  • Sample Neutralization: After the specified stress period, cool the acidic and basic hydrolysis samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. A photodiode array (PDA) detector is useful for peak purity analysis, and a mass spectrometer (MS) detector is essential for identifying the mass of potential degradation products.

  • Degradant Characterization: For significant degradation products, isolation (e.g., by preparative HPLC) followed by structural elucidation using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is necessary.[16][17]

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying 3-Methyl-1H-pyrazol-5-amine and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

Typical HPLC Parameters:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient to resolve the parent compound from all degradation products (e.g., 5-95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (e.g., 220 nm) and/or Mass Spectrometry

The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability and purity of 3-Methyl-1H-pyrazol-5-amine are critical for its successful application in research and drug development. By implementing appropriate storage and handling procedures, researchers can minimize degradation and ensure the quality of this important building block. Furthermore, a thorough understanding of its potential degradation pathways, investigated through systematic forced degradation studies, is essential for the development of stable formulations and robust analytical methods. This guide provides a framework for ensuring the integrity of 3-Methyl-1H-pyrazol-5-amine, thereby contributing to the reliability and reproducibility of scientific research and the development of safe and effective pharmaceuticals.

References

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Sources

Foundational

The Aminopyrazole Scaffold: A Privileged Framework for Modulating Biological Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Versatility of the Aminopyrazole Core The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Aminopyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic activities.[2][3] Among the various substituted pyrazoles, the aminopyrazole scaffold has emerged as a particularly "privileged" structure. This is due to the amino group's ability to act as a crucial hydrogen bond donor and acceptor, facilitating interactions with a multitude of biological targets.[4][5] The position of this amino group on the pyrazole ring—be it at the 3, 4, or 5-position—dramatically influences the molecule's spatial arrangement and electronic properties, thereby dictating its biological activity profile.[2] This guide provides a comprehensive overview of the significant biological activities of substituted aminopyrazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental methodologies used for their evaluation.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

Substituted aminopyrazoles have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key enzymes involved in cell cycle regulation and signal transduction.[6] A major focus of research has been the development of aminopyrazole-based kinase inhibitors.

A. Mechanism of Action: Kinase Inhibition

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction and is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[7] Aminopyrazole derivatives have been successfully designed to target several key kinase families.

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for the regulation of the cell cycle.[8] The aminopyrazole core is adept at forming a triad of hydrogen bonds with the hinge region residues of CDKs, a critical interaction for potent inhibition.[8] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of CDK substrates, leading to cell cycle arrest and apoptosis.[8] For instance, aminopyrazole analogs have been identified as potent and selective inhibitors of CDK2 and CDK5.[8][9]

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is integral to immunity, hematopoiesis, and cell growth.[10][] Aberrant JAK activation is linked to various malignancies.[10][12] Aminopyrazole derivatives have been developed as potent JAK inhibitors, demonstrating low nanomolar IC50 values against JAK1, JAK2, and JAK3.[10] These compounds block the phosphorylation of STAT proteins, thereby inhibiting the downstream signaling that promotes tumor cell proliferation and survival.[13]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway.[14][15] Substituted pyrazoles have been designed as potent VEGFR-2 inhibitors, effectively suppressing tumor-induced angiogenesis.[6][14][15][16][17] The pyrazole scaffold serves as a versatile platform for developing dual inhibitors that target both VEGFR and other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), offering a synergistic approach to cancer therapy.[6][17]

B. Structure-Activity Relationship (SAR) Insights for Anticancer Aminopyrazoles

The anticancer potency and selectivity of aminopyrazole derivatives are highly dependent on the nature and position of their substituents.

  • Substitution at the 5-position of the aminopyrazole core: This position is often embedded in a shallow hydrophobic pocket of the kinase active site.[8] Optimal substitution in this region is crucial for potent inhibition.[8]

  • Substituents on the N-linked phenyl ring: The planarity of the pyrazole and the N-linked phenyl structure can significantly influence selectivity. For example, highly planar structures have been shown to better occupy the smaller active site of JNK3 compared to the larger active site of p38, leading to high selectivity.[18]

  • Introduction of specific functional groups: The addition of moieties like a sulfonamide group can lead to dual inhibition of targets such as EGFR and VEGFR-2.[17] Halogenation of phenyl rings has also been shown to augment anticancer activity.[19]

C. Experimental Workflow: Evaluating Anticancer Potency

A critical step in the development of aminopyrazole-based anticancer agents is the accurate assessment of their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and dilute the cell suspension to the desired seeding density in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cell-free" blanks (medium only) to determine background absorbance.

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test aminopyrazole compound from a stock solution in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully aspirate the medium from the wells.

    • Add 100 µL of fresh medium containing different concentrations of the test compound to the respective wells.

    • Include a "vehicle control" group (cells treated with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and an "untreated control" group (cells in fresh medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "cell-free" blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Representative Aminopyrazoles
Compound IDTarget Cell LineIC50 (µM)Key Structural Features & SAR InsightsReference
11a HeLa, MCF7, SKOV3, SKMEL284.63 - 9.45Phenylamino pyrazole nucleus with acylhydrazone and amide decorations. The combination of substituents at positions 1, 3, and 4 is crucial for its potent antiproliferative profile.[4]
2 MCF-7, HepG26.57 (MCF-7), 8.86 (HepG2)Pyrazole-thiophene hybrid. The thiophene moiety appears to enhance cytotoxic activity.[4]
SR-3576 JNK30.007Highly planar pyrazole and N-linked phenyl structure, providing high selectivity over p38.[18]
3f JAK1, JAK2, JAK30.0034, 0.0022, 0.00354-amino-(1H)-pyrazole derivative with potent pan-JAK inhibition.[10]
9 VEGFR-20.22Sulfonamide derivative with a p-methyl substituent on the terminal aromatic ring, providing potent VEGFR-2 inhibition.[17]
Visualization of a Key Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT pSTAT (active) Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Target Gene Transcription Nucleus->Gene 6. Gene Regulation Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of substituted aminopyrazoles.

II. Anti-inflammatory Activity: Quenching the Flames of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage pain and inflammation, and many of these drugs target cyclooxygenase (COX) enzymes.[20][21] Substituted aminopyrazoles have been extensively investigated as potent and selective COX-2 inhibitors.[22][23]

A. Mechanism of Action: Selective COX-2 Inhibition

COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[20][21] The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[20] The pyrazole scaffold is a common feature in several commercially available COX-2 inhibitors, such as celecoxib.[22] Aminopyrazole derivatives have been designed to fit snugly into the active site of the COX-2 enzyme, often forming crucial hydrogen bonds with key residues, thereby blocking its activity.[24]

B. Structure-Activity Relationship (SAR) for Anti-inflammatory Aminopyrazoles
  • Pharmacophoric Features: The presence of a sulfonamide or a similar acidic moiety is often a key feature for potent and selective COX-2 inhibition, as it can interact with a specific side pocket in the COX-2 active site.[24]

  • Aromatic Substituents: The nature and substitution pattern on the aryl rings attached to the pyrazole core significantly influence the anti-inflammatory activity and COX-2 selectivity.[25]

C. Experimental Workflow: Assessing COX Inhibition

The anti-inflammatory potential of aminopyrazole derivatives is typically evaluated through in vitro COX inhibition assays and in vivo models of inflammation.

This protocol is a generalized representation and may require optimization for specific assay kits and laboratory conditions.

  • Reagent Preparation:

    • Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a solution of arachidonic acid (the substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare serial dilutions of the test aminopyrazole compounds and a reference inhibitor (e.g., celecoxib).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells.

    • Add the test compounds or reference inhibitor at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

    • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the COX-2 selectivity index (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

Data Presentation: Anti-inflammatory Activity of Representative Aminopyrazoles
Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Key Structural Features & SAR InsightsReference
5u >1001.79>55.8Hybrid pyrazole analogue with significant in vivo anti-inflammatory activity.[24]
5s >1002.15>46.5Another potent hybrid pyrazole derivative with high COX-2 selectivity.[24]
5f -1.50-Pyrazolone skeleton with a trimethoxy arylidene moiety, demonstrating potent COX-2 inhibition.[25]
6f -1.15-Aminopyrazole scaffold with a trimethoxy arylidene moiety, showing the most potent COX-2 inhibitory action in its series.[25]

III. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted aminopyrazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[16]

A. Mechanism of Action

The precise mechanisms of action for many antimicrobial aminopyrazoles are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as DNA synthesis, protein synthesis, or cell wall integrity. The diverse structural modifications possible on the aminopyrazole scaffold allow for the fine-tuning of their antimicrobial spectrum and potency.

B. Structure-Activity Relationship (SAR) for Antimicrobial Aminopyrazoles
  • Substitution Patterns: The antimicrobial activity is highly dependent on the substituents on the pyrazole ring and any attached aromatic systems. For example, specific substitutions can enhance activity against Gram-positive or Gram-negative bacteria.[19]

  • Hybrid Molecules: Fusing the aminopyrazole core with other heterocyclic rings, such as pyrimidines, can lead to compounds with broad-spectrum antimicrobial activity.[26]

C. Experimental Workflow: Determining Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.

  • Preparation of Inoculum:

    • Culture the test microorganism overnight in an appropriate broth medium.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of the test aminopyrazole compound in the broth medium.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the standardized microbial suspension.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity of Representative Aminopyrazoles
Compound Class/IDTarget Organism(s)MIC (µg/mL)Key Structural Features & SAR InsightsReference
Pyrazolo[1,5-a]pyrimidines Bacillus subtilis, Escherichia coli, Aspergillus niger, Candida albicansVariesFused heterocyclic system derived from 5-aminopyrazoles.[18]
Compound 20d Specific bacterial strains1.56Fluoro-substituted pyrazole, demonstrating high potency.[19]
Compounds 25 & 27 Acinetobacter baumannii, Escherichia coli17-22 µM (MIC95)Pyrazole-amides modified to follow eNTRy rules for enhanced bacterial penetration.[19]
Compound 3c & 4b Multidrug-resistant Staphylococcus species32-645-amino functionalized pyrazoles with specific decorations at C3 and C4 positions.[27]
Visualization of Experimental Workflow

MIC_Workflow A 1. Prepare Serial Dilutions of Aminopyrazole B 2. Inoculate with Standardized Microbial Culture A->B C 3. Incubate at Optimal Temperature B->C D 4. Observe for Visible Growth (Turbidity) C->D E 5. Determine MIC (Lowest Concentration with No Growth) D->E Synthesis beta_ketonitrile β-Ketonitrile aminopyrazole Substituted Aminopyrazole beta_ketonitrile->aminopyrazole + Hydrazine hydrazine Hydrazine

Caption: A general reaction scheme for the synthesis of 5-aminopyrazoles.

This reaction proceeds via the initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole. [28][29]Other methods include multi-component reactions and ring transformations, which provide access to a wide variety of substituted aminopyrazoles. [9][28][29]

Conclusion and Future Perspectives

Substituted aminopyrazoles undoubtedly represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. Their success as kinase inhibitors in oncology is a testament to their potential. Future research will likely focus on the development of even more selective and potent aminopyrazole derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy and minimize side effects. The continued investigation of the structure-activity relationships of this remarkable class of compounds will undoubtedly lead to the discovery of new and improved treatments for a variety of human diseases.

References

  • Kamenecka, T., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(24), 16175-16184. [Link]

  • Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 217-230. [Link]

  • Natarajan, A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3636-3640. [Link]

  • Wang, X., et al. (2019). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 24(18), 3364. [Link]

  • Kumar, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 217–230. [Link]

  • van Meerloo, J., et al. (2011). The MTT assay for cell viability: possibilities and limitations. Methods in Molecular Biology, 716, 237-245. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Rational design of new VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1736-1749. [Link]

  • El-Gamal, M. I., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • Patel, K., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 13(10), 1-15. [Link]

  • Gao, Z., et al. (2023). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Molecular Structure, 1272, 134208. [Link]

  • El-Gamal, M. I., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 226-241. [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Knapp, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 64, 116757. [Link]

  • Kamenecka, T., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(24), 16175-16184. [Link]

  • El-Nahass, E. S., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 15(1), 143-162. [Link]

  • BD Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

  • Husain, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3857-3871. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Tzakos, A. G., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(11), 1481. [Link]

  • Alam, M. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4935. [Link]

  • Abdelgawad, M. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity, 1-25. [Link]

  • El-Sayed, M. A. A., et al. (2014). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. European Journal of Pharmacology, 740, 458-465. [Link]

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Protocols & Analytical Methods

Method

Application Note: Streamlining the Synthesis of Bioactive Scaffolds via One-Pot Reactions with 3-Methyl-1H-pyrazol-5-amine

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Pyrazoles and Process Efficiency The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrazoles and Process Efficiency

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs. Fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[3,4-d]pyrimidines, are of particular interest due to their structural similarity to endogenous purines, allowing them to effectively interact with a wide range of biological targets.[1][2] These scaffolds are integral to compounds developed for oncology, virology, and inflammatory diseases.[3][4]

Traditionally, the synthesis of these complex heterocyclic systems involves multi-step procedures that are often time-consuming and generate significant waste. One-pot multicomponent reactions (MCRs) represent a paradigm shift, offering a more efficient, economical, and environmentally benign pathway.[5][6] By combining three or more reactants in a single vessel, MCRs minimize intermediate isolation steps, reduce solvent usage, and improve overall yield and atom economy.

This application note provides a detailed guide to the one-pot synthesis of pyrazole derivatives, leveraging the exceptional versatility of 3-Methyl-1H-pyrazol-5-amine as a key building block. We will explore the mechanistic principles, provide detailed, field-proven protocols, and showcase the impact of different energy sources on reaction outcomes.

Core Scientific Principles: The Reactivity of 3-Methyl-1H-pyrazol-5-amine

3-Methyl-1H-pyrazol-5-amine is a privileged starting material due to its inherent bifunctional nucleophilicity. It possesses two key reactive sites: the exocyclic 5-amino group (-NH2) and the endocyclic secondary amine (N1-H). This dual reactivity allows it to react with 1,3-bielectrophiles, such as β-dicarbonyl compounds, to form the fused pyrimidine ring in a regioselective manner.[1][7]

The general mechanism for the formation of a pyrazolo[1,5-a]pyrimidine core, a common outcome of these reactions, typically proceeds as follows:

  • Initial Condensation: The more nucleophilic exocyclic 5-amino group attacks one of the carbonyl carbons of a 1,3-dicarbonyl compound, followed by dehydration to form an enaminone intermediate.

  • Cyclization: The endocyclic N1-H then attacks the second carbonyl group, initiating an intramolecular cyclization.

  • Dehydration/Aromatization: A final dehydration step results in the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

Alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate these transformations by providing rapid, uniform heating and enhancing mass transfer.[8][9][10]

General_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A 3-Methyl-1H-pyrazol-5-amine + 1,3-Dicarbonyl B Enaminone Intermediate A->B Attack by 5-NH2 - H2O C Cyclized Intermediate B->C Intramolecular attack by N1-H D Pyrazolo[1,5-a]pyrimidine C->D - H2O

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Featured Protocol: Green, One-Pot Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol details an unusual but well-documented three-component reaction that occurs in water, a green and sustainable solvent. The reaction between 3-Methyl-1H-pyrazol-5-amine, an aldehyde (paraformaldehyde), and a β-dicarbonyl compound (acetylacetone) proceeds with an unconventional 2:1:2 stoichiometry to yield a dimeric pyrazolopyrimidine product.[11][12] This serves as an excellent case study for the power and occasional unpredictability of MCRs.

Protocol 1: Microwave-Assisted Synthesis of bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)methane

This method leverages microwave irradiation to achieve rapid synthesis with high efficiency. Microwave heating provides uniform and controlled energy input, often leading to shorter reaction times and higher yields compared to conventional methods.[3][8]

Materials and Equipment:

  • Reagents: 3-Methyl-1H-pyrazol-5-amine (2.4 mmol, 233 mg), Paraformaldehyde (1.2 mmol, 36 mg), Acetylacetone (2.4 mmol, 240 mg, 0.245 mL), Deionized Water (4 mL).

  • Equipment: 10 mL microwave reactor vial with a magnetic stir bar, Microwave synthesizer (e.g., CEM Discover, Biotage Initiator), Buchner funnel and flask, Filtration paper, NMR spectrometer, Mass spectrometer.

Experimental Workflow Diagram:

Workflow prep 1. Reagent Preparation (Weigh solids, measure liquids) mix 2. Combine Reagents (Add amine, aldehyde, acetylacetone, and water to microwave vial) prep->mix react 3. Microwave Irradiation (Seal vial, heat to 100°C for 10 min) mix->react cool 4. Cooling & Precipitation (Cool to room temperature, product precipitates) react->cool workup 5. Work-up (Filter precipitate, wash with water, air-dry) cool->workup analyze 6. Analysis (Obtain NMR and MS data to confirm structure and purity) workup->analyze

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Procedure:

  • Reagent Combination: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 3-Methyl-1H-pyrazol-5-amine (233 mg, 2.4 mmol), paraformaldehyde (36 mg, 1.2 mmol), and acetylacetone (0.245 mL, 2.4 mmol).

  • Solvent Addition: Add 4 mL of deionized water to the vial.

  • Reaction Setup: Seal the vial and place it in the microwave reactor cavity.

  • Microwave Irradiation: Irradiate the mixture at 100 °C for 10 minutes with stirring. The crystalline product will begin to precipitate during the reaction.[11][12]

  • Work-up: After the reaction is complete, cool the vial to room temperature. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid thoroughly with deionized water (2 x 5 mL) and allow it to air-dry. Further purification is typically not required.

  • Characterization: Confirm the structure of the product, bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)methane, using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show signals for three distinct methyl groups and a methylene bridge, confirming the 2:1:2 stoichiometric participation of the reactants.[11]

Expert Insights & Causality:

  • Why a 2:1:2 Stoichiometry? In this specific multicomponent system, the initially formed pyrazolo[1,5-a]pyrimidine is highly activated and undergoes a subsequent electrophilic substitution with a second equivalent of an aldehyde-derived intermediate, leading to the dimeric product.[11] This highlights the importance of empirical validation in MCR development.

  • Why Water? Water is not merely a "green" solvent here. Its high polarity and ability to form hydrogen bonds can stabilize intermediates and influence reaction pathways, sometimes leading to unexpected but valuable products.[11][12]

  • Why Microwave? Microwave energy efficiently overcomes the activation barriers for the multiple condensation and cyclization steps, drastically reducing the reaction time from hours (with conventional heating) to minutes.[3]

Data Summary: Comparison of Synthesis Methods

The choice of energy source can significantly impact reaction efficiency. The following table summarizes the outcomes for the synthesis of bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)methane under different conditions, adapted from literature data.[11][12]

MethodReagent Ratio (Amine:Aldehyde:Diketone)SolventTimeTemperatureYield (%)
Conventional Heating 2 : 1 : 2Water30 minReflux (100°C)~70-75%
Microwave Activation 2 : 1 : 2Water10 min100°C~80-85%
Ultrasound Activation 2 : 1 : 2Water25-30 minRoom Temp.~75-80%

Expanding the Scope: Other One-Pot Applications

The utility of 3-Methyl-1H-pyrazol-5-amine extends to a wide array of other valuable heterocyclic systems, demonstrating its role as a versatile synthon.

  • Pyrazolo[3,4-d]pyrimidin-4-ones: These can be synthesized in a one-pot, three-component reaction using methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines under microwave irradiation. This method is noted for its short reaction times and often chromatography-free product isolation.[13]

  • Pyrazolo[3,4-b]pyridines: One-pot reactions of 5-aminopyrazoles, various aldehydes, and β-ketonitriles provide efficient access to this scaffold, which is present in kinase inhibitors and other therapeutic agents.[14][15][16]

  • Pyrazolo[1,5-a][3][13][17]triazines: Sequential one-pot procedures have been developed for these purine bioisosteres, showcasing how multiple distinct reaction steps can be telescoped into a single operation without isolating intermediates.

Conclusion

One-pot synthesis strategies centered on 3-Methyl-1H-pyrazol-5-amine provide a powerful and efficient platform for the rapid generation of diverse and complex heterocyclic libraries. These methods align with the principles of green chemistry by reducing steps, minimizing waste, and often enabling the use of benign solvents like water. By leveraging modern activation techniques such as microwave irradiation, researchers in drug discovery and development can accelerate the synthesis of novel pyrazole-based scaffolds, streamlining the path from initial design to biological evaluation.

References

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  • Lin, C.-F., et al. (2016). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 21(11), 1563.

  • Milata, V., et al. (2019). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 9(28), 16045-16053.

  • Bassoude, I., et al. (2016). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Advances, 6(3), 2056-2064.

  • Li, J-T., et al. (2013). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Molecules, 18(10), 11846-11857.

  • Bassoude, I., et al. (2016). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Publishing.

  • El-Borai, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96.

  • Ahluwalia, V. K., et al. (2011). A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents. European Journal of Medicinal Chemistry, 46(7), 3038-46.

  • Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Sci-Hub.

  • Safaei-Ghomi, J., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 21(11), 1466.

  • Bassoude, I., et al. (2016). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. ResearchGate.

  • Iorkula, T. H., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.

  • Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Archives.

  • Kiseleva, A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. RSC Advances, 13(24), 16345-16354.

  • Rastogi, N., et al. (2022). Ultrasound-assisted three-component synthesis of 3-(5-amino-1H-pyrazol-4-yl). ResearchGate.

  • Tkachenko, I., et al. (2019). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. ResearchGate.

  • González-Vera, J.A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4995.

  • Iorkula, T. H., et al. (2024). Synthesis of diversely substituted 5-methylpyrazolo[1,5-a]pyrimidines assisted by ultrasound in aqueous media: Molecular docking for potential antiviral, anticancer activities. Indian Journal of Chemistry.

  • Aggarwal, R., et al. (2023). One-pot synthesis and in vitro bioactivity of novel 4-aminopyrazolo[3,4-b]pyridine derivatives as potential antimicrobial compounds. ResearchGate.

  • Cruz, S., & Portilla, J. (2023). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 28(15), 5863.

  • Barghash, R. F., et al. (2022). One-pot three-component synthesis of novel pyrazolo[3,4-b]pyridines as potent antileukemic agents. European Journal of Medicinal Chemistry, 227, 113952.

  • Liu, J., et al. (2015). A convenient four-component one-pot strategy toward the synthesis of pyrazolo[3,4-d]pyrimidines. ResearchGate.

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Application

Application Notes &amp; Protocols: 3-Methyl-1H-pyrazol-5-amine as a Versatile Precursor for Novel Anti-Inflammatory Agents

Introduction: The Pyrazole Scaffold in Modern Drug Discovery Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a vast array of human diseases, including arthritis,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a vast array of human diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A primary goal in medicinal chemistry is the development of potent and selective anti-inflammatory agents with improved safety profiles. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in this endeavor.[1][2] Its structural and electronic properties allow it to serve as a versatile framework for designing molecules that can interact with key biological targets.[3]

One of the most successful classes of anti-inflammatory drugs, the selective COX-2 inhibitors (coxibs), prominently features the pyrazole core, as exemplified by Celecoxib.[1][4] These drugs function by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is induced at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[5][6] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][7]

At the heart of synthesizing many of these potent therapeutic agents is 3-Methyl-1H-pyrazol-5-amine (also known as 5-amino-3-methylpyrazole). This simple yet highly functionalized molecule serves as a critical starting material, offering two reactive nitrogen centers and an amino group that enable the construction of diverse and complex molecular architectures. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Methyl-1H-pyrazol-5-amine, detailing its properties, synthetic applications in generating potent anti-inflammatory compounds, and protocols for their biological evaluation.

Section 1: Precursor Profile and Safe Handling

Before embarking on synthesis, a thorough understanding of the precursor's properties and safety requirements is paramount.

Physicochemical Data

A summary of key properties for 3-Methyl-1H-pyrazol-5-amine is presented below.

PropertyValueReference
CAS Number 31230-17-8[8]
Molecular Formula C₄H₇N₃[8]
Molecular Weight 97.12 g/mol [8]
Appearance Solid, light yellow fragments or mass[9]
Melting Point 45-47 °C[8][9]
Boiling Point 213 °C at 14 mmHg (19 hPa)[8][9]
Solubility Soluble in Dichloromethane and Methanol[9]
Safety and Handling Protocol

Researcher's Responsibility: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[9][10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][11] A dust mask (type N95 or equivalent) is recommended when handling the solid to avoid inhalation.[8]

  • Handling: Avoid contact with skin and eyes.[9][10] Prevent dust formation and ensure adequate ventilation, preferably by working in a chemical fume hood.[9]

  • Storage: Store in a cool, dry, and well-ventilated area.[9] Keep the container tightly closed to prevent moisture absorption and degradation.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]

    • Inhalation: Move the person to fresh air.[11]

    • If irritation or other symptoms persist for any exposure route, seek medical attention.

Section 2: The Scientific Rationale: Targeting the COX Pathway

The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes.[2][12] Understanding this pathway is critical to appreciating the design of molecules derived from 3-Methyl-1H-pyrazol-5-amine.

Cellular damage or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a crucial intermediate.[13] PGH₂ is then converted by specific synthases into various prostaglandins (like PGE₂) and thromboxanes, which mediate inflammation, pain, fever, and platelet aggregation.[12][14]

  • COX-1 is a constitutive enzyme, meaning it is typically present in most tissues. It plays a homeostatic role, maintaining the protective lining of the stomach and influencing kidney function and platelet aggregation.[7]

  • COX-2 is an inducible enzyme. Its expression is low in most tissues but is significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[5][6]

The therapeutic strategy is to selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins at the site of inflammation, while sparing COX-1 to avoid disrupting its protective functions, particularly in the gastrointestinal tract.[15] The pyrazole scaffold is adept at fitting into the active site of the COX-2 enzyme.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH₂ COX1->PGH2_1 PGH2_2 PGH₂ COX2->PGH2_2 Prostanoids_Homeostatic Prostaglandins Thromboxanes (Homeostatic Functions) PGH2_1->Prostanoids_Homeostatic Specific Synthases Prostanoids_Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostanoids_Inflammatory Specific Synthases Stimuli Inflammatory Stimuli (Cytokines, LPS) Stimuli->COX2 Induces Expression Inhibitor Pyrazole-Based COX-2 Inhibitors (e.g., Celecoxib Analogues) Inhibitor->COX2 Selective Inhibition

Caption: The Cyclooxygenase (COX) Pathway and Site of Inhibition.

Section 3: Synthetic Pathways and Experimental Protocols

3-Methyl-1H-pyrazol-5-amine is a versatile building block primarily due to its ability to undergo condensation reactions. A widely employed and highly effective strategy involves its reaction with 1,3-dicarbonyl compounds or their equivalents to form fused pyrazolo[1,5-a]pyrimidine systems.[1][16] This class of compounds has shown significant potential as anti-inflammatory and kinase inhibitory agents.[1][16]

General Workflow

The overall process from precursor to a biologically evaluated anti-inflammatory agent follows a logical progression.

Workflow Precursor 3-Methyl-1H-pyrazol-5-amine (Precursor) Synthesis Synthesis: Cyclocondensation Reaction Precursor->Synthesis Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Synthesis Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Characterization Structure Confirmation (NMR, Mass Spec, IR) Purification->Characterization FinalCompound Pyrazolo[1,5-a]pyrimidine (Target Compound) Characterization->FinalCompound BioAssay Biological Evaluation: In Vitro COX-2 Inhibition Assay FinalCompound->BioAssay Data Data Analysis (IC₅₀ Determination) BioAssay->Data

Caption: General workflow from precursor to biological evaluation.
Protocol: Synthesis of 5,7-Dimethyl-2-methylpyrazolo[1,5-a]pyrimidine

This protocol details a representative cyclocondensation reaction to synthesize a model pyrazolo[1,5-a]pyrimidine, a core structure for many anti-inflammatory agents.[17][18]

Principle: The reaction proceeds via condensation of the exocyclic amino group and the endocyclic N-H of the pyrazole with the two carbonyl groups of the β-dicarbonyl compound, acetylacetone, leading to the formation of the fused pyrimidine ring. Acetic acid serves as both the solvent and an acid catalyst.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Methyl-1H-pyrazol-5-amine (e.g., 5.0 g, 51.5 mmol) in 25 mL of glacial acetic acid.

  • Reagent Addition: To the stirring solution, add acetylacetone (e.g., 5.7 mL, 56.6 mmol, 1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane).

    • Scientist's Note: The use of a slight excess of the dicarbonyl compound ensures the complete consumption of the limiting pyrazole precursor. Acetic acid is an excellent solvent for this reaction and its acidic nature catalyzes the condensation and subsequent dehydration steps.

  • Cooling and Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water with stirring. This will cause the product to fully precipitate.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 20 mL) to remove any residual acetic acid, followed by a small amount of cold ethanol to aid in drying.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound as a crystalline solid.

Characterization:

  • ¹H NMR: Confirm the structure by identifying the characteristic peaks for the two methyl groups on the pyrimidine ring, the methyl group on the pyrazole ring, and the protons on the heterocyclic core.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity (Expected M+H for C₉H₁₁N₃: 162.10).

  • Melting Point: Measure the melting point and compare it to literature values as a measure of purity.

Section 4: Protocol for Biological Evaluation

Once a novel pyrazole derivative is synthesized and purified, its anti-inflammatory potential must be quantified. A primary method is to determine its ability to inhibit the COX-2 enzyme in vitro.[13][19]

In Vitro COX-2 Inhibitor Screening Assay

Principle: This assay measures the peroxidase activity of the COX-2 enzyme. The enzyme first converts a substrate (arachidonic acid) to PGG₂, which is then reduced to PGH₂, a process that involves the oxidation of a probe molecule (like Amplex Red).[20] An inhibitor will reduce the rate of this reaction, leading to a decrease in the fluorescent signal. The concentration of the compound that causes 50% inhibition is its IC₅₀ value.

Materials:

  • Human recombinant COX-2 enzyme[20][21]

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[13]

  • Arachidonic Acid (substrate)[21]

  • Amplex™ Red (or similar fluorescent probe)[20]

  • Heme (cofactor)[21]

  • Test Compounds (synthesized pyrazole derivatives) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Celecoxib or Valdecoxib)[20]

  • 96-well black microplate[20]

  • Fluorescence plate reader (e.g., λex=535 nm / λem=590 nm)[20]

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the COX-2 enzyme to the working concentration in cold COX Assay Buffer. Prepare serial dilutions of your test compounds and the positive control inhibitor in DMSO, then dilute further in assay buffer. The final DMSO concentration in the well should not exceed 1%.[20]

  • Assay Plate Setup: To a 96-well black microplate, add the reagents in duplicate for each condition:

    • "Test Inhibitor" wells: Add diluted enzyme, heme, and the serially diluted test compound.

    • "Positive Control" wells: Add diluted enzyme, heme, and assay buffer (with DMSO).

    • "Negative Control" (No enzyme) wells: Add assay buffer and heme.[20]

  • Pre-incubation: Add the fluorescent probe (e.g., Amplex Red) to all wells. Incubate the plate at 37°C for 10-15 minutes. This allows the inhibitors to bind to the enzyme.[21]

    • Scientist's Note: Time-dependent inhibition is a known characteristic of many COX inhibitors. Standardizing the pre-incubation time is critical for obtaining reproducible IC₅₀ values.[21]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[21]

  • Signal Detection: Immediately begin reading the fluorescence intensity over a period of 5-10 minutes using a plate reader. The rate of the reaction is determined from the slope of the fluorescence versus time curve.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Positive Control Well))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.

Data Presentation

Results should be tabulated to allow for clear comparison between different synthesized analogues and the standard inhibitor.

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Celecoxib (Standard) 0.05>150
Derivative 4a 0.25120
Derivative 4b 1.1085
Derivative 4c 0.09180

Note: Data are hypothetical and for illustrative purposes only. A parallel COX-1 inhibition assay would be required to determine the Selectivity Index.

Conclusion and Future Perspectives

3-Methyl-1H-pyrazol-5-amine is an undeniably valuable and cost-effective precursor for the development of novel anti-inflammatory agents. Its straightforward reactivity, particularly in forming the therapeutically important pyrazolo[1,5-a]pyrimidine scaffold, provides a robust platform for medicinal chemists. The protocols outlined herein offer a foundational framework for the synthesis, purification, and biological evaluation of new chemical entities derived from this precursor.

Future work should focus on expanding the structural diversity of the synthesized libraries. By varying the 1,3-dicarbonyl component or by further functionalizing the resulting pyrimidine ring, researchers can fine-tune the steric and electronic properties of the molecules to optimize their potency and selectivity for COX-2. Moreover, exploring other biological targets beyond COX, such as various kinases involved in inflammatory signaling, could unveil new therapeutic applications for this versatile class of compounds.[1][22]

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Method

Synthesis and Evaluation of Novel Neuroprotective Agents Derived from 3-Methyl-1H-pyrazol-5-amine

Introduction: The Imperative for Novel Neuroprotective Strategies Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge.[1] The progressive...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge.[1] The progressive loss of neurological function in these disorders is a devastating process for which current therapeutic interventions are primarily symptomatic and offer limited disease-modifying effects.[2] A key pathological hallmark in many of these diseases is neuronal apoptosis and dysfunction, often triggered by complex signaling cascades.[3] This has spurred intensive research into the discovery of novel neuroprotective agents that can interfere with these detrimental pathways and preserve neuronal integrity.[4][5]

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities.[6][7] Derivatives of pyrazole have demonstrated a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and direct neuroprotective effects.[8][9] Specifically, compounds derived from 3-Methyl-1H-pyrazol-5-amine have shown promise as precursors for potent neuroprotective agents, warranting a detailed exploration of their synthesis and biological evaluation.[10][11]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel neuroprotective agents derived from 3-Methyl-1H-pyrazol-5-amine. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and outline robust methodologies for evaluating the neuroprotective efficacy of the synthesized compounds. The overarching goal is to equip researchers with the knowledge and practical tools to accelerate the discovery of new therapeutic candidates for neurodegenerative diseases.

Mechanistic Underpinnings: Targeting Key Signaling Pathways in Neurodegeneration

The neuroprotective potential of pyrazole derivatives is often attributed to their ability to modulate key signaling pathways implicated in neuronal cell death and survival. Two such critical pathways are the c-Jun N-terminal kinase (JNK) signaling pathway and the Glycogen Synthase Kinase-3β (GSK-3β) pathway.

The JNK Signaling Pathway: A Central Mediator of Neuronal Apoptosis

The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is a crucial transducer of cellular stress signals.[12] Sustained activation of the JNK pathway is a common feature in neurodegenerative diseases and leads to synaptic dysfunction, neuronal apoptosis, and cognitive decline.[13][14] JNK can phosphorylate key proteins such as the amyloid precursor protein and tau, contributing to the formation of pathological hallmarks of Alzheimer's disease.[13] Therefore, the development of small molecule inhibitors of the JNK pathway represents a promising therapeutic strategy for neuroprotection.[3][12]

JNK_Pathway stress Cellular Stress (e.g., Oxidative Stress, Aβ) jnkk JNK Kinase Kinase (e.g., MLK3, MKK7) stress->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun P bcl2 Bcl-2 Family (e.g., Bad) jnk->bcl2 P apoptosis Apoptosis cjun->apoptosis neurodegeneration Neurodegeneration apoptosis->neurodegeneration bcl2->apoptosis pyrazole Pyrazole Derivative (Inhibitor) pyrazole->jnk Inhibition

Figure 1: Simplified JNK signaling pathway and the inhibitory action of pyrazole derivatives.

GSK-3β: A Multifaceted Player in Neuronal Health and Disease

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell fate, and inflammation.[15] Dysregulation of GSK-3β activity is strongly implicated in the pathology of Alzheimer's disease, where it contributes to tau hyperphosphorylation and the formation of neurofibrillary tangles.[16] Furthermore, GSK-3β is involved in the regulation of inflammatory responses and oxidative stress, both of which are key contributors to neurodegeneration.[17] Consequently, inhibitors of GSK-3β are being actively investigated as potential neuroprotective agents.[18][19]

GSK3B_Pathway akt Akt gsk3b GSK-3β akt->gsk3b Inhibition (P) tau Tau gsk3b->tau P tau_p Hyperphosphorylated Tau nfts Neurofibrillary Tangles tau_p->nfts neurodegeneration Neurodegeneration nfts->neurodegeneration pyrazole Pyrazole Derivative (Inhibitor) pyrazole->gsk3b Inhibition

Figure 2: Simplified GSK-3β signaling pathway and the inhibitory action of pyrazole derivatives.

Synthetic Protocols for Novel 3-Methyl-1H-pyrazol-5-amine Derivatives

The synthesis of neuroprotective agents from 3-Methyl-1H-pyrazol-5-amine typically involves multi-step reaction sequences designed to introduce diverse functional groups onto the pyrazole core. These modifications are crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

General Synthetic Scheme

A common and versatile approach to synthesize a library of pyrazole derivatives involves a condensation reaction followed by cyclization and subsequent functionalization.

Synthesis_Workflow start 3-Methyl-1H-pyrazol-5-amine step1 Step 1: Condensation with β-ketoester start->step1 intermediate1 Intermediate A (Enaminone) step1->intermediate1 step2 Step 2: Cyclization (e.g., with Hydrazine) intermediate1->step2 intermediate2 Intermediate B (Pyrazolopyrimidine Core) step2->intermediate2 step3 Step 3: Functionalization (e.g., Suzuki Coupling) intermediate2->step3 final_product Final Product (Neuroprotective Agent) step3->final_product

Figure 3: General workflow for the synthesis of pyrazole derivatives.

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

This protocol details a three-step synthesis to generate a pyrazolo[1,5-a]pyrimidine core, a scaffold known to exhibit neuroprotective properties.[20]

Materials:

  • 3-Methyl-1H-pyrazol-5-amine

  • Ethyl acetoacetate (or other β-ketoesters)

  • Hydrazine hydrate

  • Various arylboronic acids (for Suzuki coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents: Ethanol, DMF, Toluene

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Step 1: Synthesis of the Enaminone Intermediate.

    • In a round-bottom flask, dissolve 3-Methyl-1H-pyrazol-5-amine (1.0 eq) in ethanol.

    • Add ethyl acetoacetate (1.1 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum.

    • Causality: The condensation reaction between the primary amine of the pyrazole and the ketone of the β-ketoester forms a stable enaminone intermediate, which is the precursor for the subsequent cyclization step.

  • Step 2: Cyclization to form the Pyrazolopyrimidine Core.

    • Suspend the enaminone intermediate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction, and the cyclized product will typically precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

    • Causality: The hydrazine reacts with the ester and the enamine functionalities to form the second heterocyclic ring, resulting in the pyrazolopyrimidine scaffold.

  • Step 3: Functionalization via Suzuki Coupling.

    • To a solution of the pyrazolopyrimidine core (1.0 eq) and the desired arylboronic acid (1.5 eq) in a mixture of toluene and ethanol, add an aqueous solution of K₂CO₃ (2.0 eq).

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final neuroprotective agent.

    • Causality: The Suzuki coupling reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of a wide variety of aryl groups to the pyrazolopyrimidine core. This diversity is essential for structure-activity relationship (SAR) studies.

In Vitro Evaluation of Neuroprotective Activity

Once a library of compounds has been synthesized, it is crucial to evaluate their neuroprotective potential using robust and relevant in vitro assays.[21][22]

Protocol 2: SH-SY5Y Cell-Based Neuroprotection Assay against Oxidative Stress

The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases due to its neuronal-like characteristics.[23] This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress, a common pathological feature in neurodegeneration.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagents (e.g., PrestoBlue, CellTiter-Glo)

  • 96-well cell culture plates

  • Plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37 °C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized pyrazole derivatives in cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1-2 hours.

    • Causality: This pre-incubation period allows the compounds to enter the cells and potentially exert their protective effects before the insult.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of H₂O₂ in serum-free medium to a final concentration that induces approximately 50% cell death (this concentration should be determined empirically, typically in the range of 100-500 µM).

    • Add the H₂O₂ solution to the wells containing the cells and compounds. Include control wells with cells only, cells with H₂O₂ only, and cells with compound only.

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • After the incubation period, remove the medium and add fresh medium containing MTT (0.5 mg/mL). Incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

Data Presentation:

The results of the neuroprotection assay can be summarized in a table to facilitate comparison between different compounds.

CompoundConcentration (µM)% Cell Viability (Mean ± SD)
Control-100 ± 5.2
H₂O₂ (200 µM)-48 ± 3.8
Derivative 1a 165 ± 4.1
1085 ± 5.5
2592 ± 3.9
Derivative 1b 155 ± 4.7
1072 ± 6.2
2578 ± 4.3

In Vivo Evaluation in Animal Models of Neurodegeneration

Promising compounds identified from in vitro screening should be further evaluated in animal models of neurodegenerative diseases to assess their efficacy in a more complex biological system.[24][25][26]

Protocol 3: Evaluation in a Scopolamine-Induced Memory Impairment Model (Mouse)

Scopolamine is a muscarinic receptor antagonist that induces transient memory deficits in rodents, providing a well-established model for screening compounds with potential cognitive-enhancing and neuroprotective effects.[7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Synthesized pyrazole derivative

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Morris water maze or other behavioral testing apparatus (e.g., Y-maze, passive avoidance)

Step-by-Step Methodology:

  • Acclimation and Habituation:

    • Acclimate the mice to the housing facility for at least one week before the experiment.

    • Habituate the animals to the behavioral testing apparatus for 2-3 days prior to the start of the experiment.

  • Drug Administration:

    • Divide the mice into groups (e.g., vehicle control, scopolamine control, test compound + scopolamine).

    • Administer the test compound orally or via intraperitoneal injection at a predetermined dose for a specified period (e.g., 7-14 days).

  • Induction of Memory Impairment:

    • On the day of the behavioral test, administer scopolamine (e.g., 1 mg/kg, i.p.) to the scopolamine control and test compound groups 30 minutes before the test. The vehicle control group receives a vehicle injection.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase (4-5 days): Train the mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and the path length.

    • Probe Trial (on the day after the last acquisition trial): Remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

Data Analysis:

  • Analyze the escape latency and path length during the acquisition phase using a two-way ANOVA with repeated measures.

  • Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test).

Expected Results:

Mice treated with scopolamine are expected to show longer escape latencies and spend less time in the target quadrant compared to the vehicle control group. A neuroprotective compound should significantly reverse these scopolamine-induced deficits.

Conclusion and Future Directions

The synthesis and evaluation of novel neuroprotective agents derived from 3-Methyl-1H-pyrazol-5-amine represent a promising avenue for the discovery of new therapeutics for neurodegenerative diseases. The protocols and methodologies outlined in this application note provide a robust framework for researchers to design, synthesize, and validate the efficacy of new chemical entities. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these findings into clinical applications. The continued exploration of the rich chemical space of pyrazole derivatives holds significant potential for addressing the unmet medical needs of patients suffering from these devastating disorders.

References

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS and Neurological Disorders - Drug Targets.
  • Hypothesis: JNK signaling is a therapeutic target of neurodegenerative diseases. Alzheimer's & Dementia. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Role of JNK in neurodegener
  • JNK signalling: a possible target to prevent neurodegeneration. Current Pharmaceutical Design. [Link]

  • Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. ACS Chemical Neuroscience. [Link]

  • The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. ResearchGate. [Link]

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Toxicology in Vitro. [Link]

  • JNK Pathway in CNS Pathologies. International Journal of Molecular Sciences. [Link]

  • In vitro neurology assays. InnoSer. [Link]

  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Cells. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - b′. ResearchGate. [Link]

  • Neurodegenerative Disease Models. InVivo Biosystems. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. [Link]

  • Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. Drug Discovery Today: Technologies. [Link]

  • Alzheimer's Disease in vitro models. Innoprot. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. [Link]

  • Structure-Guided Design of a Highly Selective Glycogen Synthase Kinase-3β Inhibitor: a Superior Neuroprotective Pyrazolone Showing Antimania Effects. ResearchGate. [Link]

  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. Current Topics in Medicinal Chemistry. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Medicinal Chemistry Research. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS & Neurological Disorders - Drug Targets. [Link]

  • Murine Models of Neurodegenerative Diseases. Maze Engineers. [Link]

  • Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. [Link]

  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. Current Neuropharmacology. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Medicinal Chemistry Research. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Journal of Research in Pharmacy. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Medicinal Chemistry Letters. [Link]

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Application

Application Notes and Protocols for the Synthesis of Fused Pyrazole Heterocycles

Introduction: The Enduring Significance of Fused Pyrazoles in Modern Chemistry Fused pyrazole heterocycles represent a cornerstone in the architecture of contemporary organic and medicinal chemistry. This privileged scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Fused Pyrazoles in Modern Chemistry

Fused pyrazole heterocycles represent a cornerstone in the architecture of contemporary organic and medicinal chemistry. This privileged scaffold, formed by the annulation of a pyrazole ring with another heterocyclic or carbocyclic system, is a recurring motif in a vast array of biologically active molecules and functional materials. The inherent structural features of the pyrazole ring—its aromaticity, hydrogen bonding capabilities, and tunable electronic properties—are amplified and diversified through fusion, leading to compounds with remarkable pharmacological profiles and unique photophysical characteristics.

In the realm of drug discovery, fused pyrazoles are integral to the molecular framework of numerous therapeutics. For instance, pyrazolo[1,5-a]pyrimidines are found in anxiolytics like Zaleplon, while the pyrazolo[3,4-b]pyridine core is present in compounds investigated as potent kinase inhibitors for cancer therapy.[1][2] The adaptability of the fused pyrazole system allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. This has led to their exploration as anticancer, anti-inflammatory, antiviral, and central nervous system-active agents.

This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It moves beyond a mere recitation of synthetic methods to provide a deeper understanding of the strategic considerations behind the creation of these valuable heterocyclic systems. We will delve into the mechanistic underpinnings of key reactions, offer field-proven insights into experimental design, and present detailed, self-validating protocols for the synthesis of prominent fused pyrazole scaffolds.

Strategic Approaches to the Annulation of the Pyrazole Ring

The construction of fused pyrazole systems can be broadly categorized into several key strategic approaches. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide will focus on three of the most robust and versatile strategies:

  • Condensation Reactions of Aminopyrazoles: A classical and highly effective method involving the reaction of pre-functionalized aminopyrazoles with 1,3-bielectrophiles.

  • Multicomponent Reactions (MCRs): Elegant one-pot transformations that allow for the rapid assembly of complex fused pyrazoles from simple starting materials.

  • Intramolecular Cycloaddition Reactions: A powerful strategy for the regioselective construction of the fused pyrazole ring system.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern and versatile methods for the late-stage functionalization and construction of fused pyrazole cores.

The following sections will provide a detailed exploration of each of these methodologies, complete with mechanistic insights, comparative data, and detailed experimental protocols.

I. Condensation Reactions: Building upon the Aminopyrazole Scaffold

The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is one of the most widely employed and reliable methods for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[3][4] The regioselectivity of this reaction is a key consideration, as the aminopyrazole possesses two nucleophilic nitrogen atoms and a nucleophilic carbon at the C4 position.

Causality of Experimental Choices in Condensation Reactions

The outcome of the condensation reaction is critically dependent on the nature of the aminopyrazole, the 1,3-bielectrophile, and the reaction conditions.

  • Aminopyrazole Substitution: The substituent on the N1 position of the pyrazole ring plays a crucial role in directing the cyclization. When N1 is substituted (e.g., with an aryl or alkyl group), the cyclization predominantly occurs through the exocyclic amino group and the C4 carbon, leading to pyrazolo[3,4-b]pyridines. In contrast, with an unsubstituted N1-H, the reaction often proceeds through the two nitrogen atoms of the pyrazole ring, yielding pyrazolo[1,5-a]pyrimidines.[1][5]

  • Nature of the 1,3-Bielectrophile: The reactivity of the electrophilic centers in the 1,3-dicarbonyl compound influences the reaction pathway. The use of β-enaminones, for example, can provide a more controlled reaction compared to simple 1,3-diketones.

  • Catalyst and Solvent: The choice of catalyst (acidic or basic) and solvent can significantly impact the reaction rate and, in some cases, the regioselectivity. Acetic acid is a commonly used solvent and catalyst, promoting the condensation and subsequent cyclization.[1]

Workflow for Condensation Reactions

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization start 5-Aminopyrazole Derivative mix Mix reactants in a suitable solvent (e.g., Acetic Acid) start->mix bielectrophile 1,3-Bielectrophile (e.g., 1,3-Diketone) bielectrophile->mix heat Heat the reaction mixture (conventional or microwave) mix->heat monitor Monitor reaction progress by TLC heat->monitor cool Cool the reaction mixture monitor->cool Reaction complete precipitate Precipitate the product (e.g., by adding water) cool->precipitate filter Filter and wash the solid product precipitate->filter purify Recrystallize or perform column chromatography filter->purify end Characterize the Fused Pyrazole Product (NMR, MS, etc.) purify->end

Caption: General workflow for the synthesis of fused pyrazoles via condensation reactions.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol describes the synthesis of a substituted pyrazolo[1,5-a]pyrimidine from 5-amino-3-methyl-1H-pyrazole and acetylacetone.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-amino-3-methyl-1H-pyrazole (1.0 g, 10.3 mmol) in glacial acetic acid (20 mL).

  • Add acetylacetone (1.14 g, 11.3 mmol, 1.1 equivalents) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to afford the desired pyrazolo[1,5-a]pyrimidine derivative.

  • The product can be further purified by recrystallization from ethanol if necessary.

Expected Outcome: This procedure typically yields the 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine in good to excellent yields (80-95%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

II. Multicomponent Reactions (MCRs): A Symphony of Simplicity and Efficiency

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. In the context of fused pyrazole synthesis, MCRs offer a highly efficient route to diverse scaffolds, often with high yields and operational simplicity.[6][7][8]

Causality of Experimental Choices in MCRs

The success of an MCR for fused pyrazole synthesis hinges on the careful selection of reactants and catalysts to orchestrate a cascade of reactions in a controlled manner.

  • Component Selection: The choice of the pyrazole precursor (e.g., a 3-aminopyrazole or a pyrazolone), an aldehyde, and an active methylene compound (e.g., malononitrile or a β-ketoester) determines the final fused ring system.

  • Catalyst: A variety of catalysts can be employed, including Lewis acids (e.g., InCl₃), Brønsted acids, or organocatalysts. The catalyst's role is to activate the reactants and facilitate the key bond-forming steps.

  • Reaction Conditions: MCRs can often be performed under mild conditions, and in some cases, are amenable to microwave irradiation to accelerate the reaction.[9] The choice of solvent can also influence the reaction outcome.

Workflow for Multicomponent Reactions

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization start Component 1 (e.g., Pyrazolone) mix Combine all components and catalyst in a single pot start->mix comp2 Component 2 (e.g., Aldehyde) comp2->mix comp3 Component 3 (e.g., Malononitrile) comp3->mix catalyst Catalyst catalyst->mix react Stir at specified temperature (or microwave irradiation) mix->react monitor Monitor reaction progress by TLC react->monitor workup Perform aqueous workup or direct filtration monitor->workup Reaction complete purify Recrystallize or perform column chromatography workup->purify end Characterize the Fused Pyrazole Product purify->end

Caption: General workflow for the one-pot multicomponent synthesis of fused pyrazoles.

Protocol 2: One-Pot Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol details a four-component synthesis of a pyrazolo[3,4-d]pyrimidine derivative from a hydrazine, malononitrile, an aldehyde, and an alcohol.[8]

Materials:

  • Phenylhydrazine

  • Malononitrile

  • Benzaldehyde

  • Ethanol

  • Sodium ethoxide (freshly prepared or commercial solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To this solution, add phenylhydrazine (0.54 g, 5 mmol) and malononitrile (0.33 g, 5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzaldehyde (0.53 g, 5 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Add cold water (50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired pyrazolo[3,4-d]pyrimidine.

Expected Outcome: This reaction is expected to produce the corresponding 4-ethoxy-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine in good yield. The structure should be confirmed by spectroscopic methods.

III. Intramolecular Cycloaddition Reactions: Precision in Ring Formation

Intramolecular [3+2] cycloaddition reactions of in-situ generated diazo compounds offer a highly regioselective and efficient pathway to fused pyrazoles. This strategy is particularly useful for constructing pyrazole rings fused to carbocyclic or other heterocyclic systems.

Causality of Experimental Choices in Cycloaddition Reactions

The key to a successful intramolecular cycloaddition lies in the design of the precursor and the choice of conditions for the generation of the reactive dipole.

  • Precursor Design: The starting material must contain both a diazo precursor (typically a tosylhydrazone) and a dipolarophile (an alkyne or alkene) tethered by a suitable linker. The length and flexibility of the linker influence the ease of the intramolecular reaction.

  • Diazo Compound Generation: The diazo compound is typically generated in situ from a tosylhydrazone by treatment with a base. The choice of base (e.g., sodium methoxide, DBU) can affect the rate of diazo formation and the overall reaction efficiency.

  • Reaction Conditions: The cycloaddition step itself is often thermally induced, and the reaction temperature is a critical parameter to control.

Workflow for Intramolecular Cycloaddition

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization start Aldehyde/Ketone with Tethered Dipolarophile hydrazone_formation Formation of Tosylhydrazone start->hydrazone_formation tosylhydrazine Tosylhydrazine tosylhydrazine->hydrazone_formation diazo_generation In-situ Generation of Diazo Compound (Base) hydrazone_formation->diazo_generation cycloaddition Intramolecular [3+2] Cycloaddition diazo_generation->cycloaddition workup Quench reaction and perform extractive workup cycloaddition->workup purify Column chromatography workup->purify end Characterize the Fused Pyrazole Product purify->end

Caption: General workflow for the synthesis of fused pyrazoles via intramolecular cycloaddition.

Protocol 3: Synthesis of a Fused Pyrazole via Intramolecular [3+2] Cycloaddition

This protocol describes the synthesis of a tetracyclic fused pyrazole from a suitably functionalized aldehyde.

Materials:

  • 2-(prop-2-yn-1-yloxy)benzaldehyde

  • Tosylhydrazine

  • Sodium methoxide

  • Methanol

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Tosylhydrazone Formation: In a round-bottom flask, dissolve 2-(prop-2-yn-1-yloxy)benzaldehyde (1.0 g, 6.2 mmol) in methanol (20 mL). Add tosylhydrazine (1.16 g, 6.2 mmol) and stir the mixture at room temperature for 4 hours. The tosylhydrazone will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • Cycloaddition: In a separate flask under an inert atmosphere, suspend the dried tosylhydrazone (1.0 g, 3.0 mmol) in anhydrous dichloromethane (30 mL).

  • Add sodium methoxide (0.33 g, 6.0 mmol, 2.0 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fused pyrazole.

Expected Outcome: This procedure should yield the corresponding tetracyclic fused pyrazole. Characterization by NMR and mass spectrometry is essential to confirm the structure.

IV. Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern Tools for Pyrazole Diversification

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. These methods are invaluable for the late-stage functionalization of pre-existing fused pyrazole cores and for the construction of the fused ring system itself.

Causality of Experimental Choices in Cross-Coupling Reactions

The success of a cross-coupling reaction on a fused pyrazole substrate is highly dependent on the choice of the catalytic system.

  • Catalyst and Ligand: The selection of the palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the phosphine ligand is critical. The ligand stabilizes the palladium catalyst, influences its reactivity, and can control the regioselectivity of the coupling. For challenging couplings, specialized ligands like XPhos or tBuBrettPhos may be required.[10][11]

  • Base and Solvent: A base is required to facilitate the transmetalation step in Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) can significantly impact the reaction outcome.

  • Substrate Reactivity: The nature of the leaving group on the pyrazole (e.g., Br, I, OTf) and the electronic properties of the coupling partners will influence the reaction conditions required.

Workflow for Suzuki-Miyaura Coupling

cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization start Halogenated Fused Pyrazole setup Combine reactants, catalyst, and base in a degassed solvent start->setup boronic_acid Boronic Acid/Ester boronic_acid->setup catalyst Palladium Catalyst & Ligand catalyst->setup base Base base->setup heat Heat under inert atmosphere setup->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Column chromatography workup->purify end Characterize the Arylated Fused Pyrazole purify->end

Caption: General workflow for the Suzuki-Miyaura cross-coupling of a halogenated fused pyrazole.

Protocol 4: Suzuki-Miyaura Coupling for the Synthesis of a C-Arylated Pyrazolo[3,4-b]pyridine

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-substituted pyrazolo[3,4-b]pyridine with an arylboronic acid.[12][13]

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed tube

  • Inert atmosphere setup

Procedure:

  • To a Schlenk flask, add 5-bromo-1H-pyrazolo[3,4-b]pyridine (200 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equivalents), and sodium carbonate (212 mg, 2.0 mmol, 2.0 equivalents).

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-phenyl-1H-pyrazolo[3,4-b]pyridine.

Expected Outcome: The Suzuki-Miyaura coupling should provide the arylated product in good yield. The purity and identity of the compound should be confirmed by HPLC, NMR, and mass spectrometry.

Comparative Data of Synthetic Methods

MethodKey FeaturesTypical YieldsScopeLimitations
Condensation Reactions Classical, robust, readily available starting materials60-95%Wide range of 1,3-dicarbonyls and aminopyrazolesRegioselectivity can be an issue with certain substrates
Multicomponent Reactions One-pot, atom-economical, high efficiency70-95%Rapid access to complex and diverse structuresOptimization of reaction conditions can be challenging
Intramolecular Cycloaddition High regioselectivity, access to complex fused systems50-85%Dependent on the synthesis of suitable precursorsMay require multi-step precursor synthesis
Transition-Metal Catalysis Late-stage functionalization, broad substrate scope60-90%Excellent for introducing aryl and amino groupsCatalyst cost and sensitivity, potential for metal contamination

Conclusion and Future Perspectives

The synthesis of fused pyrazole heterocycles is a dynamic and evolving field of chemical research. The methods outlined in this guide—condensation reactions, multicomponent reactions, intramolecular cycloadditions, and transition-metal-catalyzed cross-couplings—represent a powerful and versatile toolkit for the construction of these important molecular scaffolds. Each method offers distinct advantages and is suited to different synthetic challenges.

As our understanding of chemical reactivity deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of fused pyrazoles. The continued exploration of novel catalytic systems, the application of flow chemistry, and the development of new multicomponent reactions will undoubtedly pave the way for the discovery of new fused pyrazole-based therapeutics and functional materials with enhanced properties and novel applications.

References

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Method

Application Note: Strategic Use of 3-Methyl-1H-pyrazol-5-amine for the Development of Potent and Selective CDK Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers, making them pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in clinically approved kinase inhibitors due to its favorable drug-like properties and synthetic accessibility.[1][2] This guide details the strategic application of 3-Methyl-1H-pyrazol-5-amine as a versatile starting material for the synthesis and evaluation of novel CDK inhibitors. We provide an in-depth look at the underlying biology of the CDK pathway, detailed protocols for library synthesis, biochemical and cellular screening assays, and a discussion of structure-activity relationships (SAR) to guide inhibitor design.

Introduction: The Central Role of CDKs in Cell Proliferation

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. This process is driven by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[3] The activity of CDKs is dependent on their association with regulatory protein partners called cyclins. Specific CDK/cyclin complexes are activated at different phases of the cell cycle to phosphorylate key substrates that drive progression from one phase to the next.[4]

A critical checkpoint in the cell cycle is the G1/S transition, which is primarily controlled by the CDK4/6-Cyclin D and CDK2-Cyclin E complexes.[5] In response to mitogenic signals, Cyclin D expression is upregulated, leading to the activation of CDK4/6. The active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[6] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the expression of genes required for S-phase entry, including Cyclin E.[7] Subsequently, the CDK2-Cyclin E complex further phosphorylates Rb, reinforcing the commitment to cell division.[3] In many cancers, this pathway is hyperactivated, leading to uncontrolled proliferation. Therefore, inhibiting CDK4/6 and CDK2 has become a validated strategy in oncology.[8][9]

The 3-aminopyrazole core, found in our starting material 3-Methyl-1H-pyrazol-5-amine, serves as an excellent bioisostere for the adenine ring of ATP.[10] This allows it to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase in the ATP-binding pocket, a foundational interaction for potent inhibition.

CDK Signaling Pathway

CDK_Pathway cluster_0 G1 Phase cluster_1 S Phase Entry Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Expression Mitogenic_Signals->CyclinD CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD Binds & Activates CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates (P) pRb p-Rb E2F_inactive E2F Rb_E2F Rb-E2F Complex (Transcription Repressed) E2F_active Active E2F pRb->E2F_active Releases CyclinE Cyclin E Expression E2F_active->CyclinE S_Phase_Genes S-Phase Gene Transcription E2F_active->S_Phase_Genes CDK2_CyclinE Active CDK2- Cyclin E Complex CyclinE->CDK2_CyclinE Binds & Activates CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->Rb Hyper-phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

Caption: The CDK4/6 and CDK2-Rb signaling pathway controlling G1/S transition.

Synthesis of a 3-Methyl-1H-pyrazol-5-amine-based Inhibitor Library

To explore the structure-activity relationship (SAR), a diverse library of compounds can be generated from 3-Methyl-1H-pyrazol-5-amine. Two robust and versatile methods for this are amide coupling and Buchwald-Hartwig amination. These approaches allow for the introduction of a wide variety of substituents to probe the chemical space around the pyrazole core.

General Workflow for Library Synthesis

Synthesis_Workflow cluster_amide Method A: Amide Coupling cluster_buchwald Method B: Buchwald-Hartwig Amination Start 3-Methyl-1H-pyrazol-5-amine Amide_Coupling Amide Coupling (e.g., EDC/HOBt or Schotten-Baumann) Start->Amide_Coupling Buchwald_Coupling Buchwald-Hartwig Amination (Pd-catalyzed) Start->Buchwald_Coupling Amide_Reactant Diverse Carboxylic Acids or Acyl Chlorides Amide_Reactant->Amide_Coupling Amide_Product N-(3-methyl-1H-pyrazol- 5-yl)amide Library Amide_Coupling->Amide_Product Purification Purification (e.g., Column Chromatography) Amide_Product->Purification Buchwald_Reactant Diverse Aryl/Heteroaryl Halides Buchwald_Reactant->Buchwald_Coupling Buchwald_Product N-Aryl-3-methyl-1H-pyrazol- 5-amine Library Buchwald_Coupling->Buchwald_Product Buchwald_Product->Purification Screening Biological Screening (CDK Assays) Purification->Screening

Caption: General workflow for synthesizing a CDK inhibitor library.

Protocol 2.1: Library Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] This protocol is suitable for coupling 3-Methyl-1H-pyrazol-5-amine with a variety of aryl or heteroaryl halides.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine

  • Aryl/heteroaryl halide (bromide or iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst)

  • Phosphine ligand (e.g., XPhos, t-BuXPhos)[12]

  • Base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))[13]

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk flasks or microwave vials

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), 3-Methyl-1H-pyrazol-5-amine (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), and the phosphine ligand (2-4 mol%).[12]

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 3-5 mL).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 2 to 24 hours.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-3-methyl-1H-pyrazol-5-amine derivative.

Biological Evaluation of Synthesized Inhibitors

A tiered screening approach is recommended. First, compounds are evaluated for their ability to inhibit the enzymatic activity of purified CDK/cyclin complexes. Promising hits are then advanced to cell-based assays to determine their effect on cancer cell proliferation and to confirm their mechanism of action.

Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14]

Materials:

  • Purified, active CDK2/Cyclin A2 or CDK4/Cyclin D1 enzyme

  • Kinase-specific substrate (e.g., a peptide substrate or Rb protein)

  • ATP

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and prepare a 2X kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[14] Prepare serial dilutions of your inhibitor compounds in DMSO, then dilute further into the kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction: In a 384-well plate, add the following in order:

    • 1 µL of inhibitor solution (or DMSO for controls).

    • 2 µL of enzyme solution (containing CDK/cyclin complex).

    • 2 µL of substrate/ATP mix.[14]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[15]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[15]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for CDK4/6, HCT-116 for CDK2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Clear, flat-bottomed 96-well plates.

  • Multi-well spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the inhibitor compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control).

  • Incubation: Incubate the plates for 72 hours at 37°C in 5% CO₂.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[16]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability versus the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-Methyl-1H-pyrazol-5-amine scaffold has yielded valuable insights into the requirements for potent and selective CDK inhibition. By analyzing IC₅₀ data from synthesized libraries, key pharmacophoric features can be identified.

Table 1: Representative SAR Data for Pyrazole-Based CDK Inhibitors
Compound IDScaffoldR GroupCDK2 IC₅₀ (µM)CDK4 IC₅₀ (µM)CDK6 IC₅₀ (µM)Reference
A-1 N-Aryl-3-aminopyrazole4-Benzoylamino-3-carboxamide0.295--[3][6]
A-2 N-Aryl-3-aminopyrazoleDi-amino substitution0.35--[3][6]
A-3 Pyrazolo-pyrimidinePhenylamino-carbonitrile0.96--[4][6]
A-4 Pyrazolo-pyrimidinePhenylamino-carbonitrile (modified)1.47--[4][6]
B-1 Pyrido-pyrimidinep-Methoxybenzylidenehydrazinyl--0.115[1]
B-2 Pyrazolo-quinazolinePyridine-substituted amine-0.010.026[1]
C-1 Multi-CDK InhibitorAT7519 (pyrazole-based)0.0470.10.01[3][6]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Key SAR Observations:

  • Hinge Interaction: The unsubstituted amino group of the pyrazole core is crucial for forming hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

  • Substituents at C3 and C5: The methyl group at the C3 position can be varied. Larger or different functional groups at the C3 and C5 positions can be used to achieve selectivity between different CDKs by exploiting subtle differences in the ATP binding pocket.

  • N-Substitution: The group attached to the exocyclic amine (N5) extends into the solvent-exposed region. This position is highly amenable to modification to improve potency, selectivity, and pharmacokinetic properties. For example, incorporating larger aromatic systems can lead to additional hydrophobic or pi-stacking interactions.[10]

Conclusion

3-Methyl-1H-pyrazol-5-amine is a highly valuable and versatile starting block for the development of novel CDK inhibitors. Its inherent ability to act as a hinge-binding pharmacophore provides a solid foundation for inhibitor design. By employing robust synthetic strategies like Buchwald-Hartwig amination and systematic screening using detailed biochemical and cellular protocols, researchers can efficiently generate and evaluate libraries of potent and selective CDK inhibitors. The insights gained from SAR studies can then be used to rationally design next-generation candidates with improved therapeutic potential for the treatment of cancer.

References

  • Barone, G., et al. (2020). Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. Available at: [Link]

  • Pevarello, P., et al. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry, 47(13), 3367-80. Available at: [Link]

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 Values of CDK4/6 Inhibitors. Available at: [Link]

  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Cyclin D-cyclin dependent kinase 4/6-Rb protein: a key pathway in cell... Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • ResearchGate. (n.d.). Targeting the Cyclin D-CDK 4/6-INK4-Rb pathway. Available at: [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • ResearchGate. (n.d.). Inhibitory concentration and cell type. Bar graph of IC50 values (nM)... Available at: [Link]

  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available at: [Link]

  • Khan Academy. (n.d.). Cell cycle control. Available at: [Link]

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available at: [Link]

  • PubMed. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Available at: [Link]

  • ResearchGate. (n.d.). Reductive amination of various aldehydes. Available at: [Link]

  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Available at: [Link]

  • PubMed. (n.d.). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Available at: [Link]

  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Available at: [Link]

  • MDPI. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation of 3-Methyl-1H-pyrazol-5-amine with β-Dicarbonyl Compounds

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Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of a Privileged Scaffold

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, the pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal candidate for interacting with various biological targets, particularly protein kinases, which are crucial regulators in cellular signaling and often implicated in diseases like cancer.[3][4]

The condensation reaction between 3-aminopyrazoles, such as 3-Methyl-1H-pyrazol-5-amine, and β-dicarbonyl compounds is the most direct and widely employed strategy for constructing this valuable heterocyclic system.[3][5] This guide provides an in-depth analysis of this reaction, detailing the underlying mechanisms, offering field-proven experimental protocols, and discussing the critical parameters that govern reaction outcomes, including regioselectivity.

Reaction Mechanism and Regioselectivity

The synthesis of pyrazolo[1,5-a]pyrimidines from 3-Methyl-1H-pyrazol-5-amine and a β-dicarbonyl compound is a classic example of a condensation cyclization. The reaction proceeds through a well-understood pathway involving nucleophilic attack, cyclization, and dehydration.[3]

Mechanistic Pathway

The reaction is typically catalyzed by an acid (e.g., acetic acid, p-toluenesulfonic acid) or, in some cases, a base.[3][6] The acid catalyst protonates one of the carbonyl groups of the β-dicarbonyl compound, rendering it more electrophilic and susceptible to attack.

The overall mechanism can be visualized as follows:

  • Initial Nucleophilic Attack: The exocyclic amino group (-NH2) of 3-Methyl-1H-pyrazol-5-amine, being the more nucleophilic nitrogen, attacks one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. This forms a tetrahedral intermediate.

  • Dehydration & Enamine/Imine Formation: The intermediate loses a molecule of water to form a vinylogous amide or enaminone intermediate.

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N1) then performs an intramolecular nucleophilic attack on the second carbonyl carbon.

  • Final Dehydration: A second molecule of water is eliminated to afford the final, stable aromatic pyrazolo[1,5-a]pyrimidine ring system.

G R1 3-Methyl-1H-pyrazol-5-amine I1 Initial Adduct (Tetrahedral Intermediate) R1->I1 + H+ R2 β-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) R2->I1 I2 Enaminone Intermediate I1->I2 - H2O I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Pyrazolo[1,5-a]pyrimidine I3->P - H2O

Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

The Critical Question of Regioselectivity

When an asymmetrical β-dicarbonyl compound like ethyl acetoacetate is used, the formation of two possible regioisomers can occur. The initial nucleophilic attack can happen at either of the two non-equivalent carbonyl carbons.

  • Attack at the Ketone: If the amino group attacks the more electrophilic ketone carbonyl, the reaction proceeds to yield the 7-hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine isomer.

  • Attack at the Ester: If the attack occurs at the ester carbonyl, the 5-hydroxy-7-methyl-pyrazolo[1,5-a]pyrimidine isomer is formed.

Generally, the ketone carbonyl is more reactive than the ester carbonyl. Therefore, the reaction is highly regioselective, favoring the formation of the 7-substituted pyrazolo[1,5-a]pyrimidine isomer.[7] However, reaction conditions, such as temperature and catalyst choice, can influence this selectivity. It is imperative to confirm the structure of the final product using spectroscopic methods like NMR.[3]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the synthesis of pyrazolo[1,5-a]pyrimidines under different conditions. These methods have been selected to showcase both traditional and modern, more efficient approaches.

Protocol 1: Conventional Synthesis with a Symmetrical β-Diketone

This protocol describes the reaction of 3-Methyl-1H-pyrazol-5-amine with acetylacetone, a symmetrical diketone, which yields a single, unambiguous product.

  • Target Compound: 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

  • Principle: A straightforward acid-catalyzed condensation-cyclization reaction under reflux conditions. Acetic acid serves as both the solvent and the catalyst.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Filtration apparatus (Büchner funnel)

Procedure:

  • To a 100 mL round-bottom flask, add 3-Methyl-1H-pyrazol-5-amine (e.g., 5.0 g, 51.5 mmol).

  • Add glacial acetic acid (30 mL) and stir until the amine dissolves.

  • Add acetylacetone (e.g., 5.7 mL, 56.6 mmol) dropwise to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, washing with cold ethanol or water.

  • Dry the product under vacuum to yield the desired 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. Recrystallization from ethanol can be performed for further purification if necessary.

Protocol 2: Regioselective Synthesis with an Asymmetrical β-Ketoester

This protocol details the reaction with ethyl acetoacetate, highlighting the control of regioselectivity.

  • Target Compound: 2,5-Dimethyl-7-hydroxypyrazolo[1,5-a]pyrimidine

  • Principle: The exocyclic amino group preferentially attacks the more electrophilic ketone carbonyl over the ester carbonyl, leading to a specific regioisomer.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine (1.0 eq)

  • Ethyl acetoacetate (1.05 eq)

  • Ethanol (solvent)

  • Piperidine (catalyst, optional) or Acetic Acid

  • Reflux apparatus

Procedure:

  • Dissolve 3-Methyl-1H-pyrazol-5-amine (e.g., 5.0 g, 51.5 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add ethyl acetoacetate (e.g., 6.8 mL, 54.1 mmol).

  • Add a catalytic amount of a base like piperidine (a few drops) or an acid like glacial acetic acid (5 mL). The choice of catalyst can influence reaction time and yield.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product often precipitates directly from the solution.

  • If precipitation is incomplete, reduce the solvent volume under reduced pressure.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.[3][8]

  • Target Compounds: Various pyrazolo[1,5-a]pyrimidines

  • Principle: Microwave irradiation accelerates the condensation reaction, often allowing for solvent-free conditions or the use of greener solvents.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine (1.0 eq)

  • β-Dicarbonyl compound (1.1 eq)

  • Microwave reactor with sealed reaction vessels

  • Optional: A high-boiling point solvent (e.g., DMF, DMSO) or a solid support (e.g., silica, alumina)

Procedure:

  • In a microwave-safe reaction vessel, combine 3-Methyl-1H-pyrazol-5-amine (e.g., 1.0 g, 10.3 mmol) and the chosen β-dicarbonyl compound (e.g., acetylacetone, 1.14 mL, 11.3 mmol).

  • For a solvent-free reaction, mix the neat reactants. Alternatively, add a minimal amount of a suitable solvent or catalyst (e.g., a few drops of acetic acid).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-20 minutes).[3] The optimal time and temperature should be determined empirically.

  • After irradiation, cool the vessel to room temperature.

  • Extract the product with a suitable solvent (e.g., ethyl acetate), wash with water, and dry the organic layer.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

Data Summary & Comparison

The choice of synthetic methodology can significantly impact reaction efficiency. The following table summarizes typical outcomes for the synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine from 3-methyl-1H-pyrazol-5-amine and acetylacetone.

MethodConditionsReaction TimeTypical YieldReference
Conventional Acetic Acid, Reflux2 - 4 hours80 - 95%
Microwave Solvent-free or DMF, 120-150°C5 - 20 minutes85 - 98%[3][9]

As the data indicates, microwave-assisted methods can provide superior yields in a fraction of the time, making them highly attractive for library synthesis and rapid lead optimization in a drug discovery context.[8]

Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted therapies. Its structure often serves as an ATP-mimetic, allowing it to competitively bind to the ATP-binding pocket of protein kinases.[3] This has led to the discovery of potent inhibitors for a range of kinases implicated in cancer and inflammatory diseases.

Notable Therapeutic Targets:

  • CDK2 (Cyclin-Dependent Kinase 2): Inhibitors are explored for cancer treatment.[10]

  • EGFR (Epidermal Growth Factor Receptor): Key target in non-small cell lung cancer.[4]

  • B-Raf: A critical kinase in the MAPK/ERK pathway, often mutated in melanoma.[4]

  • PI3Kδ: A target for hematological malignancies and inflammatory diseases.[11]

The synthetic versatility offered by the reaction with β-dicarbonyls allows for systematic modification of the pyrimidine ring, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[4]

Troubleshooting and Key Considerations

  • Low Yields: Ensure reactants are pure. The 3-aminopyrazole can be unstable over long-term storage. Consider increasing the reflux time or using a more efficient catalytic system. For microwave synthesis, optimize temperature and time, as overheating can lead to decomposition.

  • Impure Product: If the product is oily or difficult to crystallize, purification by column chromatography on silica gel is recommended.

  • Regioisomer Formation: In cases with asymmetrical dicarbonyls, always confirm the structure of the major product via 2D NMR techniques (HMBC, NOESY) to unambiguously determine the substitution pattern.[3]

  • Safety: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Al-Omair, M. A. (2015). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Abdelgawad, D. M., et al. (2024). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. Available at: [Link]

  • Fichez, J., et al. (2021). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Available at: [Link]

  • Fahim, A. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][4]triazine and Imidazo[2,1-c][1,2,4. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. [Source document not fully available].
  • Wang, A., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Moghazy, S. M., et al. (2018). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. Available at: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Xu, X., et al. (2020). Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fahim, A. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][4]triazine and Imidazo[2,1-c][1,2,4. Bentham Science. Available at: [Link]

  • Bondock, S., et al. (2014). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]

  • Abdel-Gawad, H. H., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]0-3049/28/24/8004)

Sources

Technical Notes & Optimization

Troubleshooting

Knorr Pyrazole Synthesis: A Technical Support Center for Troubleshooting and Optimization

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction for the synthesis of pyrazole derivatives. As a cornerstone of heterocyclic chemistry, the Knorr synthesis is valued for its versatility; however, like any chemical transformation, it is not without its nuances. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges, minimize side reactions, and optimize your synthetic outcomes.

I. Understanding the Knorr Pyrazole Synthesis: Core Principles

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, typically in the presence of an acid catalyst, to yield a pyrazole.[1][2][3] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[4]

While seemingly straightforward, the reaction's outcome can be influenced by a variety of factors, including the nature of the reactants, solvent, temperature, and pH. A thorough understanding of these parameters is crucial for minimizing the formation of unwanted byproducts.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when performing the Knorr pyrazole synthesis.

Q1: My reaction is producing a mixture of two isomeric products. What is happening and how can I favor the formation of my desired isomer?

A1: You are likely observing the formation of regioisomers. This is the most common side reaction in the Knorr pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products. The regioselectivity is governed by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[5]

To favor the formation of a single regioisomer, consider the following strategies:

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer compared to traditional solvents like ethanol.[5]

  • Substrate Modification: Converting the 1,3-dicarbonyl compound to a β-enaminone derivative prior to reaction with the hydrazine can provide excellent regiocontrol.

  • pH Control: The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby affecting the regiochemical outcome. Careful optimization of the acid catalyst and its concentration is recommended.

Q2: My reaction mixture has turned a dark yellow or red color, and I'm seeing many impurities on my TLC plate. What could be the cause?

A2: The discoloration of the reaction mixture is often indicative of hydrazine decomposition or other side reactions. Hydrazine and its derivatives can be susceptible to thermal degradation, especially at elevated temperatures.[6][7] This can lead to the formation of a complex mixture of byproducts. To mitigate this, consider the following:

  • Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Avoid unnecessarily high temperatures or prolonged heating.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the hydrazine.

  • Purity of Hydrazine: Use high-purity hydrazine or its salt. Impurities can sometimes catalyze decomposition.

Q3: I've isolated my product, but the yield is low and I still have starting material present. What can I do to improve the conversion?

A3: Low conversion can be due to several factors. Here are some troubleshooting steps:

  • Catalyst Efficiency: Ensure that the acid catalyst is active and present in the appropriate amount. For some substrates, a stronger acid or a different type of acid (Lewis vs. Brønsted) may be required.

  • Reaction Time and Temperature: The reaction may simply require a longer time or a moderate increase in temperature to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Water Removal: The final step of the Knorr synthesis is the dehydration of a cyclic intermediate. If water is not effectively removed from the reaction mixture, the equilibrium may not favor product formation. The use of a Dean-Stark apparatus or a drying agent can be beneficial in some cases.

III. Troubleshooting Guide: Common Side Reactions and Their Avoidance

This section provides a more detailed look at specific side reactions, their mechanistic origins, and actionable strategies to prevent their formation.

Side Reaction 1: Formation of Regioisomers
  • Symptom: Two or more spots on TLC with similar Rf values, complex NMR spectrum with overlapping signals.

  • Cause: As discussed in the FAQs, this arises from the non-selective attack of the hydrazine on an unsymmetrical 1,3-dicarbonyl.

  • Mechanism:

    G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Hydrazine cluster_2 Reaction Pathways cluster_3 Products Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 PathwayA Attack at C=O (R1) Dicarbonyl->PathwayA PathwayB Attack at C=O (R2) Dicarbonyl->PathwayB Hydrazine R3-NH-NH2 Hydrazine->PathwayA Hydrazine->PathwayB Isomer1 Regioisomer 1 PathwayA->Isomer1 Isomer2 Regioisomer 2 PathwayB->Isomer2

    Caption: Formation of regioisomers in Knorr synthesis.

  • Avoidance Strategies:

    • Strategic Solvent Selection: As a first-line approach, switch to a fluorinated alcohol like TFE or HFIP. These solvents can alter the relative electrophilicity of the two carbonyl groups, often leading to a significant improvement in regioselectivity.[5]

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity, as the kinetic product may be favored.

    • Purification of Regioisomers: If a mixture is unavoidable, separation can often be achieved by column chromatography. In some cases, selective crystallization of one regioisomer or its salt can be effective.[8][9] A general method involves dissolving the crude mixture in a suitable solvent and adding an acid to precipitate the salt of the more basic pyrazole isomer.[9]

Side Reaction 2: Incomplete Cyclization and Formation of Pyrazoline Intermediates
  • Symptom: Isolation of a non-aromatic product, often with a higher molecular weight corresponding to the addition of hydrazine to the dicarbonyl without the loss of two water molecules.

  • Cause: The final dehydration step to form the aromatic pyrazole is not completed. This can be due to insufficient heating, an inappropriate pH, or steric hindrance.

  • Mechanism:

    G cluster_0 Reactants cluster_1 Intermediates cluster_2 Products Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Pyrazoline Pyrazoline (Incomplete Dehydration) Cyclic_Intermediate->Pyrazoline -H2O Pyrazole Pyrazole (Desired Product) Pyrazoline->Pyrazole -H2O (Requires forcing conditions)

    Caption: Incomplete cyclization leading to pyrazoline.

  • Avoidance Strategies:

    • Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time to drive the dehydration.

    • Acid Catalyst: Ensure a sufficient amount of a suitable acid catalyst is present. The dehydration step is often acid-catalyzed.

    • Azeotropic Removal of Water: For stubborn cases, using a solvent that forms an azeotrope with water (e.g., toluene) in conjunction with a Dean-Stark apparatus can effectively remove water and drive the reaction to completion.

Side Reaction 3: Di-addition of Hydrazine
  • Symptom: Isolation of a byproduct with a molecular weight corresponding to the addition of two equivalents of hydrazine to the 1,3-dicarbonyl compound.

  • Cause: Use of a large excess of hydrazine, particularly with highly reactive 1,3-dicarbonyls.

  • Avoidance Strategies:

    • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the hydrazine derivative.

    • Slow Addition: Add the hydrazine slowly to the solution of the 1,3-dicarbonyl to maintain a low concentration of free hydrazine in the reaction mixture.

Side Reaction 4: Formation of Pyrazolone Tautomers
  • Symptom: When using a β-ketoester as the 1,3-dicarbonyl component, the product can exist as a pyrazolone (keto tautomer) or a hydroxypyrazole (enol tautomer).[10]

  • Cause: This is an inherent property of the product, and the equilibrium between the two tautomers can be influenced by the solvent, pH, and temperature.

  • Management Strategy:

    • Characterization: Be aware of the potential for tautomerism when interpreting spectroscopic data (NMR, IR). The observed spectra may represent a mixture of both forms.

    • Control of Tautomeric Form: In some cases, the desired tautomer can be selectively crystallized by careful choice of solvent and crystallization conditions.

Side ReactionPrimary Cause(s)Key Avoidance Strategies
Regioisomer Formation Use of unsymmetrical 1,3-dicarbonyls- Use fluorinated alcohols (TFE, HFIP) as solvent.[5] - Modify substrate to a β-enaminone. - Optimize reaction temperature and pH.
Pyrazoline Formation Incomplete dehydration- Increase reaction temperature and/or time. - Ensure adequate acid catalysis. - Use a Dean-Stark trap to remove water.
Di-addition of Hydrazine Large excess of hydrazine- Use stoichiometric or slight excess of hydrazine. - Slow addition of hydrazine.
Hydrazine Decomposition High temperatures, presence of oxygen- Use the lowest effective reaction temperature. - Perform the reaction under an inert atmosphere.
Pyrazolone Tautomerism Use of β-ketoesters- Be aware of tautomerism during characterization. - Optimize crystallization conditions to isolate the desired tautomer.

IV. Experimental Protocols

The following protocols provide a starting point for conducting the Knorr pyrazole synthesis and for troubleshooting common issues.

Protocol 1: General Procedure for the Synthesis of a Substituted Pyrazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, acetic acid, or 2,2,2-trifluoroethanol). Add the acid catalyst (e.g., a catalytic amount of glacial acetic acid or p-toluenesulfonic acid).

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.1 eq.) to the stirred solution. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Minimizing Regioisomer Formation with a Fluorinated Alcohol

This protocol is specifically designed to enhance regioselectivity.

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in 2,2,2-trifluoroethanol (TFE).

  • Hydrazine Addition: Add the substituted hydrazine (1.0 eq.) to the solution at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the TFE under reduced pressure. The residue can then be subjected to a standard aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated, and the product is purified by column chromatography or recrystallization.

V. Conclusion

The Knorr pyrazole synthesis is a robust and widely used method for the preparation of pyrazoles. By understanding the underlying reaction mechanism and the potential for side reactions, researchers can effectively troubleshoot and optimize their synthetic procedures. This guide provides a framework for addressing the most common challenges encountered in the Knorr synthesis. By carefully controlling reaction parameters such as stoichiometry, temperature, solvent, and pH, and by employing the appropriate purification strategies, high yields of the desired pyrazole products can be achieved.

VI. References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

  • Name-Reaction.com. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6589.

  • Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. HETEROCYCLES, 78(10), 2413-2456.

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences, 6(5).

  • Google Patents. (n.d.). Method for purifying pyrazoles. Retrieved from

  • MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6463.

  • Google Patents. (n.d.). Process for the purification of pyrazoles. Retrieved from

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • YouTube. (2018). Knorr pyrrole synthesis with important question from csir-net. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]

  • PubMed. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]

  • NASA Technical Reports Server. (1961). THERMAL DECOMPOSITION OF HYDRAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Slideshare. (n.d.). knorr pyrazole synthesis. Retrieved from [Link]

  • YouTube. (2018). Knorr pyrrole synthesis with important question from csir-net. Retrieved from [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • YouTube. (2023). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in Pharmaceutical and Biological Sciences, 4(4), 63-71.

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-Methyl-1H-pyrazol-5-amine

Welcome to the technical support center for the purification of 3-Methyl-1H-pyrazol-5-amine (CAS: 31230-17-8). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methyl-1H-pyrazol-5-amine (CAS: 31230-17-8). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity material after synthesis. We will explore the causality behind experimental choices and provide validated protocols and troubleshooting advice to streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of 3-Methyl-1H-pyrazol-5-amine.

Q1: What are the typical impurities found in crude 3-Methyl-1H-pyrazol-5-amine?

A: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the reaction of a cyanoacetone salt with hydrazine or a hydrazine salt.[1] Consequently, typical impurities may include:

  • Inorganic Salts: Alkali metal salts, such as sodium chloride, are common byproducts that often precipitate from the reaction mixture.[1]

  • Unreacted Starting Materials: Residual cyanoacetone or hydrazine may be present.

  • Solvents: Toluene or ethanol are often used during the synthesis and work-up and may be carried over.[1]

  • Side-Products: Isomeric pyrazoles or products from incomplete cyclization can form, which often have very similar polarities to the desired product, making them challenging to separate.

Q2: What are the essential safety precautions for handling this compound?

A: 3-Methyl-1H-pyrazol-5-amine is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, all handling and purification procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat. Always consult the latest Safety Data Sheet (SDS) before beginning work.[2]

Q3: How can I perform a quick preliminary assessment of my crude sample's purity?

A: Before committing to a large-scale purification method, a quick assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the most effective initial check. Use a silica gel plate and an appropriate eluent system (e.g., 10% Methanol in Dichloromethane) to visualize the number of components. A single spot indicates relatively high purity, while multiple spots confirm the presence of impurities. The relative Rf values will inform your choice of chromatographic conditions.

  • Melting Point: The pure compound is a solid.[5] A sharp melting point close to the literature value indicates high purity, whereas a broad melting range at a lower temperature suggests the presence of significant impurities.

  • Solubility Test: Test the solubility of a small amount of crude material in various solvents (e.g., water, ethanol, ethyl acetate, hexanes) to identify potential solvents for recrystallization. The target compound is soluble in dichloromethane and methanol.[6]

Q4: Which purification technique—recrystallization, chromatography, or distillation—is the best choice for my sample?

A: The optimal technique depends entirely on the nature and quantity of the impurities, as well as the scale of your purification. A decision-making workflow is presented in the next section to guide your choice. As a general rule:

  • Distillation is excellent for large-scale purification and for removing non-volatile impurities (like salts) or highly volatile impurities (like residual solvents).[1][7]

  • Recrystallization is ideal when you have a mostly pure solid contaminated with small amounts of soluble impurities.

  • Column Chromatography is the most powerful technique for separating impurities with polarities very similar to the product, such as isomers.[8]

Section 2: Purification Workflow & Methodology Selection

Choosing the right purification strategy from the outset can save significant time and prevent material loss. The following workflow provides a logical decision path based on the initial assessment of your crude material.

Purification_Workflow start Assess Crude Material (TLC, Solubility, Appearance) q1 Is the crude material an oil with non-volatile solids (salts)? start->q1 q2 Does TLC show baseline impurities and one major product spot? q1->q2 No filtration Initial Filtration / Aqueous Wash q1->filtration Yes q4 Is the crude material a solid with minor, soluble impurities? q2->q4 No distillation Vacuum Distillation q2->distillation Yes (for large scale) q3 Does TLC show impurity spots with Rf close to the product? chromatography Silica Gel Column Chromatography q3->chromatography Yes end_node Pure 3-Methyl-1H-pyrazol-5-amine q3->end_node No / Already Pure q4->q3 No recrystallization Recrystallization q4->recrystallization Yes distillation->end_node filtration->distillation Proceed with filtrate chromatography->end_node recrystallization->end_node

Caption: Decision workflow for selecting a purification technique.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization

Principle: This technique relies on the differences in solubility between the desired compound and impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~50 mg of crude material. Add the chosen solvent (see Table 1) dropwise while heating until the solid just dissolves.

  • Dissolution: Transfer the bulk of the crude material to an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material. Work on a steam bath or hot plate.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or salts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Confirm purity via TLC and melting point analysis.

Data Table 1: Potential Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78 Polar Protic Often used for pyrazole derivatives; good for moderately polar compounds.[9]
Isopropanol 82 Polar Protic Similar to ethanol, may offer different solubility characteristics.
Ethyl Acetate 77 Polar Aprotic Good for compounds of intermediate polarity.
Toluene 111 Non-polar Useful if the product is less polar than the impurities.

| Water | 100 | Very Polar | May be used if the compound is sparingly soluble in cold water. |

Protocol 2: Silica Gel Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, find a solvent system that provides good separation between your product and impurities, with an Rf value for the product of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude mixture in a minimal amount of a strong, volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8] This method prevents band broadening associated with loading in a strong solvent.

  • Elution: Begin eluting with the mobile phase. Start with a less polar solvent system and gradually increase the polarity if a gradient elution is needed. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

  • Purity Check: Confirm the purity of the isolated solid by TLC (using a different solvent system if possible) and melting point.

Data Table 2: Common Eluent Systems for Pyrazole Amines

Eluent System (v/v) Polarity Typical Application
Ethyl Acetate / Hexanes Low to Medium Good starting point for many nitrogen-containing heterocycles.[10]
Dichloromethane / Methanol Medium to High Excellent for more polar compounds; a small amount of methanol (1-10%) significantly increases eluent strength.

| Dichloromethane / Ethanol | Medium to High | An alternative to methanol, sometimes offering different selectivity.[9] |

Protocol 3: Vacuum Distillation

Principle: This technique purifies compounds by separating them based on differences in their boiling points at reduced pressure. Lowering the pressure allows the compound to boil at a much lower temperature, preventing thermal decomposition. This is highly effective for separating a liquid or low-melting solid from non-volatile impurities.[1][7]

Step-by-Step Methodology:

  • System Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small quantities or a short-path distillation head for larger amounts to minimize material loss.

  • Charge the Flask: Add the crude material (which should be free of solid salts) to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. Use a cold trap (e.g., with dry ice/acetone) to protect the pump.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collection: Collect the fraction that distills over at a constant temperature. The boiling point of 99% pure 3-amino-5-methylpyrazole is reported as 128 °C at 2 mmHg.[1]

  • Isolation: Once the distillation is complete, carefully and slowly release the vacuum before turning off the heat. The purified product will be in the receiving flask.

  • Purity Check: Assess purity using TLC and/or NMR spectroscopy.

Section 4: Troubleshooting Guide

Q: My compound oiled out instead of crystallizing during recrystallization. What can I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Causality: The solvent may be too non-polar, or the solution is cooling too rapidly.

  • Solutions:

    • Reheat the solution to re-dissolve the oil.

    • Add a small amount of a more polar co-solvent to increase the solubility of the compound at lower temperatures.

    • Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.

    • Add a seed crystal of the pure compound if available.

    • Allow the solution to cool much more slowly (e.g., by placing the flask in a large beaker of hot water and letting it all cool together).

Q: My compound streaks badly on the silica TLC plate. Why is this happening?

A: Streaking is common for amines on silica gel.

  • Causality: Amines are basic and can interact strongly and irreversibly with the acidic silanol groups on the silica surface.

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (~0.5-1%) is most common. This will neutralize the acidic sites on the silica, leading to sharper spots.

    • Use a Different Stationary Phase: If the problem persists, consider using a different TLC plate, such as alumina (basic or neutral) or a reverse-phase (C18) plate.

Q: The separation on my column is poor, and my product is co-eluting with an impurity. How can I improve it?

A: This indicates that the chosen eluent system is not providing sufficient resolution.[8]

  • Causality: The polarity difference between your product and the impurity is too small for the selected mobile phase.

  • Solutions:

    • Optimize the Mobile Phase: Switch to a less polar eluent system. If you are running a gradient, make it shallower to increase the separation between peaks.

    • Change Solvents: Sometimes, swapping one solvent for another of similar polarity (e.g., dichloromethane for ethyl acetate) can alter the specific interactions with the compounds and improve separation.

    • Check Column Loading: Ensure you have not overloaded the column. The amount of crude material should typically be no more than 1-5% of the mass of the silica gel.

    • Improve Packing: A poorly packed column with channels or cracks will lead to terrible separation. Ensure the silica bed is homogenous.

Q: My final yield is very low after purification. What are the common causes of material loss?

A: Material loss can occur at multiple stages.

  • Causality & Solutions:

    • Recrystallization: Using too much solvent will keep a significant portion of your product dissolved even when cold. Always use the minimum amount of hot solvent. Also, ensure you are cooling sufficiently to maximize precipitation.

    • Column Chromatography: If the compound is very polar, it may be irreversibly stuck to the silica gel. Using a basic modifier in the eluent can help. Material can also be lost if fractions are mixed incorrectly. Be meticulous with TLC analysis of fractions before combining them.

    • Transfers: Multiple transfers between flasks can lead to significant mechanical losses. Try to minimize transfer steps wherever possible.

    • Distillation: If the vacuum is not low enough or the temperature is too high, the compound could decompose. Ensure your vacuum pump is working efficiently and the temperature is controlled.

References

  • Thermo Scientific Alfa Aesar. 3-Amino-5-methyl-1H-pyrazole, 97%. Retrieved from [Link]

  • SIELC Technologies. Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • LaboChem. (2019). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1997). US Patent 5,616,723: Process for the preparation of 3-amino-5-methylpyrazole.
  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Retrieved from [Link]

  • The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2020). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

  • Organic Syntheses. 3(5)-aminopyrazole. Retrieved from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • PubChem. 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Regioselectivity in Pyrazole Synthesis

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ambiguous results when synthesizing substituted pyrazoles. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal mechanisms governing isomeric outcomes, empowering you to troubleshoot effectively and design highly regioselective synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, particularly the widely-used Knorr synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can theoretically yield two different regioisomeric pyrazoles.[1][2] This arises because the substituted hydrazine possesses two distinct nitrogen atoms, and the dicarbonyl compound has two different electrophilic carbonyl carbons. The initial nucleophilic attack can occur at either carbonyl group, leading to a mixture of products that are often difficult to separate due to their similar physical properties.[3][4][5] Controlling which isomer is formed is paramount in fields like drug development, where specific isomers can have drastically different pharmacological activities.[6]

Q2: What are the fundamental factors that govern the regiochemical outcome of the reaction between a 1,3-dicarbonyl and a substituted hydrazine?

A2: The regioselectivity of this condensation reaction is a delicate balance of several interconnected factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups (EWGs) near one carbonyl group increase its electrophilicity, making it a more likely target for nucleophilic attack.[1]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine plays a crucial role. A bulky substituent on either reactant can physically obstruct the approach of the nucleophile, thereby directing the attack to the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most influential and tunable parameter. Solvent polarity, temperature, and pH can significantly alter the reaction pathway.[1][7] For instance, acidic conditions can protonate one of the hydrazine's nitrogen atoms, changing its nucleophilicity and potentially reversing the regioselectivity compared to neutral or basic conditions.[1]

  • Kinetic vs. Thermodynamic Control: The reaction can be governed by either kinetic or thermodynamic control.[8][9] The kinetic product is the one that forms faster (lower activation energy), while the thermodynamic product is the more stable isomer.[9][10] Low temperatures and short reaction times tend to favor the kinetic product, whereas higher temperatures and longer reaction times allow for equilibration and favor the formation of the more stable thermodynamic product.[9]

Troubleshooting Guide: From Mixed Isomers to Regiopure Products

This section provides actionable solutions to common experimental problems.

Problem 1: My reaction with an unsymmetrical 1,3-diketone and methylhydrazine yields an inseparable mixture of regioisomers. How can I favor the formation of a single isomer?

This is a classic challenge in pyrazole synthesis. The two nitrogen atoms of methylhydrazine have different nucleophilicities, and the two carbonyl groups of the diketone have different reactivities, leading to poor selectivity.

The initial condensation can occur at either carbonyl carbon. In many standard solvents like ethanol, the activation energy barriers for both pathways are similar, resulting in a mixture of products.[5][11] To achieve high regioselectivity, you need to create a significant energy difference between the two competing reaction pathways.

Solution A: Strategic Solvent Selection with Fluorinated Alcohols

The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically enhance regioselectivity.[4][5][11] These solvents are highly polar, non-nucleophilic, and strong hydrogen bond donors, which can stabilize key intermediates selectively.[11]

Protocol 1: Regioselective Pyrazole Synthesis Using HFIP

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M concentration).

  • Reagent Addition: Slowly add methylhydrazine (1.1 mmol, 1.1 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, remove the HFIP under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Solution B: pH Control to Modulate Hydrazine Nucleophilicity

Adjusting the pH can alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, the more basic nitrogen is protonated, leaving the less basic nitrogen as the primary nucleophile, which can reverse the selectivity observed under neutral conditions.[1]

Data Presentation

The choice of solvent can have a profound impact on the regiomeric ratio. The following table summarizes the effect of different solvents on a model reaction.

1,3-Diketone Hydrazine Solvent Regioisomer Ratio (A:B) Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol (EtOH)~1:1.3[11]
1-Phenyl-1,3-butanedioneMethylhydrazine2,2,2-Trifluoroethanol (TFE)~85:15[11]
1-Phenyl-1,3-butanedioneMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95:5[5][11]
Problem 2: I have successfully synthesized my pyrazole, but I am struggling to definitively characterize the two possible regioisomers. Which analytical techniques are most reliable?

Unambiguous structural assignment is crucial. While techniques like mass spectrometry confirm the molecular weight, they often cannot distinguish between regioisomers.

Solution: Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, is the gold standard for differentiating pyrazole regioisomers.

Protocol 2: Characterization of Pyrazole Regioisomers by NMR

  • ¹H and ¹³C NMR: Acquire standard 1D proton and carbon spectra. While these can provide initial clues, signal assignments may be ambiguous.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the most definitive experiment.[6] A NOESY experiment reveals through-space correlations between protons that are close to each other (< 5 Å). For an N-substituted pyrazole, a correlation between the N-substituent's protons and a proton on the C5 position of the pyrazole ring confirms one regioisomer, whereas a correlation to the C3 proton confirms the other.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Observing a correlation from the N-substituent's protons to a specific pyrazole ring carbon (C3 or C5) can provide conclusive evidence of the structure.[12]

Visualizing the Process: Workflows and Mechanisms

To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.

G cluster_0 Troubleshooting Regioselectivity start Reaction Yields Mixture of Isomers q1 Modify Reaction Conditions? start->q1 solv Change Solvent (e.g., EtOH to HFIP) q1->solv Yes ph Adjust pH (Acidic vs. Basic) q1->ph temp Vary Temperature (Kinetic vs. Thermodynamic) q1->temp q2 Modify Reactants? q1->q2 No end Achieve High Regioselectivity solv->end ph->end temp->end steric Introduce Bulky Substituents q2->steric Yes electronic Add Strong EWG/EDG q2->electronic q2->end No, consider alternative synthesis steric->end electronic->end G cluster_1 Knorr Pyrazole Synthesis Mechanism reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine attack1 Nucleophilic Attack at Carbonyl 1 reactants->attack1 Pathway A attack2 Nucleophilic Attack at Carbonyl 2 reactants->attack2 Pathway B intermediate1 Hydrazone Intermediate A attack1->intermediate1 intermediate2 Hydrazone Intermediate B attack2->intermediate2 cyclize1 Intramolecular Cyclization intermediate1->cyclize1 cyclize2 Intramolecular Cyclization intermediate2->cyclize2 dehydrate1 Dehydration cyclize1->dehydrate1 dehydrate2 Dehydration cyclize2->dehydrate2 product1 Regioisomer A dehydrate1->product1 product2 Regioisomer B dehydrate2->product2

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Aminopyrazole Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of aminopyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively wor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of aminopyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this critical heterocyclic scaffold. Aminopyrazoles are foundational building blocks in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] However, their synthesis is often nuanced, presenting challenges in yield, purity, and regioselectivity.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues and optimize your reaction conditions for robust and reproducible results.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of aminopyrazole derivatives, offering explanations for the underlying chemistry and providing actionable solutions.

Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers. How can I control the selectivity?

This is arguably the most frequent challenge in aminopyrazole synthesis when using monosubstituted hydrazines (e.g., methylhydrazine, phenylhydrazine) and a β-ketonitrile or a related 1,3-dielectrophile.[4] The formation of two regioisomers stems from the two non-equivalent nitrogen atoms of the hydrazine derivative attacking the electrophilic centers. The outcome is governed by a delicate balance between kinetic and thermodynamic control.

Understanding the Causality: Kinetic vs. Thermodynamic Control

The reaction proceeds through the formation of an initial adduct. The more nucleophilic nitrogen of the substituted hydrazine (typically the substituted nitrogen for alkylhydrazines) reacts faster, leading to the kinetic product. However, this initial adduct can be reversible. Under conditions that allow for equilibration (e.g., higher temperatures, acidic or neutral media), the reaction will favor the formation of the most stable product, the thermodynamic isomer.[5]

G cluster_0 Reaction Pathway Reactants β-Ketonitrile + R-NHNH₂ Kinetic_Adduct Kinetic Adduct (Faster Formation) Reactants->Kinetic_Adduct k_fast Thermo_Adduct Thermodynamic Adduct (More Stable) Reactants->Thermo_Adduct k_slow Kinetic_Adduct->Thermo_Adduct Equilibration (Heat, Acid/Neutral pH) Product_3_Amino 3-Aminopyrazole (Kinetic Product) Kinetic_Adduct->Product_3_Amino Cyclization Product_5_Amino 5-Aminopyrazole (Thermodynamic Product) Thermo_Adduct->Product_5_Amino Cyclization G cluster_1 N-Arylation Troubleshooting Workflow Start Low/No Yield in N-Arylation Check_Catalyst Is the Catalyst/Ligand System Appropriate for the Substrate? Start->Check_Catalyst Check_Conditions Are Base and Solvent Correct and Anhydrous? Check_Catalyst->Check_Conditions Yes Change_Ligand Select Bulkier/More Electron-Rich Ligand (e.g., tBuBrettPhos for Pd) or Switch to CuI/Phenanthroline Check_Catalyst->Change_Ligand No Check_Temp Is the Temperature Sufficiently High? Check_Conditions->Check_Temp Yes Change_BaseSolvent Switch to K₃PO₄/Cs₂CO₃ Ensure Anhydrous Solvent Check_Conditions->Change_BaseSolvent No Success Reaction Optimized Check_Temp->Success Yes Increase_Temp Increase Temperature (e.g., to 110°C) or Use Microwave Irradiation Check_Temp->Increase_Temp No Change_Ligand->Check_Conditions Change_BaseSolvent->Check_Temp Increase_Temp->Success

Caption: Decision tree for troubleshooting N-arylation reactions of aminopyrazoles.

Issue 3: I am observing significant side product formation. What are they and how can I minimize them?

Besides regioisomers, other side products can diminish your yield and complicate purification.

  • Uncyclized Hydrazone Intermediates: If the final cyclization step is slow or incomplete, the stable hydrazone intermediate may be isolated. [4] * Solution: Increase the reaction temperature or time. For reactions involving β-ketonitriles, adding a catalytic amount of acid can promote the final cyclization onto the nitrile group. [6]* Fused Bicyclic Products: 3- and 5-aminopyrazoles are excellent binucleophiles and can react further with 1,3-dielectrophiles to form fused systems like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, especially under harsh conditions or if stoichiometry is not carefully controlled. [4][7] * Solution: Maintain a strict 1:1 stoichiometry of your reactants. Add the aminopyrazole slowly to the reaction mixture containing the electrophile to avoid localized excess concentrations. Run the reaction at the lowest effective temperature.

  • N-Acetylation: When using acetic acid as a solvent at high temperatures, the product's amino group can be acetylated. [4] * Solution: If N-acetylation is a problem, consider using a different acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) in a non-acetylating solvent like ethanol or toluene.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to access the aminopyrazole core?

The two most common and versatile methods involve the condensation of a hydrazine with a 1,3-dielectrophilic precursor. 1. From β-Ketonitriles: This is a widely used method where a hydrazine condenses with a β-ketonitrile. The reaction first forms a hydrazone at the ketone, followed by an intramolecular cyclization of the second hydrazine nitrogen onto the nitrile carbon. [6]2. From α,β-Unsaturated Nitriles: This route uses precursors like β-alkoxyacrylonitriles or 2-chloroacrylonitrile. The reaction proceeds via a Michael addition followed by cyclization and elimination of a leaving group.

Q2: How do I purify my aminopyrazole derivative? It seems to be highly polar.

Aminopyrazoles are often polar, crystalline solids, which can make purification challenging.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol. [8][9]It is advisable to perform small-scale solubility tests to find the ideal solvent pair. [8]* Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. Due to the polarity and basicity of the amino group, tailing can be an issue. To mitigate this, consider:

    • Adding a small amount of triethylamine (~1%) or ammonia (using a solvent system like DCM/MeOH/NH₄OH) to the eluent to suppress tailing.

    • Using a more polar stationary phase like alumina if silica proves problematic.

  • Acid/Base Extraction: If the impurities are non-basic, you can dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with dilute aqueous acid (e.g., 1M HCl) to extract the aminopyrazole into the aqueous layer, neutralize the aqueous layer with base (e.g., NaHCO₃ or NaOH), and then re-extract the purified product back into an organic solvent.

Q3: How can I definitively confirm the regiochemistry of my substituted aminopyrazole?

While 1D ¹H and ¹³C NMR are essential, they are often insufficient to unambiguously assign the structure of regioisomers.

  • Advanced 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) are powerful. Specifically, a ¹H-¹⁵N HMBC experiment can show the correlation between the N-substituent's protons and the ring nitrogen it is attached to, providing definitive proof of connectivity. [4]* NOE (Nuclear Overhauser Effect): An NOE experiment can show through-space proximity between the N-substituent and protons on the pyrazole ring (e.g., at the C-5 position), helping to elucidate the structure.

  • Single-Crystal X-ray Diffraction: This is the gold standard for structure determination. If you can grow a suitable crystal of your product, this method provides unequivocal proof of its constitution and regiochemistry. [4]

Part 3: Key Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1-Alkyl-5-aminopyrazole (Thermodynamic Control)

This protocol is adapted from methodologies favoring the thermodynamically stable 5-amino isomer. [4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the β-ketonitrile (1.0 eq), the substituted hydrazine (1.05 eq), and ethanol (5-10 mL per mmol of β-ketonitrile).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (typically ~78 °C for ethanol). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Workup: Allow the reaction to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-1 Arylation of 3-Aminopyrazole (Ullmann Coupling)

This protocol is based on established Ullmann conditions for selective N-1 arylation.

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add CuI (0.1 eq), 3-aminopyrazole (1.2 eq), the aryl iodide (1.0 eq), and K₂CO₃ (2.0 eq).

  • Ligand/Solvent Addition: Add 1,10-phenanthroline (0.2 eq) followed by anhydrous DMF or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath. Stir vigorously. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts. Wash the Celite pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the N-1 arylated 3-aminopyrazole.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). NCBI.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). NCBI.
  • Dong, V., Wang, M., Hou, X., Corio, S., Digal, L., & Hirschi, J. (n.d.).
  • Dong, V., Wang, M., Hou, X., Corio, S., Digal, L., & Hirschi, J. (2025, April 1).
  • minimizing side product formation in aminopyrazole synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). NCBI.
  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses.
  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. (n.d.). Journal of the American Chemical Society.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 11).
  • Synthesis of new derivatized pyrazole based ligands and their c
  • Technical Support Center: Improving the Regioselectivity of Pyrazole N-Aryl
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
  • Advices for Aminopyrazole synthesis. (2021, August 11). Reddit.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Organic Letters.
  • Purification of Amino-Pyrazoles. (2022, May 2). Reddit.
  • Recent developments in aminopyrazole chemistry | Request PDF. (2025, August 9).
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). NCBI.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022, January 7). NCBI.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018, January 25). NCBI.
  • Characterization of new pyrazole ligands functionalized with amine chains. (n.d.). Divulga UAB.
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. (n.d.).
  • Recent developments in aminopyrazole chemistry. (2025, August 9).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2025, August 9).
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023, December 28). Preprints.org.
  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. (n.d.).
  • comparing the efficacy of different catalysts for aminopyrazole synthesis. (n.d.). Benchchem.
  • Troubleshooting common issues in pyrazole synthesis. (n.d.). Benchchem.
  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). NCBI.
  • Recent developments in aminopyrazole chemistry. (n.d.).
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). PubMed Central.
  • Buchwald–Hartwig amin
  • Regioselective synthesis of 3- and 5-aminopyrazoles. (2015, August 6). The Heterocyclist.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF. (2025, August 7).

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Troubleshooting

Technical Support Center: Purifying Pyrazole Compounds by Column Chromatography

Welcome to the Technical Support Center for pyrazole compound purification. Pyrazoles are a vital class of N-heterocyclic compounds in pharmaceutical research and drug development, celebrated for their diverse biological...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole compound purification. Pyrazoles are a vital class of N-heterocyclic compounds in pharmaceutical research and drug development, celebrated for their diverse biological activities.[1][2] However, their unique chemical properties can present distinct challenges during purification by column chromatography.[3]

This guide is structured to provide you with both high-level answers to common questions and in-depth troubleshooting strategies to resolve specific issues encountered in the lab. We will explore the causality behind experimental choices, ensuring you can adapt these protocols to your specific pyrazole derivative.

Frequently Asked Questions (FAQs)

Q1: Why do my pyrazole compounds show significant peak tailing on a standard silica gel column?

Peak tailing is the most common issue when purifying pyrazoles on silica. This occurs because the lone pair of electrons on the sp²-hybridized N2 nitrogen atom makes the pyrazole ring basic (pKa of conjugate acid ≈ 2.5).[4][5] Standard silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and non-ideally interact with the basic pyrazole, causing the compound to "stick" and elute slowly and asymmetrically.[6][7]

Q2: What is the quickest way to fix peak tailing for a pyrazole?

The most direct solution is to add a small amount of a competitive base, like triethylamine (TEA) or ammonia, to your mobile phase (eluent).[6][8] Typically, adding 0.1-1% TEA to the eluent will neutralize the acidic silanol sites, preventing them from interacting with your pyrazole and resulting in sharper, more symmetrical peaks.[8][9]

Q3: My pyrazole isomers are co-eluting. How can I improve their separation?

Separating isomers, which often have very similar polarities, is a common challenge.[10] The first step is to meticulously optimize your mobile phase using Thin Layer Chromatography (TLC).[10][11] Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and aim for a solvent mixture that provides the best separation (largest ΔRf) and an Rf value of ~0.3 for your target compound.[11][12] If TLC doesn't resolve the spots, they will not separate on the column.[10]

Q4: My pyrazole seems to be decomposing on the column. What are my options?

If your pyrazole is acid-sensitive, the acidic nature of silica gel can cause degradation.[13] You have two primary options:

  • Deactivate the Silica: Before packing, you can prepare a slurry of silica gel in your non-polar solvent containing 1% triethylamine to neutralize the stationary phase.[8]

  • Use an Alternative Stationary Phase: Consider using a more neutral or basic stationary phase like alumina or Florisil.[10][14] Amino-functionalized silica is also an excellent choice for nitrogen-containing heterocycles.[14]

Q5: How should I load my crude pyrazole sample onto the column?

For the best separation, always dissolve your crude product in a minimal amount of solvent. If your compound is not very soluble in the eluent, it's tempting to use a strong solvent like pure dichloromethane or methanol. However, this can disrupt the top of the column and harm your separation. The best practice is dry loading :

  • Dissolve your crude mixture in a strong, volatile solvent (e.g., DCM, MeOH).

  • Add a small amount of silica gel (2-3x the mass of your crude product).

  • Evaporate the solvent completely to get a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column. This technique ensures your compound is introduced in a concentrated band, leading to sharper peaks and better resolution.[10]

Systematic Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Poor Separation or Co-elution of Compounds

You Observe: Your collected fractions contain a mixture of your desired pyrazole and impurities, despite seeing separation on TLC.

  • Cause: The column was overloaded.

    • Why it Happens: Loading too much crude material relative to the amount of silica gel exceeds the column's separation capacity, causing bands to broaden and overlap.

    • Solution: A general rule is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations (ΔRf < 0.2), this ratio may need to be increased to 100:1 or more.

  • Cause: The mobile phase polarity is too high.

    • Why it Happens: A solvent that is too "strong" (too polar) will move all compounds, including impurities, through the column too quickly, preventing effective interaction with the stationary phase.[11]

    • Solution: Reduce the percentage of the polar solvent in your eluent. If you used 20% ethyl acetate in hexane, try 10% or 15%. A slower elution gives the stationary phase more time to resolve the different components.

  • Cause: Improper column packing.

    • Why it Happens: Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent and sample flow through without proper separation, leading to band broadening.

    • Solution: Ensure you pack the column as a uniform slurry.[10][15] After packing, gently tap the column to settle the silica and ensure a flat top surface before adding your sample.

G Start Poor Resolution Observed Check_TLC Is ΔRf on TLC > 0.2? Start->Check_TLC Check_Load Was Sample Load > 2% of Silica Mass? Check_TLC->Check_Load Yes Sol_TLC Re-optimize Mobile Phase with TLC. Try different solvent systems (e.g., DCM/MeOH). Aim for target Rf of 0.2-0.4. Check_TLC->Sol_TLC No Check_Packing Column Packed Poorly? (Cracks/Channels) Check_Load->Check_Packing No Sol_Load Reduce Sample Load. Use a 50:1 to 100:1 silica:sample ratio. Check_Load->Sol_Load Yes Sol_Packing Repack Column. Use slurry method and ensure uniform bed. Check_Packing->Sol_Packing Yes Sol_Gradient Try a Shallow Gradient Elution. Check_Packing->Sol_Gradient No

Caption: Troubleshooting workflow for poor separation.

Problem 2: Severe Peak Tailing

You Observe: The desired compound elutes over a large number of fractions, with each peak on the chromatogram showing a pronounced asymmetric tail.

  • Cause: Strong acid-base interaction between the basic pyrazole and acidic silica.

    • Why it Happens: As detailed in the FAQs, the N2 atom of the pyrazole ring interacts strongly with surface silanol groups, causing a secondary, non-ideal retention mechanism that leads to tailing.[6][7]

    • Solution 1 (Mobile Phase Modifier): Add 0.1-1% triethylamine (TEA) or 2-3 drops of ammonium hydroxide per liter of eluent. The amine modifier will preferentially bind to the acidic sites on the silica, masking them from your pyrazole.[6][9]

    • Solution 2 (Alternative Stationary Phase): For highly basic or sensitive pyrazoles, switch to a different stationary phase. Neutral alumina is a good first choice. Amino-propyl functionalized silica is also highly effective for separating nitrogen heterocycles.[14][16]

  • Cause: The sample was loaded in a solvent that is too strong.

    • Why it Happens: Dissolving the sample in a highly polar solvent (like pure methanol) and loading it onto a column running a non-polar eluent (like hexane/ethyl acetate) causes the sample to precipitate at the top of the column and then slowly redissolve as the eluent runs, resulting in a continuous "bleed" rather than a sharp band.

    • Solution: Use the dry loading technique described in FAQ #5.[10] This is the most reliable method to ensure a concentrated sample band and sharp peaks.

Problem TypeStationary PhaseRecommended Mobile Phase SystemRationale & In-Text Citation
General Purification Standard Silica GelHexane/Ethyl Acetate or DCM/MethanolA versatile starting point for many pyrazole derivatives.[10][15]
Peak Tailing Standard Silica GelHexane/EtOAc + 0.5% TEA TEA acts as a competing base, masking acidic silanol sites to improve peak shape.[6]
Acid-Sensitive Pyrazole Neutral AluminaHexane/Ethyl AcetateAlumina is less acidic than silica and prevents degradation of sensitive compounds.[10][14]
Poor Isomer Separation Amino-propyl SilicaHexane/Ethyl AcetateThe amino phase offers different selectivity compared to silica, which can resolve isomers.[14][16]
Highly Polar Pyrazole Reversed-Phase C18 SilicaWater/Acetonitrile or Water/MethanolFor very polar compounds that are not retained on normal phase silica.

Experimental Protocols

Protocol 1: TLC Method Development for Pyrazole Purification

This protocol is a self-validating system; success at this small scale is the best predictor of success on the full column.[17]

Objective: To identify an optimal solvent system for column chromatography that gives the target pyrazole an Rf value of approximately 0.25-0.35 and maximizes separation from impurities.[11]

Methodology:

  • Prepare Samples: Dissolve a tiny amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to create a concentrated stock solution.

  • Spot the Plate: Using a capillary tube, carefully spot your crude mixture onto the baseline of several TLC plates. Make the spots as small as possible for the best resolution.[18]

  • Prepare Developing Chambers: Prepare several chambers (beakers with watch glasses) containing different solvent systems. Start with common mixtures like 10%, 20%, and 30% ethyl acetate in hexane. If your compound is more polar, try 5% or 10% methanol in dichloromethane.[11]

  • Develop the Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline.[11] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plates, immediately mark the solvent front with a pencil, and let them dry. Visualize the spots under a UV lamp and/or in an iodine chamber. Circle the spots.

  • Select the Best System: Identify the solvent system that provides the best separation between your target spot and its nearest impurities, with the target spot having an Rf value between 0.25 and 0.35. This is your starting eluent for the column.

Protocol 2: Flash Column Chromatography with Dry Loading

Objective: To purify a pyrazole derivative using flash column chromatography with a mobile phase modifier and dry loading technique.

Methodology:

  • Select Column and Silica: Choose a column size appropriate for your sample amount. As a guideline, a 20g crude sample requires approximately a 1 kg silica column.

  • Prepare Eluent: Prepare a sufficient volume of the optimal mobile phase determined by your TLC analysis (e.g., 80:20 Hexane:Ethyl Acetate). Add 0.5% triethylamine (5 mL of TEA per 1 L of eluent) to this mixture.

  • Pack the Column:

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[15]

    • Prepare a slurry by mixing silica gel with your prepared non-polar eluent (e.g., pure hexane or the initial mobile phase).[15]

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack it tightly and uniformly, ensuring no air bubbles are trapped.

    • Add a protective layer of sand on top of the packed silica bed.

  • Dry Load the Sample:

    • Dissolve your crude pyrazole (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

    • Add 2-3 g of silica gel to this solution and mix to form a slurry.

    • Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder onto the sand at the top of your packed column, ensuring an even layer.

  • Run the Column:

    • Carefully add your mobile phase to the column, being sure not to disturb the top layer.

    • Apply pressure to the column to begin elution, maintaining a steady flow rate.

    • Collect fractions in an ordered array of test tubes.

  • Analyze Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to identify which ones contain your pure product.[15][19]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified pyrazole.

G Start Crude Pyrazole Mixture TLC 1. TLC Method Development (Protocol 1) Start->TLC Stationary_Phase 2. Select Stationary Phase (Silica, Alumina, etc.) TLC->Stationary_Phase Mobile_Phase 3. Select Mobile Phase (Based on TLC, Rf ~0.3) Stationary_Phase->Mobile_Phase Modifier Peak Tailing on TLC? Mobile_Phase->Modifier Add_Mod Add 0.5% TEA to Mobile Phase Modifier->Add_Mod Yes Packing 4. Pack Column Modifier->Packing No Add_Mod->Packing Loading 5. Dry Load Sample Packing->Loading Elute 6. Elute and Collect Fractions Loading->Elute Analyze 7. Analyze Fractions by TLC Elute->Analyze Combine 8. Combine Pure Fractions & Evaporate Analyze->Combine End Purified Pyrazole Combine->End

Caption: A systematic workflow for pyrazole purification.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Technical Support Center: Purification of Pyrazolone Deriv
  • Column chromatography conditions for separ
  • How to choose a stationary phase, optimize selectivity and get better resolution in chrom
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Improving Flash Purification of Chemically Rel
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics.
  • (PDF) Chemistry and Therapeutic Review of Pyrazole.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • An In-depth Technical Guide to the Chemical Properties of Pyrazole. Benchchem.
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • TLC Method Development. Sorbent Technologies, Inc.
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande.
  • Thin Layer Chromatography (TLC).
  • How changing stationary phase chemistry can impact separ
  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. University of California, Irvine.

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Optimization

Technical Support Center: Synthesis and Stability of Pyrazole Compounds

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the robust synthesis of pyrazole derivatives. As a cornerstone scaffold in medicinal chemistry and drug discovery, th...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the robust synthesis of pyrazole derivatives. As a cornerstone scaffold in medicinal chemistry and drug discovery, the pyrazole nucleus offers remarkable metabolic stability and versatile biological activity.[1][2] However, its synthesis is not without challenges. Degradation during synthesis can lead to low yields, complex purification profiles, and inconsistent results.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting guides for specific degradation pathways, grounding our advice in mechanistic principles and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding pyrazole synthesis.

Q1: My pyrazole synthesis is consistently giving low yields. What are the most common culprits?

A1: Low yields are typically traced back to one of three areas: incomplete reaction, competing side reactions, or product degradation during workup.

  • Incomplete Reaction: Many pyrazole syntheses, like the Knorr and Paal-Knorr reactions, are condensation-based and may require optimization. Ensure you are monitoring the reaction to completion via TLC or LC-MS. If the reaction stalls, consider increasing the temperature, changing the catalyst, or extending the reaction time.[3] Microwave-assisted synthesis can also dramatically improve yields and reduce reaction times in some cases.[3]

  • Side Reactions: The formation of regioisomers is a classic issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4] The reaction's regioselectivity is highly dependent on the steric and electronic nature of your substituents and the pH of the medium.[5][6]

  • Product Degradation: Pyrazoles can be sensitive to the very conditions used to synthesize them. Strong acids or bases, high temperatures, or oxidizing environments can cause ring opening or other degradative pathways.[6][7]

Q2: What are the primary chemical pathways through which pyrazole compounds degrade during synthesis?

A2: Pyrazoles are generally stable aromatic compounds, but their stability can be compromised under specific conditions. The main degradation routes are:

  • Oxidation: While the core ring is relatively resistant, side-chains (especially alkyl groups) can be oxidized.[6][8] Furthermore, if the synthesis proceeds through a pyrazoline intermediate, an oxidation step is required to form the aromatic pyrazole; incomplete or overly harsh oxidation can lead to side products.[4][9]

  • Acid/Base Instability: The pyrazole ring is amphoteric, meaning it has both acidic (N1-H) and basic (N2) sites.[10][11] In the presence of a strong base, deprotonation can occur at the C3 position, which can initiate ring opening.[6][7] Conversely, strong acids protonate the N2 nitrogen, forming a pyrazolium cation that alters the ring's electronic properties and reactivity.[6]

  • Thermal Decomposition: Many synthetic steps require heat, but excessive temperatures can lead to thermal degradation. Energetic pyrazoles (e.g., nitropyrazoles) are particularly sensitive, with decomposition often initiated by the cleavage of substituent bonds like C-NO₂.[12] For other derivatives, thermal stability varies greatly depending on substitution.[13][14]

Q3: How do different substituents on the pyrazole ring affect its stability?

A3: Substituents have a profound impact on the electronic distribution, and therefore the stability and reactivity, of the pyrazole ring.

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density of the ring. This makes the ring less susceptible to electrophilic attack and oxidation but can increase its vulnerability to nucleophilic attack. EWGs also generally increase the acidity of the N1-H proton.[11]

  • Electron-Donating Groups (EDGs) such as alkyl or methoxy groups increase the ring's electron density, making it more reactive towards electrophiles and potentially more susceptible to oxidation. EDGs tend to decrease the acidity of the N1-H proton.[11]

  • Steric Hindrance: Bulky substituents can physically block reactive sites, preventing degradation. However, they can also influence the preferred tautomeric form or hinder the desired reaction, impacting regioselectivity and yield.[5]

Part 2: Troubleshooting Specific Degradation Issues

This section provides a deeper dive into specific experimental problems, offering mechanistic insights and preventative protocols.

Issue 1: Oxidation of the Pyrazole Ring or Side Chains

Q: My final product is a complex mixture, and mass spectrometry suggests the addition of oxygen atoms. How can I prevent this oxidation?

A: Mechanistic Cause: Unintended oxidation is often caused by atmospheric oxygen, especially under heating or in the presence of metal catalysts, or by overly aggressive oxidizing reagents used in a preceding step (e.g., oxidizing a pyrazoline to a pyrazole). Electron-rich pyrazoles and those with sensitive side chains (like alkyl or aldehyde groups) are most vulnerable.[8]

Preventative Strategies:

  • Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. This is especially critical for reactions requiring prolonged heating or employing sensitive reagents.

  • Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvents before use by sparging with an inert gas, or by using the freeze-pump-thaw method for maximum effect.

  • Controlled Oxidation: If your synthesis involves an oxidation step (e.g., pyrazoline to pyrazole), choose mild and controllable reagents. Avoid harsh oxidants like KMnO₄ if your molecule has other sensitive groups. Consider alternatives like air/O₂ with a suitable catalyst, which can offer greater control.[9]

dot

cluster_problem Problem: Oxidative Degradation cluster_causes Causes cluster_solutions Solutions Pyrazoline Pyrazoline Intermediate Pyrazole Desired Pyrazole Pyrazoline->Pyrazole Controlled Oxidation Oxidized Oxidized Byproducts (e.g., N-oxides, side-chain carbonyls) Pyrazoline->Oxidized Pyrazole->Oxidized O2 Atmospheric O₂ O2->Oxidized Uncontrolled Reagent Harsh Oxidizing Reagent (e.g., KMnO₄) Reagent->Oxidized Over-oxidation Inert Inert Atmosphere (Ar, N₂) Inert->O2 Prevents Degas Degassed Solvents Degas->O2 Prevents Mild Mild Oxidant (e.g., Air, I₂/Base) Mild->Reagent Replaces

Caption: Workflow to diagnose and prevent oxidative degradation.

Issue 2: Ring Instability with Strong Acids or Bases

Q: Using a strong base like NaH for N-alkylation or a strong acid for catalysis seems to be destroying my pyrazole. What's happening?

A: Mechanistic Cause: The pyrazole ring's stability is pH-dependent.

  • Strong Base: Strong bases can deprotonate not only the N1-H but also the C3-H. Deprotonation at C3 is particularly problematic as it can lead to a ring-opening cascade, especially at elevated temperatures.[6][7]

  • Strong Acid: Strong acids protonate the N2 atom, creating a pyrazolium cation. This withdraws electron density from the ring, deactivating it towards electrophilic substitution at C4 and potentially making it susceptible to other reactions.[6]

Preventative Strategies & Protocols:

  • Use Weaker Bases: For N-alkylation, if NaH is causing degradation, switch to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

  • Use Catalytic Acid: If a reaction requires acid catalysis (e.g., Knorr synthesis), use only a catalytic amount of a protic acid like acetic acid or a mineral acid.[3] Avoid using stoichiometric amounts of strong acids unless the reaction specifically requires the pyrazolium salt.

  • Protecting Groups: If you need to perform chemistry that requires harsh conditions incompatible with the pyrazole NH, the best strategy is to use a protecting group.

dot

cluster_base Strong Base Degradation cluster_acid Strong Acid Degradation Pyrazole_B Pyrazole Anion_N1 N1-Pyrazolate Anion (Desired for N-alkylation) Pyrazole_B->Anion_N1 - H⁺ (N1) Anion_C3 C3-Carbanion (Problematic) Pyrazole_B->Anion_C3 - H⁺ (C3) Opened Ring-Opened Products Anion_C3->Opened Degradation Base Strong Base (e.g., n-BuLi, NaH) Base->Pyrazole_B Pyrazole_A Pyrazole Cation Pyrazolium Cation Pyrazole_A->Cation + H⁺ (N2) Altered Altered Reactivity / Potential Degradation Cation->Altered Acid Strong Acid (e.g., conc. H₂SO₄) Acid->Pyrazole_A

Caption: Acid- and base-mediated degradation pathways for pyrazoles.

Issue 3: Degradation During Purification

Q: My crude NMR looks clean, but after silica gel chromatography, the yield is low and I see new impurities. Why is my compound degrading on the column?

A: Mechanistic Cause: Standard silica gel is acidic (pKa ≈ 4.5) and can act as a solid-phase acid catalyst. For pyrazoles, which are basic, this can lead to several problems:

  • Strong Adsorption: The basic N2 atom can interact strongly with the acidic silanol groups, causing the compound to streak or remain irreversibly adsorbed on the column.

  • Catalyzed Degradation: The acidic environment on the silica surface can catalyze the removal of acid-labile protecting groups or promote rearrangement and degradation, especially if the compound is sensitive.

Preventative Strategies & Protocols:

  • Deactivate the Silica: Before preparing your column, neutralize the silica gel. This can be done by preparing the slurry in a solvent system containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) or 1% ammonia in methanol.[15]

  • Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina is a good alternative for basic compounds. For very polar compounds, reverse-phase chromatography (C18 silica) might be an option.

  • Avoid Chromatography: The best way to prevent degradation on a column is to avoid it altogether.

    • Recrystallization: If your compound is a solid, recrystallization is an excellent and scalable purification method that avoids harsh conditions.[15]

    • Acid/Base Extraction: Utilize the basicity of your pyrazole. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with dilute aqueous acid (e.g., 1M HCl) to extract the pyrazole into the aqueous layer as its salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your pure pyrazole back into an organic solvent.

    • Salt Crystallization: A highly effective method involves dissolving the crude pyrazole in a suitable solvent and adding an acid (like HCl in ether) to precipitate the pyrazole hydrochloride salt, leaving many impurities behind in the solvent.[16][17] The pure salt can then be collected by filtration and neutralized to recover the free base.

Appendix A: Key Experimental Protocols

Protocol 1: General N-H Protection with Boc Anhydride

This protocol is for protecting the pyrazole N-H, which increases stability towards oxidation and prevents unwanted side reactions at the nitrogen.[18]

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-H pyrazole (1.0 eq), a suitable solvent (e.g., THF or Dichloromethane), and triethylamine (1.5 eq).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst. Cool the solution to 0°C in an ice bath.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting pyrazole is fully consumed (typically 2-4 hours).

  • Workup: Quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected pyrazole, which can then be purified.

Protocol 2: Deprotection of N-Boc Pyrazole
  • Acidic Cleavage: Dissolve the N-Boc pyrazole in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Basic Workup: Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and recover the free N-H pyrazole.

Appendix B: Summary Tables

Table 1: Common Protecting Groups for Pyrazole N-H

Protecting GroupAbbreviationIntroduction ConditionsRemoval ConditionsStability Notes
tert-ButoxycarbonylBocBoc₂O, Et₃N, DMAP, DCM[18]TFA in DCM; or strong acid[19]Stable to base, hydrogenation. Increases stability to oxidation.[18]
TetrahydropyranylTHPDihydropyran (DHP), solvent-free[20]Catalytic acid (e.g., p-TsOH) in MeOH[20]Stable to bases, organometallics, nucleophiles.
BenzylBnBenzyl bromide, K₂CO₃, DMFH₂, Pd/C (Hydrogenolysis)Stable to acid and base.
Trityl (Triphenylmethyl)TrTrityl chloride, Et₃N, DCMMild acid (e.g., TFA in DCM)[19]Very acid-labile; useful for orthogonal protection schemes.

References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem.
  • Molecules. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.
  • An In-depth Technical Guide to the Chemical Properties of Pyrazole - Benchchem.
  • Materials Chemistry and Physics. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Available at: [Link]

  • Reactions. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Molecules. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • Dalton Transactions. (2018). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Available at: [Link]

  • Request PDF. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. Available at: [Link]

  • RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available at: [Link]

  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

  • PubMed. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). Available at: [Link]

  • Molecules. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available at: [Link]

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  • Molecules. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
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  • Molecules. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

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  • ResearchGate. (2022). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Available at: [Link]

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  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link]

  • University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available at: [Link]

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  • Journal of the American Chemical Society. (2015). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Available at: [Link]

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Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1H-pyrazol-5-amine for Preclinical Studies

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 3-Methyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Methyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, preclinical-scale production. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible scale-up process.

Introduction: The Challenge of Scale-Up

3-Methyl-1H-pyrazol-5-amine is a critical building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds, including kinase inhibitors and other targeted therapies.[1][2] While its synthesis may be straightforward on a laboratory scale, scaling up production presents significant challenges. These include maintaining yield and purity, managing reaction exotherms, ensuring regiochemical control, and handling hazardous materials safely. This guide addresses these challenges head-on, providing practical, field-proven insights to navigate the complexities of large-scale synthesis.

Core Synthesis Pathway: Cyclocondensation

The most common and scalable route to 3-Methyl-1H-pyrazol-5-amine involves the cyclocondensation of a β-ketonitrile with a hydrazine source.[3] The reaction between 3-oxobutanenitrile (acetoacetonitrile) or its precursor, 3-aminocrotononitrile, and hydrazine hydrate is a robust method for producing the target compound.[4]

A 3-Oxobutanenitrile (Acetoacetonitrile) C Cyclocondensation Reaction A->C Reagent 1 B Hydrazine Hydrate (N2H4·H2O) B->C Reagent 2 D 3-Methyl-1H-pyrazol-5-amine C->D Product

Caption: Core synthesis of 3-Methyl-1H-pyrazol-5-amine.

Troubleshooting Guide: Common Scale-Up Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Q1: My yield has dropped significantly after increasing the reaction scale. What are the likely causes and how can I fix it?

A significant drop in yield upon scale-up is a common issue, often stemming from a combination of factors related to reaction kinetics and heat transfer.

Possible Causes & Solutions:

  • Poor Temperature Control: Large-scale reactions are more prone to exothermic events. Localized overheating can lead to the degradation of starting materials, intermediates, or the final product.

    • Solution: Use a reactor with efficient cooling and agitation. Employ a jacketed reactor with a temperature control unit. For highly exothermic reactions, consider adding the hydrazine hydrate solution portion-wise or via a syringe pump to control the rate of heat generation.

  • Inefficient Mixing: As the volume increases, ensuring homogeneity becomes more difficult. Poor mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions.

    • Solution: Use an appropriately sized and shaped agitator (e.g., anchor or turbine stirrer) and optimize the stirring speed to ensure the reaction mixture is homogeneous without causing excessive shear.

  • pH Fluctuation: The cyclization reaction can be sensitive to pH. When using hydrazine salts (e.g., hydrazine sulfate or hydrochloride), the pH must be carefully controlled.[5]

    • Solution: Monitor the pH of the reaction mixture. If using a hydrazine salt, a base is typically required to liberate the free hydrazine. Ensure the base is added slowly and with good mixing to avoid pH spikes.

  • Incomplete Reaction: The reaction may simply need more time to reach completion on a larger scale.

    • Solution: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of starting materials. Do not proceed with the work-up until the reaction is complete.

Start Low Yield Observed Check1 Monitor Internal Temperature Profile Start->Check1 Check2 Assess Agitation Efficiency Start->Check2 Check3 Verify Reaction Completion (TLC/HPLC) Start->Check3 Check4 Check pH of Reaction Medium Start->Check4 Sol1 Improve Cooling/ Slow Reagent Addition Check1->Sol1 Exotherm Detected Sol2 Optimize Stirrer Type and Speed Check2->Sol2 Inhomogeneity Observed Sol3 Increase Reaction Time/ Re-evaluate Kinetics Check3->Sol3 Starting Material Remains Sol4 Adjust Base Addition/ Buffer System Check4->Sol4 pH Out of Optimal Range

Caption: Decision tree for troubleshooting low yield.

Q2: I am observing significant impurities in my crude product, primarily an isomer. How can I improve the purity?

Impurity formation, especially regioisomers, is a critical challenge in pyrazole synthesis. The reaction can potentially yield both 3-Methyl-1H-pyrazol-5-amine and 5-Methyl-1H-pyrazol-3-amine.

Controlling Regioselectivity:

The formation of the desired 5-amino isomer is generally favored when reacting an asymmetrical β-ketonitrile with hydrazine. However, the reaction conditions can influence the ratio of isomers.[6]

  • Mechanism Insight: The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl/nitrile carbons. The subsequent cyclization and dehydration lead to the pyrazole ring. The regiochemical outcome is dictated by the relative electrophilicity of these carbons and the stability of the intermediates.

  • Practical Steps:

    • Choice of Hydrazine Source: Using hydrazine hydrate often provides good selectivity.

    • Solvent System: Protic solvents like ethanol or water are commonly used and can influence the isomer ratio. It is crucial to maintain consistency in the solvent system during scale-up.

    • Temperature Control: As mentioned, side reactions are often temperature-dependent. Maintaining a consistent and controlled temperature profile is key.

Purification Strategy:

If isomeric impurities are present, a robust purification protocol is necessary.

  • Recrystallization: This is the most effective method for purifying the product on a large scale.

    • Solvent Screening: Perform small-scale experiments to find a suitable solvent or solvent system (e.g., toluene, ethyl acetate/heptane, isopropanol/water). The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at lower temperatures.

  • Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming for large quantities. It is best reserved for instances where recrystallization fails or for producing highly pure reference standards.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The product is then recovered by basifying the aqueous layer and re-extracting into an organic solvent. This can be an effective way to remove non-isomeric, non-basic impurities.

Impurity TypePotential SourceIdentification MethodMitigation Strategy
Regioisomer Non-selective cyclizationLC-MS, ¹H NMRStrict control of reaction temp. & solvent
Unreacted Starting Material Incomplete reactionTLC, HPLCMonitor reaction to completion
Dimerization Products Side reactions at high temp.LC-MSMaintain lower reaction temperature
Inorganic Salts Work-up/NeutralizationAsh content, ICP-MSThorough washing, use of organic bases
Q3: The work-up is messy, with emulsions forming during extraction, and the product is difficult to isolate. What can I do?

Work-up and isolation issues are common when scaling up and are often related to the physical properties of the product and the increased volumes of solvents.

Solutions for Work-up and Isolation:

  • Breaking Emulsions: Emulsions often form at the aqueous-organic interface during extractions.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

    • Allow the mixture to stand for an extended period without agitation.

    • A gentle filtration through a pad of Celite® can sometimes break up emulsions.

  • Removing Inorganic Salts: If an inorganic base or acid was used, salts can precipitate or interfere with isolation.[5]

    • After the reaction, consider filtering the mixture before proceeding with extraction to remove any precipitated salts.

    • Ensure aqueous washes are sufficient to remove all soluble salts.

  • Isolating Oily or Low-Melting Products: 3-Methyl-1H-pyrazol-5-amine can sometimes be a low-melting solid or an oil, making handling difficult.[7]

    • Crystallization: Focus on finding a good recrystallization solvent. Seeding the supersaturated solution with a small crystal of pure product can induce crystallization.

    • Salt Formation: Consider forming a stable, crystalline salt (e.g., hydrochloride or sulfate) for easier handling and purification. The free base can be liberated in a final step before use in the next synthetic stage.

    • Azeotropic Distillation: If water is problematic and hinders crystallization, azeotropic distillation with a solvent like toluene can be used to dry the product in solution before concentration and crystallization.[5]

Q4: What are the critical safety precautions I must take when handling hydrazine and scaling up this reaction?

Safety is paramount. Hydrazine is a toxic, corrosive, and potentially explosive substance, and its handling requires strict safety protocols.[8][9]

Critical Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof goggles.[10][11] When handling larger quantities, a face shield and an apron are recommended.

  • Ventilation: All operations involving hydrazine must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.[8]

  • Engineering Controls: Use a certified chemical reactor designed for the scale of the reaction. Ensure it has an emergency pressure relief system.

  • Quenching: Have a quenching agent readily available. A solution of sodium hypochlorite (bleach) can be used to neutralize small spills of hydrazine, but this reaction is exothermic and should be done with care.

  • Process Safety Review: Before performing the scale-up, conduct a thorough process hazard analysis (PHA) to identify potential risks and establish mitigation strategies.

Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for 3-Methyl-1H-pyrazol-5-amine?

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[9]

  • Which analytical techniques are best for routine purity checks?

    • For routine checks, HPLC with UV detection is ideal for quantifying purity and detecting impurities. For structural confirmation and identification of unknown impurities, ¹H NMR and LC-MS are essential.[12][13]

  • Can I use a different hydrazine source, like hydrazine sulfate?

    • Yes, hydrazine sulfate or hydrochloride can be used, but they require the addition of a base (like NaOH or an organic base like triethylamine) to liberate the free hydrazine in situ. This adds a step and requires careful pH control to avoid side reactions.[5]

  • What are the critical process parameters (CPPs) to monitor?

    • The most critical parameters are:

      • Temperature: To control reaction rate and prevent side reactions/decomposition.

      • Rate of Addition: To manage exotherms.

      • Agitation Speed: To ensure homogeneity.

      • Reaction Time: To ensure completion.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example for a multi-gram scale synthesis. All users must perform their own risk assessment before proceeding.

Materials:

  • 3-Aminocrotononitrile (1.0 eq)

  • Hydrazine hydrate (~64% solution, 1.1 eq)

  • Ethanol (as solvent)

  • Toluene

  • Ethyl Acetate

  • Heptane

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and addition funnel, charge the 3-aminocrotononitrile and ethanol.

  • Reagent Addition: Begin stirring and heat the mixture to a gentle reflux (~78-80°C).

  • Controlled Addition: Add the hydrazine hydrate solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 85°C. An exotherm will be observed.

  • Reaction Monitoring: After the addition is complete, maintain the reflux for 3-4 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Solvent Swap & Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Add toluene to the residue and concentrate again to azeotropically remove any remaining water.

  • Crystallization & Isolation:

    • Dissolve the crude residue in a minimal amount of hot ethyl acetate.

    • Slowly add heptane until the solution becomes cloudy.

    • Cool the mixture slowly to room temperature, then in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.

A Charge Reactor with 3-Aminocrotononitrile & EtOH B Heat to Reflux (78-80°C) A->B C Add Hydrazine Hydrate (Controlled Rate) B->C D Maintain Reflux & Monitor (TLC/HPLC) C->D E Cool and Concentrate (Remove EtOH) D->E Reaction Complete F Azeotropic Distillation with Toluene E->F G Recrystallize from Ethyl Acetate/Heptane F->G H Filter, Wash, and Dry Product G->H I Characterize Final Product (NMR, LC-MS) H->I

Caption: General workflow for synthesis and purification.

References

  • ResearchGate. Large‐scale synthesis of 1H‐pyrazole. Available from: [Link]

  • ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. Available from: [Link]

  • Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ACS Publications. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Available from: [Link]

  • MDPI. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Available from: [Link]

  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]

  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Overview of synthesis of pyrazole derivatives [a]. Available from: [Link]

  • Journal of Pharmaceutical and Biological Sciences. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

  • PMC - NIH. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • ResearchGate. A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Available from: [Link]

  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

  • Organic Syntheses Procedure. 3(5)-aminopyrazole. Available from: [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • ResearchGate. Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (A) and of.... Available from: [Link]

  • PubChem - NIH. 1H-Pyrazol-3-amine, 5-methyl-. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • IntechOpen. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole Synthesis: Knorr Condensation vs. 1,3-Dipolar Cycloaddition

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the neuroprotective drug edaravone.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the neuroprotective drug edaravone.[1][2] Its prevalence in pharmaceuticals and agrochemicals underscores the critical need for efficient and versatile synthetic routes to this valuable heterocycle.[2][3] Historically, the Knorr pyrazole synthesis has been a workhorse in this field. However, the advent of 1,3-dipolar cycloaddition reactions has provided a powerful and often more regioselective alternative. This guide provides an in-depth comparative analysis of these two key methodologies, offering insights into their mechanisms, scope, and practical applications to aid researchers in selecting the optimal strategy for their synthetic targets.

The Classic Approach: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][4] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1][5]

Mechanism and Causality

The acid catalyst plays a crucial role in activating the carbonyl group for nucleophilic attack by the hydrazine.[4][6] The initial condensation to form the hydrazone is generally a rapid process.[7] The subsequent intramolecular cyclization, where the second nitrogen of the hydrazine attacks the remaining carbonyl, is often the rate-determining step.[8] The final dehydration step is driven by the formation of the stable, aromatic pyrazole ring.[5]

Regioselectivity: The Achilles' Heel

A significant challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds, as this can lead to the formation of a mixture of regioisomers.[1][8][9] The regiochemical outcome is a delicate balance of electronic and steric effects of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, particularly pH.[5][9] For instance, the more electrophilic carbonyl carbon is generally attacked first, but steric hindrance can direct the reaction to the less hindered carbonyl.[9] Recent studies have revealed even more complex reaction pathways, including autocatalytic phenomena, which can influence regioselectivity.[8]

Experimental Protocol: Synthesis of a Pyrazolone Derivative

The following protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, a variation of the Knorr reaction.[1][7]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1][7]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1][7]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[1][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[1]

  • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1][7]

  • Allow the mixture to cool slowly to facilitate precipitation.[1]

  • Isolate the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and air dry.[1][7]

  • The pure pyrazolone can be obtained by recrystallization from ethanol.[1]

Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Mix 1,3-Dicarbonyl and Hydrazine B Add Solvent & Catalyst A->B C Heat & Stir (e.g., 100°C) B->C D Monitor by TLC C->D E Add Water (Precipitation) D->E F Filter Solid E->F G Wash & Dry F->G H Recrystallize G->H I Characterize (NMR, MS) H->I

The Modern Alternative: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and highly versatile method for constructing five-membered heterocycles, including pyrazoles.[10][11] This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, which is usually an alkene or an alkyne.[10][12]

Mechanism and Regiocontrol

The concerted [3+2] cycloaddition mechanism, as proposed by Huisgen, is a key feature of this reaction class.[13] The regioselectivity is primarily governed by the frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other dictates the orientation of the addition.[10] This often leads to a high degree of regiocontrol, a significant advantage over the Knorr synthesis.[13][14] For instance, in the reaction of diazoalkanes with electron-deficient alkynes, the terminal nitrogen of the diazo compound typically bonds to the carbon of the alkyne bearing the electron-withdrawing group.[12]

Catalyst-Free Synthesis: A Greener Approach

A notable advantage of some 1,3-dipolar cycloaddition reactions is the ability to proceed under catalyst-free conditions, often simply by heating the reactants.[15] This is particularly true for the reaction of α-diazocarbonyl compounds with alkynes, which can afford pyrazole products in high yields without the need for extensive work-up or purification, aligning with the principles of green chemistry.[15][16]

Experimental Protocol: Catalyst-Free Cycloaddition of a Diazo Compound and an Alkyne

The following is a general procedure for the synthesis of pyrazoles via the catalyst-free 1,3-dipolar cycloaddition of a diazo compound with an alkyne.

Materials:

  • α-Diazocarbonyl compound

  • Alkyne

  • Optional: Solvent (e.g., toluene, xylene)

Procedure:

  • In a reaction vessel, combine the α-diazocarbonyl compound (1 equivalent) and the alkyne (1-1.2 equivalents).

  • If the reaction is to be conducted in a solvent, add the appropriate solvent. For solvent-free conditions, proceed to the next step.[15]

  • Heat the reaction mixture with stirring. The reaction temperature will vary depending on the reactivity of the substrates but is typically in the range of 80-140°C.

  • Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • If the reaction was performed under solvent-free conditions, the product may be obtained in high purity without further work-up.[15]

  • If a solvent was used, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Dipolar_Cycloaddition_Mechanism Reactants 1,3-Dipole (e.g., Diazo Compound) Dipolarophile (e.g., Alkyne) TS Concerted [3+2] Transition State Reactants->TS Heat or Catalyst Intermediate Initial Cycloadduct (e.g., 3H-Pyrazole) TS->Intermediate Product Aromatic Pyrazole (After Tautomerization) Intermediate->Product [1][7]-Sigmatropic Shift

1,3-Dipolar Cycloaddition Mechanism

Head-to-Head Comparison

FeatureKnorr Pyrazole Synthesis1,3-Dipolar Cycloaddition
Starting Materials 1,3-Dicarbonyl compounds, HydrazinesDiazo compounds/Nitrile imines, Alkenes/Alkynes
Reaction Type CondensationPericyclic (Cycloaddition)
Key Advantage Readily available starting materialsHigh regioselectivity, milder conditions possible
Key Disadvantage Often poor regioselectivity with unsymmetrical substratesDiazo compounds can be unstable/hazardous
Catalyst Typically acid-catalyzed[17]Often catalyst-free or metal-catalyzed[15]
Byproducts WaterOften none (atom-economical)[18]

Conclusion: A Tale of Two Methodologies

Both the Knorr synthesis and 1,3-dipolar cycloaddition are indispensable tools for the synthesis of pyrazoles. The Knorr reaction, with its long history and use of readily available starting materials, remains a go-to method, particularly when regioselectivity is not a concern or can be controlled. However, for the synthesis of complex, highly substituted pyrazoles where precise regiochemical control is paramount, the 1,3-dipolar cycloaddition often emerges as the superior strategy. Its high degree of predictability, milder reaction conditions in many cases, and atom economy make it a powerful and modern approach for accessing this vital class of heterocycles. The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of regiocontrol.

References

  • Green Chemistry (RSC Publishing). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Available from: [Link]

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  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

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  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available from: [Link]

  • NIH. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Available from: [Link]

  • Wikipedia. Diazoalkane 1,3-dipolar cycloaddition. Available from: [Link]

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  • SpringerLink. Synthesis of fully substituted pyrazoles via regioselective 1,3-dipolar cycloaddition reaction. Available from: [Link]

  • NIH. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

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Comparative

A Comparative Analysis of 3-Methyl-1H-pyrazol-5-amine Derivatives as Kinase Inhibitors

A Senior Application Scientist's Guide to Efficacy, Selectivity, and Therapeutic Potential In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) represent a cornerstone of precision medicine. The...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Efficacy, Selectivity, and Therapeutic Potential

In the landscape of targeted cancer therapy, protein kinase inhibitors (PKIs) represent a cornerstone of precision medicine. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and versatile bioisosteric properties, forming the core of numerous FDA-approved PKIs.[1] This guide provides an in-depth comparison of the efficacy of 3-Methyl-1H-pyrazol-5-amine derivatives against other established kinase inhibitors, supported by experimental data and a discussion of the underlying molecular mechanisms. Our focus will be on key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase (JAK), and Aurora Kinase, to provide researchers, scientists, and drug development professionals with a clear understanding of the therapeutic potential of this promising class of compounds.

The Significance of the Pyrazole Scaffold in Kinase Inhibition

The 3-Methyl-1H-pyrazol-5-amine core offers a unique combination of hydrogen bond donors and acceptors, allowing for high-affinity interactions within the ATP-binding pocket of various kinases.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[2] This adaptability has led to the development of a wide range of pyrazole-based inhibitors targeting diverse kinase families.[1]

Comparative Efficacy: 3-Methyl-1H-pyrazol-5-amine Derivatives vs. Other Kinase Inhibitors

To provide a clear and objective comparison, we will examine the inhibitory activity of 3-Methyl-1H-pyrazol-5-amine derivatives against other well-established inhibitors for specific kinase targets. The efficacy of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.[3]

Targeting VEGFR-2 in Angiogenesis

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

Data Summary: VEGFR-2 Inhibition

Compound ClassSpecific Derivative/DrugTarget KinaseIC50 (nM)Reference
3-Methyl-1H-pyrazol-5-amine Derivative Compound 3i (a 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one)VEGFR-28.93[4]
3-Methyl-1H-pyrazol-5-amine Derivative Compound 9 (a fused pyrazole derivative)VEGFR-2220[5]
Multi-Kinase Inhibitor (Standard of Care) SorafenibVEGFR-2, PDGFR, RAF30[4]
Multi-Kinase Inhibitor (Standard of Care) SunitinibVEGFRs, PDGFRs, c-KIT~2-10

Note: IC50 values can vary depending on the specific assay conditions.

As the data indicates, certain 3-Methyl-1H-pyrazol-5-amine derivatives, such as compound 3i, have demonstrated potent VEGFR-2 inhibition, with an IC50 value significantly lower than the established multi-kinase inhibitor Sorafenib.[4] This highlights the potential for developing highly potent and potentially more selective VEGFR-2 inhibitors based on the pyrazole scaffold.

Signaling Pathway: VEGFR-2

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Modulating the JAK-STAT Pathway in Inflammation and Cancer

The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2) are critical components of the JAK-STAT signaling pathway, which transmits signals from cytokines and growth factors to the cell nucleus, regulating processes like cell proliferation, differentiation, and immune response.[6][7] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[6][7]

Data Summary: JAK Inhibition

Compound ClassSpecific Derivative/DrugTarget Kinase(s)IC50 (nM)Reference
Pyrazole Derivative Gandotinib (LY2784544)JAK2Potent, selective[1]
Multi-Kinase Inhibitor (Standard of Care) RuxolitinibJAK1/JAK2~3[8]
Multi-Kinase Inhibitor (Standard of Care) TofacitinibJAK1/JAK3 > JAK2~1-20[8]

Pyrazole-based compounds like Gandotinib have been developed as selective JAK2 inhibitors.[1] This selectivity is a key advantage, as it may reduce off-target effects compared to broader-spectrum JAK inhibitors like Ruxolitinib and Tofacitinib.[8]

Signaling Pathway: JAK-STAT

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates GeneExpression Gene Expression Nucleus->GeneExpression Regulates

Caption: Overview of the JAK-STAT signaling pathway.

Targeting Aurora Kinases in Mitosis

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[9] Overexpression of Aurora kinases is common in many cancers, making them attractive therapeutic targets.[10]

Data Summary: Aurora Kinase Inhibition

Compound ClassSpecific Derivative/DrugTarget Kinase(s)IC50 (nM)Reference
Pyrazole Derivative AT9283Aurora A/B, JAK2, Abl(T315I)~3[11]
Pyrazole Derivative Compound 5hAurora A780[12]
Selective Aurora Kinase Inhibitor Alisertib (MLN8237)Aurora A~25[12]
Pan-Aurora Kinase Inhibitor Tozasertib (VX-680)Aurora A/B/C~0.6-3[1]

The pyrazole-based compound AT9283 demonstrates potent dual inhibition of Aurora A and B kinases, with an IC50 in the low nanomolar range.[11] Other pyrazole derivatives have also shown promising, albeit less potent, Aurora A inhibition.[12] The ability to develop both selective and multi-targeted inhibitors from the same scaffold underscores the versatility of the pyrazole core.

Signaling Pathway: Aurora Kinase in Mitosis

Aurora_Kinase_Pathway cluster_cell_cycle Mitosis G2_M G2/M Transition AuroraA Aurora A G2_M->AuroraA Centrosome Centrosome Maturation Spindle Spindle Assembly Chromosome Chromosome Segregation Spindle->Chromosome AuroraB Aurora B Chromosome->AuroraB Cytokinesis Cytokinesis AuroraA->Centrosome AuroraA->Spindle AuroraB->Cytokinesis

Caption: Role of Aurora kinases in mitotic progression.

Experimental Methodologies for Evaluating Kinase Inhibitor Efficacy

The reliable evaluation of kinase inhibitor potency is paramount in drug discovery. A combination of in vitro biochemical assays and cell-based assays is typically employed to determine a compound's efficacy and selectivity.

In Vitro Kinase Activity Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Start->PrepareReagents Incubate Incubate Kinase with Inhibitor PrepareReagents->Incubate InitiateReaction Initiate Reaction (add ATP & Substrate) Incubate->InitiateReaction StopReaction Stop Reaction InitiateReaction->StopReaction DetectSignal Detect Signal (e.g., Phosphorylation) StopReaction->DetectSignal AnalyzeData Analyze Data (Calculate IC50) DetectSignal->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Protocol: Radiometric Kinase Assay

  • Reagent Preparation: Prepare assay buffer, purified kinase, substrate (peptide or protein), and a stock solution of the 3-Methyl-1H-pyrazol-5-amine derivative or other inhibitor in a suitable solvent (e.g., DMSO). Prepare [γ-³²P]ATP.

  • Inhibitor Titration: Serially dilute the inhibitor to create a range of concentrations.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and inhibitor at various concentrations.

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Causality: Radiometric assays are considered a gold standard due to their direct measurement of phosphate transfer, high sensitivity, and broad applicability to different kinases.[13]

Cell-Based Kinase Activity Assays

Cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.[14][15][16]

Step-by-Step Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cancer cells known to be dependent on the target kinase (e.g., VEGFR-2-expressing endothelial cells) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 3-Methyl-1H-pyrazol-5-amine derivative or other inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the resulting luminescence.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[17]

Causality: Cell proliferation assays provide a functional readout of the inhibitor's overall effect on cancer cell growth and survival, integrating its on-target activity with its cellular pharmacology.

Conclusion

3-Methyl-1H-pyrazol-5-amine derivatives represent a highly promising and versatile class of kinase inhibitors. As demonstrated, optimized derivatives can exhibit superior potency compared to some established clinical drugs for specific targets like VEGFR-2. The adaptability of the pyrazole scaffold allows for the development of both highly selective and multi-targeted inhibitors, offering a broad range of therapeutic possibilities. The continued exploration of structure-activity relationships within this chemical class, guided by robust in vitro and cell-based screening methodologies, holds significant potential for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

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Validation

A Senior Application Scientist's Guide to the Biological Validation of Novel Aminopyrazole Compounds

Introduction: The Therapeutic Promise of the Aminopyrazole Scaffold In the landscape of medicinal chemistry, the pyrazole heterocyclic ring is a cornerstone, serving as a foundational building block for a multitude of th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Aminopyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole heterocyclic ring is a cornerstone, serving as a foundational building block for a multitude of therapeutic agents.[1] Among its derivatives, aminopyrazoles stand out as a particularly versatile and advantageous framework in drug discovery.[2] These compounds exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiviral, and, most notably, anticancer properties.[1][3][4] The clinical success of pyrazole-containing drugs like Celecoxib and Crizotinib validates the pharmacological value of this heterocycle, fueling the ongoing search for novel, more potent aminopyrazole-based candidates.[1]

Many aminopyrazole derivatives exert their effects by acting as kinase inhibitors, targeting enzymes like p38MAPK, Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer and inflammatory diseases.[5][6] The journey from a newly synthesized aminopyrazole compound to a viable drug candidate, however, is contingent upon rigorous biological validation.[7][8] This guide provides a comprehensive, technically-grounded framework for researchers to objectively assess the biological activity of novel aminopyrazole compounds, comparing their performance against established standards and elucidating their mechanism of action through a logical, multi-assay workflow.

The Validation Funnel: A Strategic Experimental Workflow

A robust validation strategy does not rely on a single experiment but rather employs a tiered approach, moving from broad phenotypic screening to specific mechanistic inquiries. This "funnel" approach ensures that resources are focused on the most promising candidates and that a deep understanding of the compound's biological effects is built systematically.

Validation_Workflow A Novel Aminopyrazole Compound (AP-X) B Primary Screening: Cell Viability & Cytotoxicity Assays (e.g., WST-1, MTT) A->B Initial Assessment C Secondary Screening: Mechanism of Action (MoA) Assays B->C If Active D Apoptosis Induction (Annexin V / PI Staining) C->D Parallel Mechanistic Studies E Cell Cycle Arrest (PI Staining & Flow Cytometry) C->E Parallel Mechanistic Studies F Tertiary Validation: Protein-Level Confirmation (Western Blotting) D->F Confirm MoA E->F Confirm MoA G Data Synthesis & Comparative Analysis F->G Final Evaluation

Caption: A strategic workflow for validating novel aminopyrazole compounds.

Part 1: Primary Screening – Quantifying Cytotoxicity

The first critical question is whether the novel compound has any effect on cancer cell viability. Colorimetric assays that measure metabolic activity are a rapid, reliable, and high-throughput method for this initial assessment.

Rationale: Why WST-1 over MTT?

While several tetrazolium salt-based assays exist (MTT, MTS, XTT, WST-1), we will focus on the WST-1 assay.[9] The principle is straightforward: viable cells with active metabolism reduce the WST-1 tetrazolium salt into a soluble, colored formazan product.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10] Unlike the traditional MTT assay, which produces water-insoluble crystals requiring an additional solubilization step, the formazan dye from WST-1 is highly water-soluble, simplifying the protocol and reducing potential errors.[10]

Experimental Protocol: WST-1 Cell Viability Assay

This protocol is designed for a 96-well plate format.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the novel aminopyrazole compound (AP-X) and a standard reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "untreated" (vehicle control) and "blank" (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • WST-1 Reagent Addition: Add 10 µL of the reconstituted WST-1 reagent to each well.[10] Gently mix by rocking the plate.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time will depend on the cell type and its metabolic rate.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~630 nm should be used to subtract background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell viability by 50%.

Data Presentation: Comparative Cytotoxicity

The results should be summarized to directly compare the potency of the novel compound against a clinical standard.

CompoundTarget Cell LineIncubation TimeIC₅₀ (µM)
Novel AP-X HepG2 (Liver Cancer)48 hours4.5 ± 0.6
Doxorubicin HepG2 (Liver Cancer)48 hours1.9 ± 0.3
Novel AP-X MCF-7 (Breast Cancer)48 hours7.2 ± 1.1
Doxorubicin MCF-7 (Breast Cancer)48 hours0.8 ± 0.2

Data are hypothetical and for illustrative purposes.

Part 2: Mechanistic Deep Dive – How Does It Kill?

Once cytotoxicity is confirmed, the next step is to investigate the underlying mechanism. Many effective anticancer agents function by inducing programmed cell death (apoptosis) or by halting the cell division cycle.[3][12] Flow cytometry is a powerful tool for dissecting these cellular events.

A. Apoptosis Induction: The Annexin V / Propidium Iodide (PI) Assay

Causality: A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[14] By using these two stains together, we can differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[14][15]

Caption: Interpretation of Annexin V and PI staining quadrants in flow cytometry.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with AP-X and controls at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Add 5 µL of Annexin V-FITC conjugate and 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

Data Presentation: Quantifying Apoptosis

Treatment (24h)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)
Vehicle Control 94.1 ± 2.53.2 ± 0.82.7 ± 0.5
Novel AP-X (IC₅₀) 45.3 ± 4.128.9 ± 3.525.8 ± 3.1
Doxorubicin (IC₅₀) 38.7 ± 3.822.5 ± 2.938.8 ± 4.0

Data are hypothetical and for illustrative purposes.

B. Cell Cycle Arrest: DNA Content Analysis

Causality: The cell cycle is a tightly regulated process with distinct phases (G0/G1, S, G2/M).[12] Many anticancer drugs disrupt this process, causing cells to accumulate at specific checkpoints (e.g., G2/M arrest), which prevents them from proliferating and can subsequently lead to apoptosis.[12] Propidium Iodide (PI) is a DNA-intercalating agent that stains DNA stoichiometrically.[16] Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[17] Cells in the G2 or M phase have double the DNA content of cells in the G0 or G1 phase, allowing for quantification of each phase via flow cytometry.[12][16]

Caption: A representative cell cycle histogram from PI staining analysis.

Experimental Protocol: Cell Cycle Analysis with PI

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect and wash cells as previously described.

  • Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate on ice for at least 30 minutes (or store at 4°C for later analysis).

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g for 5 minutes), discard the ethanol, and wash twice with PBS.[17]

  • RNase Treatment: To ensure only DNA is stained, resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[17]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 10 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the samples by flow cytometry, ensuring the instrument is set to a linear scale for PI detection.[17]

Data Presentation: Cell Cycle Distribution

Treatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 65.4 ± 4.220.1 ± 2.114.5 ± 1.9
Novel AP-X (IC₅₀) 20.8 ± 3.115.5 ± 2.463.7 ± 5.5
Doxorubicin (IC₅₀) 18.9 ± 2.910.3 ± 1.870.8 ± 4.8

Data are hypothetical and for illustrative purposes, suggesting G2/M arrest.

Part 3: Protein-Level Validation – Western Blotting

To validate the findings from flow cytometry, it is essential to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation. Western blotting provides a specific and semi-quantitative method to detect these molecular markers.[18]

Causality: The observations of apoptosis and cell cycle arrest are driven by changes in protein expression and activity. For example, apoptosis induction involves the cleavage and activation of caspases and their substrate, PARP (Poly [ADP-ribose] polymerase 1).[18] G2/M arrest is often associated with changes in the levels or phosphorylation status of proteins like Cyclin B1 and phospho-Histone H3.[19] Detecting these specific protein changes provides direct molecular evidence that supports the phenotypic observations.

Experimental Protocol: General Western Blot

  • Protein Extraction: Treat cells with the novel compound as before. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate 15-20 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest (see table below) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like Actin or Tubulin to confirm equal protein loading.

Data Presentation: Key Protein Markers

MarkerBiological ProcessExpected Change with AP-X
Cleaved PARP ApoptosisIncrease
Cleaved Caspase-3 ApoptosisIncrease
Bax / Bcl-2 Ratio Apoptosis RegulationIncrease[1]
p-Histone H3 (Ser10) Mitosis (M Phase)Increase
Cyclin B1 G2/M TransitionIncrease

Conclusion and Comparative Synthesis

The biological validation of a novel aminopyrazole compound requires a multi-faceted approach that builds from broad observations to specific molecular evidence. By systematically assessing cytotoxicity, determining the mode of cell death and proliferation inhibition, and confirming these findings at the protein level, researchers can build a comprehensive and compelling case for their compound's activity. Comparing the results for a novel agent like "AP-X" against a well-characterized standard such as Doxorubicin at each stage provides crucial context for its potential therapeutic efficacy. This rigorous, evidence-based workflow is fundamental to advancing promising compounds from the bench to preclinical development.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1H-pyrazol-5-amine Analogs in Drug Discovery

The 3-methyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide array of biologically active compounds.[1][2] Its unique elec...

Author: BenchChem Technical Support Team. Date: January 2026

The 3-methyl-1H-pyrazol-5-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide array of biologically active compounds.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it an attractive core for designing potent and selective ligands for various therapeutic targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of different classes of 3-methyl-1H-pyrazol-5-amine analogs, with a focus on their application as kinase inhibitors in oncology. We will delve into the rationale behind specific structural modifications and provide supporting experimental data and protocols to illustrate their impact on biological activity.

The 3-Methyl-1H-pyrazol-5-amine Core: A Foundation for Potent Kinase Inhibition

The pyrazole ring system is a key feature in numerous FDA-approved drugs, highlighting its importance in drug design.[1][3] The 3-methyl-1H-pyrazol-5-amine scaffold, in particular, offers several advantages for kinase inhibitor development. The pyrazole core can act as a bioisostere for other aromatic rings, often improving physicochemical properties such as solubility.[1] The adjacent nitrogen atoms can participate in crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The amine group at the 5-position provides a convenient handle for synthetic diversification, allowing for the exploration of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

I. Targeting Polo-Like Kinase 1 (PLK1) with Aminopyrimidinyl Pyrazole Analogs

Polo-like kinase 1 (PLK1) is a critical regulator of cell division, and its overexpression is implicated in various cancers, making it an attractive target for anticancer drug development.[4] A series of aminopyrimidinyl pyrazole analogs have been designed and synthesized as potent PLK1 inhibitors.

A. Core Scaffold and Key Interactions

The general structure of these analogs features the 3-methyl-1H-pyrazol-5-amine core linked to a pyrimidine ring. This combined scaffold has been shown to effectively occupy the ATP-binding pocket of PLK1. Molecular docking studies reveal that the aminopyrimidine moiety forms crucial hydrogen bonds with the hinge region residue CYS133, while the pyrazole core contributes to the overall binding affinity through van der Waals interactions.[4]

B. Structure-Activity Relationship Studies

The SAR of this series was explored by modifying substituents at various positions of the pyrazole and pyrimidine rings. The following table summarizes the inhibitory activities of key analogs against PLK1.

CompoundR1 (Pyrazole N1)R2 (Pyrimidine)R3 (Pyrimidine)PLK1 IC50 (µM)
D39 HH4-(dimethylamino)butan-2-one1.43[4]
D40 HH2-(dimethylamino)acetamide0.359[4]

Key SAR Insights:

  • Substitution at the Pyrimidine R3 Position: The nature of the substituent at the R3 position of the pyrimidine ring significantly influences the inhibitory potency. The introduction of a 2-(dimethylamino)acetamide group in compound D40 resulted in a nearly four-fold increase in potency compared to the 4-(dimethylamino)butan-2-one substituent in D39 .[4] This suggests that the shorter, more flexible acetamide side chain allows for more favorable interactions within the binding pocket. Docking studies indicate that the amide group of D40 forms an additional hydrogen bond with ASP194, which is crucial for selectivity over other kinases.[4]

C. Experimental Protocol: PLK1 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against PLK1.

Materials:

  • Recombinant human PLK1 enzyme

  • Peptide substrate (e.g., a synthetic peptide derived from a known PLK1 substrate)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate.

  • Add the PLK1 enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

II. Targeting Leucine-Rich Repeat Kinase 2 (LRRK2) with Biaryl Sulfonamide Analogs

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a common cause of familial Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity. Therefore, the development of potent and selective LRRK2 inhibitors is a promising therapeutic strategy. A series of 1H-pyrazole biaryl sulfonamides have been identified as novel G2019S-LRRK2 kinase inhibitors.[5]

A. Core Scaffold and Binding Mode

These inhibitors feature a 1H-pyrazole core with aryl and sulfonamide substituents. Docking studies suggest that these compounds bind to the ATP-binding site of LRRK2. The pyrazole core and the sulfonamide linker play a crucial role in orienting the aryl groups to make favorable interactions within the pocket.[5]

B. Structure-Activity Relationship Studies

Systematic modifications of the pyrazole core and the aryl sulfonamide moiety have provided valuable insights into the SAR of this series.

CompoundR1 (Pyrazole N1)R2 (Aryl)R3 (Sulfonamide)GS-LRRK2 IC50 (nM)Cellular EC50 (µM)
5 H3-pyridylphenyl50[5]-
7 methyl3-pyridylphenyl-5.1[5]
8 methyl3-pyridylphenyl15[5]-
16 methyl2-methyl-3-pyridylphenyl-(3-fold boost vs 7)[5]
19 methyl3-pyridyl4-morpholinophenyl-(potent)[5]

Key SAR Insights:

  • N1-Methylation of the Pyrazole Core: The addition of a methyl group at the R1 position of the pyrazole ring generally improves both biochemical and cellular potency. For instance, compound 8 (IC50 = 15 nM) is more potent than its N-unsubstituted counterpart 5 (IC50 = 50 nM).[5] Similarly, the methylated analog 7 shows improved cellular potency compared to its parent compound.[5]

  • Substitution on the R2-Pyridine Ring: Modifying the pyridine ring at the R2 position can significantly enhance potency. The introduction of a methyl group adjacent to the pyridine nitrogen in compound 16 resulted in a three-fold increase in both biochemical and cellular activity compared to compound 7 .[5]

  • Modification of the R3-Sulfonamide Moiety: The R3 sulfonamide fragment is crucial for activity. Incorporating a morpholine group, as in compound 19 , leads to very potent G2019S-LRRK2 inhibition in both biochemical and cellular assays.[5]

C. Experimental Protocol: General Synthesis of 1H-Pyrazole Biaryl Sulfonamides

The following is a representative synthetic scheme for the preparation of 1H-pyrazole biaryl sulfonamides.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Sulfonamidation A 1,3-Diketone C Substituted Pyrazole A->C Cyclocondensation B Hydrazine B->C D Substituted Pyrazole F 1H-Pyrazole Biaryl Sulfonamide D->F Base (e.g., Triethylamine) E Arylsulfonyl Chloride E->F G A 3-Methyl-1H-pyrazol-5-amine C Pyrazolo[1,5-a]pyrimidine Core A->C Condensation B 1,3-Dicarbonyl Compound (e.g., methyl-3-oxobutanoate) B->C

Sources

Validation

A Comparative Guide to the Neuroprotective Effects of Pyrazolol Derivatives

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the scientific community has turned its attention to the promising class of heterocyclic compounds known as pyrazolol derivatives. This...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the scientific community has turned its attention to the promising class of heterocyclic compounds known as pyrazolol derivatives. This guide offers a comprehensive comparison of the neuroprotective effects of various pyrazolol and its closely related pyrazolone derivatives, providing researchers, scientists, and drug development professionals with a critical analysis of their performance supported by experimental data. We will delve into their mechanisms of action, present comparative data on their efficacy, and provide detailed experimental protocols to facilitate further research and development in this vital field.

The Rationale Behind Pyrazolol Derivatives as Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A key pathological feature underlying these conditions is oxidative stress and neuroinflammation. Pyrazolol derivatives have emerged as a promising therapeutic avenue due to their potent antioxidant and anti-inflammatory properties. The pyrazole nucleus is a versatile scaffold that allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties.

Mechanisms of Neuroprotection: A Multi-pronged Approach

The neuroprotective effects of pyrazolol derivatives are not attributed to a single mechanism but rather a synergistic interplay of antioxidant, anti-inflammatory, and anti-apoptotic activities. Two key signaling pathways are central to their mode of action: the NF-κB and Nrf2 pathways.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[1][2] In neurodegenerative diseases, the aberrant activation of NF-κB in glial cells and neurons contributes to a chronic inflammatory state, leading to neuronal damage.[3] Several pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating neuroinflammation.[4][5][6]

NF_kappaB_Pathway cluster_stimulus Pro-inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB_inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive Inhibition NFkappaB_active Active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Release DNA κB sites in DNA NFkappaB_active->DNA Translocation & Binding Transcription Gene Transcription DNA->Transcription Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Proinflammatory_Genes Pyrazolol Pyrazolol Derivatives Pyrazolol->IKK Inhibition

Figure 1: Inhibition of NF-κB pathway by pyrazolol derivatives.
Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. Pyrazole derivatives have been shown to activate the Nrf2 signaling pathway, leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[8][9] This enhancement of the endogenous antioxidant defense system helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Sequestration Nrf2_active Active Nrf2 Keap1->Nrf2_active Release of Nrf2 Nrf2_inactive->Nrf2_active Stabilization ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocation & Binding ROS Oxidative Stress (ROS) ROS->Keap1 Oxidation of Cysteine Residues Transcription Gene Transcription ARE->Transcription Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, GCL, NQO1) Transcription->Antioxidant_Genes Pyrazolol Pyrazolol Derivatives Pyrazolol->Nrf2_inactive Activation

Figure 2: Activation of the Nrf2 pathway by pyrazolol derivatives.

Comparative Analysis of Neuroprotective Efficacy

To provide a clear and objective comparison, the following table summarizes the neuroprotective effects of various pyrazolol and pyrazolone derivatives from different studies. It is important to note that the experimental conditions, such as cell lines, neurotoxic insults, and compound concentrations, may vary between studies, which should be taken into consideration when interpreting the data.

Compound/DerivativeExperimental ModelMeasured ParameterResultReference
Edaravone MCAO model in ratsReduced cerebral infarct areaSignificant reduction[11]
SH-SY5Y cells (rotenone-induced)Increased cell viabilityDose-dependent increase[12]
Compound 6g LPS-stimulated BV2 microglial cellsInhibition of IL-6 expressionIC50 = 9.562 µM[4][6]
Compound C5 SH-SY5Y cells (Aβ25-35-induced toxicity)Increased cell viabilitySignificant protection[13]
Compound C8 SH-SY5Y cells (Aβ25-35-induced toxicity)Increased cell viabilitySignificant protection[13]
Pyrazolone derivative Ic PTZ-induced seizures in miceReduced seizure severitySignificant amelioration[14]
PTZ-induced oxidative stress in miceDecreased lipid peroxidationSignificant reduction[14]
Edaravone Analog 1b MTT assay in oligodendrocytesIncreased cell metabolismActive[15]
Edaravone Analog 1d MTT assay in oligodendrocytesIncreased cell metabolismActive[15]

Experimental Protocols: A Guide for In Vitro Neuroprotection Assays

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for two key in vitro assays commonly used to assess the neuroprotective effects of pyrazolol derivatives.

Assessment of Cell Viability using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolol derivatives for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., edaravone).

  • Induction of Neurotoxicity: After the pre-treatment, expose the cells to a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 25 µM amyloid-beta 25-35) for another 24 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Neuronal Cells in 96-well plate B 2. Pre-treat with Pyrazolol Derivatives A->B C 3. Induce Neurotoxicity (e.g., 6-OHDA, Aβ) B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours at 37°C D->E F 6. Solubilize Formazan Crystals with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate Cell Viability (%) G->H

Figure 3: Experimental workflow for the MTT assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA/H2DCFDA assay is a common method for measuring intracellular ROS levels. H2DCFDA is a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFDA-H2 Loading: After the neurotoxin treatment, remove the medium and wash the cells with warm phosphate-buffered saline (PBS).

  • Incubation: Add 100 µL of 10 µM DCFDA-H2 solution in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA-H2 solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Express the ROS levels as a percentage of the control (neurotoxin-treated) cells.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the potential of pyrazolol derivatives as a versatile class of neuroprotective agents. Their ability to modulate key signaling pathways involved in oxidative stress and neuroinflammation provides a solid foundation for their further development. The comparative analysis highlights several promising lead compounds that warrant further investigation in preclinical and clinical settings.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the neuroprotective efficacy and pharmacokinetic properties of pyrazolol derivatives.

  • In Vivo Studies: To validate the in vitro findings in animal models of neurodegenerative diseases.

  • Target Identification: To elucidate the specific molecular targets of these compounds to better understand their mechanisms of action.

By continuing to explore the therapeutic potential of pyrazolol derivatives, we move one step closer to developing effective treatments for the millions of people affected by neurodegenerative diseases worldwide.

References

  • NRF2 Activation by Nitrogen Heterocycles: A Review. PMC. [Link]

  • Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. PMC. [Link]

  • A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats. PubMed. [Link]

  • Five pyrazole derivatives reduced the toxicity of THP-1 cells toward SH-SY5Y neuronal cells. ResearchGate. [Link]

  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. ResearchGate. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PDF. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. [Link]

  • Comparative Study of the Free Radical Scavenging Activities of Original and Generic Edaravone Determined by Electron Spin Resonance. Hilaris Publisher. [Link]

  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. PMC. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC. [Link]

  • NF-κB in Innate Neuroprotection and Age-Related Neurodegenerative Diseases. Frontiers. [Link]

  • Neuroprotective and Anti-Apoptotic Activity of Anthranilamide Pyrazolo[1,5-a] Pyrimidine Derivative against Parkinson's Disease Model in Rotenone-Induced SH-SY5Y Cells. The Lens. [Link]

  • Activity of chemical analogs of edaravone and methoxyisoflavone and identification of edaravone chemical features. ResearchGate. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC. [Link]

  • NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI. [Link]

  • Neuroprotective activity of compounds. (A) SH-SY5Y cells were exposed... ResearchGate. [Link]

  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Marshall University Research Portal. [Link]

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. MDPI. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. ResearchGate. [Link]

  • Attenuation of NF-kappaB and activation of Nrf2 signaling by 1,2,4-triazine derivatives, protects neuron-like PC12 cells against apoptosis. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling 3-Methyl-1H-pyrazol-5-amine

For the modern researcher, scientist, and drug development professional, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for t...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Methyl-1H-pyrazol-5-amine (CAS No: 31230-17-8). Moving beyond a simple checklist, this document delves into the causality behind each procedural step, fostering a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling protocol is initiated, a thorough understanding of the inherent hazards of 3-Methyl-1H-pyrazol-5-amine is crucial. This compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The causality is clear: the chemical nature of this amine compound allows it to react with biological tissues, leading to irritation. Therefore, all subsequent protocols are designed to eliminate these routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical component of a self-validating safety system. The following table outlines the recommended PPE for handling 3-Methyl-1H-pyrazol-5-amine, with justifications rooted in the compound's known hazards.

Body Part Required PPE Standard Justification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]Protects against airborne particles and accidental splashes, directly mitigating the serious eye irritation hazard.
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene).Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.Prevents skin contact, addressing the skin irritation hazard. While nitrile gloves are common, some sources suggest poor resistance of nitrile to amines. Therefore, double-gloving and immediate replacement upon any sign of degradation or after handling are recommended. Always check the manufacturer's specific chemical resistance data.
Body Laboratory coat.N/AProvides a removable barrier to protect personal clothing and underlying skin from contamination.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.N/ARequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely, to prevent respiratory tract irritation. For weighing and handling of the solid, a filtering facepiece respirator (e.g., N95) may be sufficient. For larger quantities or situations with significant aerosolization potential, a half-mask respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[1][4]

Expert Insight: The potential for powdered amine compounds to become airborne, especially when scooping or transferring, is a significant, often underestimated risk. The use of engineering controls like a chemical fume hood is the preferred method to mitigate this. Respiratory protection should be seen as a necessary secondary measure.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe working environment.

Preparation and Weighing
  • Designated Area: All handling of solid 3-Methyl-1H-pyrazol-5-amine should be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne powder.

  • Pre-weighing Checks: Before handling, ensure all necessary PPE is donned correctly. Have waste containers and spill cleanup materials readily available.

  • Weighing Procedure:

    • Use a tared weigh boat or paper.

    • Carefully scoop the required amount of powder using a clean spatula. Minimize any actions that could create dust.

    • If working on an open bench is unavoidable, do so in a draft-free area and wear appropriate respiratory protection.

    • Close the primary container immediately after use.

Dissolving and Use in Solution
  • Solvent Addition: When preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Handling Solutions: Even when in solution, the hazards of 3-Methyl-1H-pyrazol-5-amine are not entirely negated. Continue to wear all recommended PPE, as splashes can still occur.

Spill Management and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

Spill Cleanup Workflow

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Immediate Area (if necessary) start->evacuate ppe Don Appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the Spill (use absorbent pads or sand) ppe->contain neutralize Neutralize (if applicable and safe) Consult SDS contain->neutralize cleanup Clean Up Spill (use absorbent material) neutralize->cleanup collect Collect Contaminated Material in a Labeled Waste Container cleanup->collect decontaminate Decontaminate the Area (wash with soap and water) collect->decontaminate dispose Dispose of Waste (as hazardous chemical waste) decontaminate->dispose end Spill Cleaned dispose->end

Sources

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